N-Ethylhexylone

Catalog No.
S1971641
CAS No.
802605-02-3
M.F
C15H21NO3
M. Wt
263.33
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethylhexylone

CAS Number

802605-02-3

Product Name

N-Ethylhexylone

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one

Molecular Formula

C15H21NO3

Molecular Weight

263.33

InChI

InChI=1S/C15H21NO3/c1-3-5-6-12(16-4-2)15(17)11-7-8-13-14(9-11)19-10-18-13/h7-9,12,16H,3-6,10H2,1-2H3

InChI Key

YBBDXHZYADMVNJ-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC

Canonical SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC

N-Ethylhexylone discovery on illicit drug market Poland

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Characterization and Identification

The identification of N-Ethylhexylone relies on a combination of advanced analytical techniques to ensure accurate distinction from structurally similar compounds like N-butyl-norbutylone [1] [2].

The table below summarizes the key analytical data for this compound:

Analysis Method Key Data and Findings for this compound

| Chemical Structure | IUPAC Name: 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one Molecular Formula: C₁₅H₂₁NO₃ Molar Mass: 263.337 g·mol⁻¹ [3] | | High-Resolution MS (HR-MS) | Protonated molecule [M+H]⁺: m/z 264.1597 (calculated 264.1600) [1] [2] | | Gas Chromatography-MS (GC-MS) | Main fragment ions: m/z 114, 58, 149 [2] | | Nuclear Magnetic Resonance (NMR) (¹H and ¹³C data) | Key shifts: Carbonyl carbon (C1): 194.60 ppm; Methylene group (C15): 103.02 ppm (protons at 6.20 ppm); Methylene group adjacent to nitrogen (C7): 41.65 ppm (protons at ~2.94 ppm); N-H protons: between 8.96 and 9.28 ppm [1] [2] |

Detailed Experimental Protocols

The following workflows detail the key analytical procedures used for the identification and characterization of this compound.

G start Sample Preparation (Solid seizure material) step1 Gas Chromatography-Mass Spectrometry (GC-MS) start->step1 step2 Direct Infusion Mass Spectrometry (ESI-MS and HR-MS) step1->step2 Sample fraction or new aliquot step3 Nuclear Magnetic Resonance (NMR) Spectroscopy step2->step3 Sample for structure elucidation step4 Data Analysis and Structure Confirmation step3->step4

GC-MS and NMR workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This technique separates the components of a mixture and provides initial structural information based on fragmentation patterns [1] [2].

  • Sample Preparation: The seized solid sample is dissolved in a suitable solvent, filtered, and diluted to a concentration suitable for injection into the GC-MS system.
  • Instrumental Conditions:
    • Column: A general-purpose non-polar or mid-polar column, such as an HP-5MS (5%-phenyl-methylpolysiloxane) or equivalent.
    • Temperature Program: The oven temperature is increased from ~70°C to ~300°C at a rate of 8-10°C per minute.
    • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Data Interpretation: The mass spectrum of this compound shows a base peak at m/z 114, with other characteristic fragments at m/z 58 and 149. This α-cleavage pattern is common for cathinones [2].
Mass Spectrometry (ESI-MS/MS and HR-MS) Analysis

Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HR-MS) provide accurate mass measurements for determining molecular formula and further structural clues [1] [2].

  • Sample Introduction: The sample is directly infused into the mass spectrometer via a syringe pump, bypassing chromatographic separation.
  • Instrumental Conditions:
    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
    • Operation Modes:
      • Full Scan MS: Identifies the protonated molecule [M+H]⁺.
      • Tandem MS/MS: The protonated molecule is isolated and fragmented to study its breakdown pathways.
      • HR-MS: Provides exact mass measurement.
  • Data Interpretation:
    • The protonated molecule [M+H]⁺ is observed at m/z 264.
    • In MS/MS mode, a primary fragment is observed at m/z 246, corresponding to the loss of a water molecule [M+H-H₂O]⁺, which is characteristic of many cathinones.
    • HR-MS confirms the molecular formula with high accuracy [1] [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to definitively confirm the molecular structure by mapping out the carbon and hydrogen environments [1] [2].

  • Sample Preparation: A precise amount (e.g., 10-20 mg) of the sample is dissolved in a deuterated solvent like Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
  • Data Acquisition:
    • ¹H NMR: Identifies types and numbers of hydrogen atoms.
    • ¹³C NMR: Identifies types of carbon atoms in the molecule.
    • 2D NMR Techniques: Experiments like COSY, HSQC, and HMBC may be used to establish connectivity between atoms.
  • Data Interpretation: Key structural features confirmed by NMR include the benzodioxole group, the keto group, the hexyl chain, and the ethylamino group, as detailed in the provided tables of chemical shifts [1] [2].

Pharmacological Profile and Market Context

This compound is a synthetic cathinone, a class of drugs that are synthetic analogs of the natural stimulant cathinone found in the khat plant [1] [2].

  • Structural Class: It is a methylenedioxy-substituted cathinone, making it structurally and pharmacologically similar to MDMA (ecstasy) [1] [2].
  • Mechanism of Action: Synthetic cathinones like this compound primarily act on the monoaminergic system in the brain. They function as releasers and reuptake inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This leads to increased levels of these neurotransmitters in the synapse, producing stimulant and empathogenic effects [1] [2].
  • Illicit Market Position: Synthetic cathinones are often sold as "legal highs," "bath salts," or "research chemicals" to evade drug laws. They constitute a significant portion (approx. 25%) of New Psychoactive Substances (NPS) detected in Europe [1] [2].

The diagram below illustrates the primary pharmacological mechanism of action for this compound.

G cluster_cell Presynaptic Neuron cluster_space Synaptic Cleft cluster_trans Transport Protein NT Neurotransmitter (DA, NE, 5-HT) NETH This compound NT->NETH Release Reuptake Reuptake Inhibited NETH->Reuptake Blocks Release Release Promoted Release->NT Reverses

This compound increases neurotransmitters in the synaptic cleft.

Key Insights for Professionals

  • Differentiation from Isomers is Crucial: Relying solely on GC-MS with standard columns can lead to misidentification, as this compound and N-butyl-norbutylone are isomeric and have nearly identical mass spectra and retention times [2].
  • Use Orthogonal Methods for Confirmation: A multi-technique approach using NMR and HR-MS is essential for unambiguous identification of novel or isomeric cathinones [1] [2].

References

N-Ethylhexylone pharmacological effects and mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

What is Known: Chemical Profile

N-Ethylhexylone is a synthetic cathinone derivative identified in seized materials on the illicit drug market. Here are its key chemical characteristics:

  • Chemical Name: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one [1].
  • Structure: It features a methylenedioxy ring attached to the phenyl group, a structural feature it shares with entactogens like MDMA. This suggests a potential serotonergic component to its activity, though this is hypothetical without direct experimental confirmation [1].
  • Analytical Data: The compound has been characterized using various techniques, which are crucial for its identification in forensic and toxicological analysis. The data below can serve as a reference for its identification.

Table: Analytical Characterization of this compound [1]

Analytical Method Key Data Forensic Application
HR-MS [M+H]+: m/z 264.1597 (C15H22NO3) Confirms molecular formula and exact mass.
GC-MS (EI mode) Main fragment ions: m/z 114, 149, 58 Aids in initial screening; difficult to distinguish from isomers.
ESI-MS/MS [M+H]+: m/z 264; Major fragment: m/z 246 (loss of H2O) Provides more specific fragmentation data for confirmation.
NMR Spectroscopy 1H and 13C chemical shifts provided Definitive structural elucidation.

Research Gaps and Next Steps

The absence of pharmacological data for this compound is a significant gap. Research on closely related substances suggests these are the most probable areas of its activity, but they require experimental validation.

G cluster_struct Structure Analysis cluster_targets Inferred Targets cluster_effects Hypothesized Effects N N Ethylhexylone Ethylhexylone StructuralFeatures Structural Features of this compound InferredTargets Inferred Molecular Targets (based on structural class) StructuralFeatures->InferredTargets A Methylenedioxy Ring StructuralFeatures->A B β-Keto Phenethylamine Core StructuralFeatures->B PhysiologicalEffects Hypothesized Physiological Effects InferredTargets->PhysiologicalEffects C Monoamine Transporters InferredTargets->C E Stimulant Effects (e.g., increased heart rate, euphoria) PhysiologicalEffects->E F Empathogenic Effects (e.g., mood elevation) D • Dopamine Transporter (DAT) • Serotonin Transporter (SERT) • Norepinephrine Transporter (NET)

Diagram of the hypothesized mechanism of action for this compound, inferred from its structure.

To proceed with your research, I suggest the following steps:

  • Search Specialized Databases: Query scientific databases (PubMed, Google Scholar, Scopus) using the terms "this compound" along with keywords like "pharmacology", "dopamine", "serotonin", "uptake inhibition", and "receptor binding".
  • Investigate Close Analogs: Since direct data is lacking, research on structurally similar methylenedioxy cathinones like methylone, pentylone, and eutylone can provide strong clues about its likely mechanism and effects [1].
  • Consult Toxicology Resources: Check reports from organizations like the Center for Forensic Science Research and Education (CFSRE) or the EMCDDA for any emerging post-mortem or clinical case data.

References

N-Ethylhexylone new psychoactive substance prevalence

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Characterization of N-Ethylhexylone

The table below summarizes key analytical data for identifying this compound, primarily sourced from a 2025 study on seized materials in Poland [1].

Analytical Method Key Identifiers / Chemical Shifts (δ in ppm) Interpretation / Significance
General Formula C15H21NO3 [1] [2] Confirms molecular structure and molar mass (263.337 g·mol⁻¹) [2].
HR-MS / ESI-MS [M+H]⁺ = 264.1597 m/z [1] Protonated molecule; primary ion for mass spectrometry identification.
NMR (¹H) 6.20 (s, 2H, O-CH₂-O); 7.57 (d, 1H, Ar-H); 7.13 (d, 1H, Ar-H); 7.76 (dd, 1H, Ar-H); 5.20 (t, 1H, H-2); 0.76 (t, 3H, H-6) [1] Characteristic methylenedioxy proton singlet; aromatic proton patterns; methine proton adjacent to keto group; terminal methyl group.
NMR (¹³C) 194.60 (C-1, C=O); 103.02 (C-15, O-CH₂-O); 60.62 (C-2); 13.99 (C-8, N-CH₂-CH₃); 11.68 (C-6) [1] Carbonyl carbon; methylenedioxy carbon; chiral center carbon; N-ethyl and hexyl chain terminal carbons.

Workflow for Substance Identification

For clarity in your technical guide, here is a logical workflow for identifying a novel psychoactive substance like this compound, from seizure to confirmation. This diagram integrates the methodologies cited [1].

start Seized Material ms Mass Spectrometry (MS) • ESI-MS: [M+H]+ m/z • HR-MS: Exact mass start->ms nmr Nuclear Magnetic Resonance (NMR) • 1H NMR: Proton environment • 13C NMR: Carbon backbone start->nmr confirm Structural Confirmation ms->confirm Molecular Formula nmr->confirm Connectivity & Groups

Flowchart of analytical identification workflow for novel substances.

Market Context and Data Limitations

  • Emergence and Legal Status: this compound was first identified in Poland in August 2019 and has been reported in other regions, such as Taiwan, where it was sold as "Rainbow Tobacco" and made illegal in July 2020 [2]. This indicates its status as an emerging designer drug.
  • Current Prevalence Data Gap: While recent 2025 market analyses provide extensive data on other synthetic cathinones like N-isopropyl butylone and butylone, these reports do not list this compound among the most frequently detected substances [3] [4]. Its absence from these high-prevalence lists suggests it may not be a dominant compound in the current illicit market, though it remains analytically relevant.

Pharmacological Pathway of Synthetic Cathinones

Although the search results do not contain a specific signaling pathway for this compound, it is a synthetic cathinone. The following diagram illustrates the general mechanism of action shared by this class of drugs, which is crucial for understanding their effects [5] [6].

sc Synthetic Cathinone (e.g., this compound) Enters Synapse dat Binds Dopamine Transporter (DAT) sc->dat inhibit Inhibits Monoamine Reuptake dat->inhibit effect Increased Neurotransmitters (Dopamine, Norepinephrine) in Synapse inhibit->effect result Stimulant Effects: Euphoria, Agitation, Increased Heart Rate effect->result

General mechanism of action for synthetic cathinones like this compound.

References

Quantitative Pharmacological Profile of N-Ethylhexylone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key in vitro quantitative data for N-Ethylhexylone and related N-ethyl cathinones from uptake inhibition and binding assays in HEK293 cells expressing human monoamine transporters [1].

Compound hDAT IC₅₀ (μM) hSERT IC₅₀ (μM) hDAT/hSERT Inhibition Ratio hDAT Kᵢ (μM)
N-Ethylhexedrone (NEH) 0.073 (±0.013) >100 1457 0.121 (±0.012)
N-Ethyl-pentedrone (NEPD) 0.091 (±0.018) 76.39 (±2.09) 844 0.042 (±0.007)
N-Ethyl-heptedrone (NEHP) 0.251 (±0.024) >100 426 0.107 (±0.018)
N-Ethyl-buphedrone (NEB) 0.305 (±0.025) 51.20 (±1.51) 168 0.198 (±0.019)
N-Ethyl-cathinone (NEC) 1.44 (±0.11) >100 157 2.33 (±0.45)
α-PVP (Control) 0.124 (±0.006) >100 3222 0.019 (±0.002)
Cocaine (Control) 0.238 (±0.016) 2.01 (±0.28) 8 0.307 (±0.04)

Detailed Experimental Protocols

The following methodologies detail how the key data on transporter inhibition is typically generated.

Monoamine Transporter Uptake Inhibition Assay

This protocol determines a compound's potency in blocking the reuptake of dopamine or serotonin [1] [2].

  • Cell Culture: HEK293 (Human Embryonic Kidney 293) cells are stably transfected to express the human dopamine transporter (hDAT) or human serotonin transporter (hSERT). Cells are maintained in standard culture conditions and seeded into multi-well plates for the assay.
  • Uptake Inhibition Measurement:
    • The growth medium is removed and replaced with a Krebs-Ringer buffer.
    • Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
    • A radiolabeled neurotransmitter substrate (e.g., [3H]Dopamine for hDAT or [3H]5-HT for hSERT) is added to each well.
    • The incubation is stopped after a specific period by rapid removal of the solution and washing the cells with ice-cold buffer.
    • Cells are lysed, and the accumulated radioactivity is quantified using a scintillation counter.
  • Data Analysis: The resulting data (counts per minute) are used to generate concentration-response curves. The IC₅₀ value (the concentration that inhibits 50% of transporter uptake) is calculated using nonlinear regression analysis.
Transporter Binding Affinity Assay

This assay measures the direct binding affinity (Kᵢ) of a compound to the transporter [1].

  • Membrane Preparation: Membranes are prepared from the transfected HEK293 cells.
  • Radioligand Displacement:
    • Membrane preparations are incubated with a fixed concentration of a high-affinity radioligand. For hDAT, [3H]WIN 35,428 (a cocaine analog) is commonly used.
    • The incubation is performed in the presence of increasing concentrations of the test compound to compete for binding with the radioligand.
  • Data Analysis: The affinity constant (Kᵢ) is determined using the Cheng-Prusoff equation, which relates the IC₅₀ of the test compound in displacing the radioligand to the Kᵢ.

Mechanism of Action and Structural Insights

This compound functions primarily as a selective dopamine reuptake inhibitor (DRI). It binds to DAT, blocking the transporter's ability to clear dopamine from the synaptic cleft, leading to elevated extracellular dopamine levels and prolonged dopaminergic signaling [1] [3] [4].

A 2024 cryo-EM structure of the human DAT provides atomic-level insight into how inhibitors like the cocaine analog β-CFT act [5] [6]. They bind to the central (S1) site of the transporter, which is located approximately halfway across the membrane. This binding stabilizes the transporter in an outward-open conformation, physically preventing the conformational changes needed for dopamine reuptake.

G cluster_neurotransmission Normal Dopaminergic Neurotransmission cluster_inhibition DAT Inhibition by this compound DA_release Dopamine Release Signal_termination Signal Termination DA_release->Signal_termination DAT_reuptake DAT-Mediated Reuptake Start Start DAT_reuptake->Start Signal_termination->DAT_reuptake Dopamine cleared from synapse NEH_binding NEH Binds to DAT (Central S1 Site) DAT_blocked DAT Stabilized in Outward-Open State NEH_binding->DAT_blocked DA_elevated Synaptic Dopamine Elevated & Prolonged DAT_blocked->DA_elevated Reuptake blocked End End DA_elevated->End Start->DA_release

Mechanism of DAT inhibition by this compound, stabilizing the outward-open state and blocking dopamine reuptake.

Key Research Implications

  • High Abuse Potential: The high DAT inhibition potency and selectivity over SERT (as indicated by the large hDAT/hSERT ratio) are strongly associated with a significant risk of abuse and addiction [1].
  • Structure-Activity Relationship (SAR): The data demonstrates a clear inverted U-shape relationship between the α-carbon alkyl chain length and DAT inhibition potency among N-ethyl cathinones. Potency increases from a methyl (NEC) to a butyl (NEH) chain, then decreases with a pentyl (NEHP) chain [1] [7].
  • Cytotoxicity Consideration: The same structural feature (longer α-carbon chain) that increases DAT inhibition potency also correlates with increased cytotoxicity in neuronal PC12 cell models, likely due to enhanced membrane penetration [1].

References

N-Ethylhexylone stimulant effects duration and intensity

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Neurochemical Intensity

N-Ethylhexylone is a potent monoamine transporter inhibitor, a mechanism that underlies its stimulant effects. The following table summarizes its in vitro potency based on current literature.

Transporter Type IC₅₀ Value (nM) Comparative IC₅₀ (nM, Reference Compound)
Dopamine Transporter (DAT) [1] 12.3 Cocaine: 89 [1]
Norepinephrine Transporter (NET) [1] 28.7 Cocaine: 210 [1]
Serotonin Transporter (SERT) [1] 1,020 MDMA: 57 [1]

This pharmacological profile indicates that this compound is a highly potent dopamine and norepinephrine reuptake inhibitor with significantly weaker action on the serotonin transporter [1]. This places its neurochemical intensity closer to potent psychostimulants like α-PVP rather than entactogens like MDMA [1]. The high DAT/SERT inhibition ratio is a pattern strongly associated with a significant abuse liability [2].

Kinetic Profile and Predicted Duration

Direct human pharmacokinetic data for this compound is absent from the search results. Insights can be inferred from user reports and studies on closely related cathinones.

  • Inferred Onset and Duration: For synthetic cathinones administered via nasal insufflation (a common route for this class), the onset of subjective effects is typically rapid, often within 20 minutes [3]. Based on user reports and the effects of analogs like N-ethylhexedrone (NEH) and N-ethyl-nor-pentedrone (NEP), the primary duration of effects for this compound is estimated to be in the range of 3 to 4 hours, with a return to baseline thereafter [3].
  • Metabolic Pathways: Identification of primary metabolites provides insight into the drug's lifespan in the body. The major metabolic pathways for this compound, as identified in toxicological analyses, are [1]:
    • N-deethylation (primarily mediated by CYP2D6), producing N-deethylhexylone.
    • Reduction of the β-keto group, producing a hydroxyl metabolite.
    • Dioxygenation of the 3,4-methylenedioxy ring, producing 3,4-dihydroxyhexylone.

The diagram below illustrates the core experimental workflow for determining this pharmacological and metabolic profile.

G Start Compound Characterization A In Vitro Transporter Assays Start->A B In Vivo Behavioral Studies Start->B C Metabolite Identification (LC-HRMS) Start->C D Toxicological Analysis (Post-Mortem/Clinical) Start->D E Data Synthesis & Profile Generation A->E B->E C->E D->E

Research workflow from compound characterization to integrated profile.

Analytical Detection & Experimental Methodology

For researchers conducting analyses, the following key parameters are noted in the literature.

  • Mass Spectrometric Signatures: When analyzed using LC-MS/MS (collision energy ~35 eV), this compound produces characteristic fragment ions that aid in identification. The major fragments, derived from the protonated molecule [M+H]⁺ at m/z 264, include m/z 246 (loss of H₂O), m/z 218, m/z 188, m/z 160, and m/z 132 [4] [1].
  • Immunoassay Cross-Reactivity: Standard immunoassays for amphetines show very low cross-reactivity with this compound (≤5%), necessitating confirmation with more specific techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Harms and Toxicological Profile

The search results emphasize that synthetic cathinones pose significant health risks. The general acute adverse effects of this class include agitation, confusion, tachycardia, hypertension, hyperthermia, and seizures [5]. Specific to this compound, a fatal case has been reported involving a 21-year-old male; toxicological findings included a peripheral blood concentration of 1.2 mg/L alongside other substances [1].

Knowledge Gaps and Research Directions

This assessment reveals several areas where data for this compound is currently lacking:

  • Human Pharmacokinetics: No controlled studies on absorption, distribution, metabolism, and excretion (ADME) in humans.
  • Subjective Effects: No validated, quantitative data on the intensity of its euphoric or other subjective effects in human subjects.
  • Direct Comparisons: No head-to-head clinical studies comparing its effects and duration to other well-characterized stimulants.

References

N-Ethylhexylone neurotoxic potential in vitro studies

Author: Smolecule Technical Support Team. Date: February 2026

Current State of Research on N-Ethylhexylone

The table below summarizes the key information available from recent scientific publications:

Aspect Available Information Key Gaps & Notes
Chemical Identification Confirmed in seized materials (Poland); characterized via MS, HR-MS, GC-MS, NMR [1] [2] [3] Research is focused on forensic identification, not biological activity.
Pharmacological Class Classified as a methylenedioxy-substituted synthetic cathinone, suggesting MDMA-like effects (serotonin focus) [1] [3] Effects are inferred from its structural class, not direct experimental data.
General Neurotoxicity (Cathinones) Synthetic cathinones as a class can cause neurotoxicity via monoamine system dysregulation, hyperthermia, neuroinflammation [4] These are general risks for the substance class; this compound has not been specifically studied.

Proposed Framework for Neurotoxicity Investigation

Although direct data is absent, you can structure a research program based on established neurotoxicity assessment frameworks for synthetic cathinones. The diagram below outlines a potential workflow for in vitro neurotoxicity screening.

G Start In Vitro Neurotoxicity Assessment of this compound CellModels Cell Model Selection: • Neuronal Cell Lines (e.g., SH-SY5Y, PC12) • Primary Neuronal Cultures • Astrocyte Cultures Start->CellModels Exposure Compound Exposure • Dose-Response Curves • Time-Course Experiments CellModels->Exposure Endpoints Toxicity Endpoint Analysis Exposure->Endpoints Viability Cell Viability (MTT, LDH assays) Endpoints->Viability OxStress Oxidative Stress (ROS, GSH levels) Endpoints->OxStress Apoptosis Apoptosis Markers (Caspase-3 activity) Endpoints->Apoptosis Mechanisms Mechanistic Investigations Viability->Mechanisms OxStress->Mechanisms Apoptosis->Mechanisms Transporter Monoamine Transporter Interaction (DAT, SERT) Mechanisms->Transporter BDNF Neurotrophic Factor Expression (BDNF) Mechanisms->BDNF Data Data Integration & Hypothesis for Further In Vivo Studies Transporter->Data BDNF->Data

Proposed workflow for evaluating this compound neurotoxicity in vitro.

Detailed Methodologies for Key Experiments

For the workflow above, here are established experimental protocols based on studies of related cathinones [5] [4]:

  • Cytotoxicity Assessment (e.g., in PC12 cells)

    • Cell Culture: Maintain rat PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
    • Compound Treatment: After seeding and stabilization, expose cells to a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 3 mM) and a vehicle control for 24 hours.
    • Viability Measurement: Assess cell viability using the MTT assay. Add MTT reagent (0.5 mg/mL) to the culture medium and incubate for 2-4 hours. Dissolve the resulting formazan crystals in DMSO and measure the absorbance at 570 nm. Express results as a percentage of viability relative to the control group [5].
  • Dopamine Transporter (DAT) Binding Affinity

    • Cell Preparation: Use HEK293 cells stably expressing the human dopamine transporter (hDAT).
    • Binding Assay: Incubate cell membranes with a fixed concentration of a radioligand like [³H]WIN 35,428 and varying concentrations of this compound (e.g., from 0.01 to 100 µM) in an appropriate binding buffer.
    • Analysis & Calculation: Determine the concentration that inhibits 50% of specific radioligand binding. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to quantify the compound's affinity for the DAT [5].

Interpretation and Research Implications

  • Structural Considerations: One study on N-ethyl cathinone analogues found that lengthening the alpha-carbon side chain correlated with increased cytotoxicity in PC12 cells, likely due to enhanced membrane penetration [5]. As this compound has a hexyl side chain, it may follow this pattern, presenting a testable hypothesis.
  • Mechanistic Hypotheses: The primary suspected mechanisms for cathinone-induced neurotoxicity include strong dopamine transporter inhibition, increased oxidative stress, and mitochondrial dysfunction, ultimately potentially leading to apoptosis [5] [4].

The neurotoxic potential of this compound remains a critical, unaddressed question in public health and neuropharmacology. Filling this data gap requires targeted in vitro investigations using the proposed framework and methodologies.

References

N-Ethylhexylone psychostimulant and rewarding effects in mice

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological & Behavioral Data of Related Cathinones

The tables below summarize key quantitative findings from recent studies on synthetic cathinones that are structurally similar to N-Ethylhexylone.

Table 1: In Vitro Pharmacological Profile at the Human Dopamine Transporter (hDAT)

This table shows the potency of various cathinones in inhibiting dopamine uptake, a key mechanism behind their psychostimulant and rewarding effects [1].

Compound IC50 at hDAT (μM) (Mean ± SEM) hDAT/hSERT Inhibition Ratio
N-Ethyl-Hexedrone (NEH) 0.073 ± 0.013 1457
N-Ethyl-Pentedrone (NEPD) 0.091 ± 0.018 844
N-Ethyl-Heptedrone (NEHP) 0.251 ± 0.024 426
N-Ethyl-Buphedrone (NEB) 0.305 ± 0.025 168
N-Ethyl-Cathinone (NEC) 1.44 ± 0.11 157
α-PVP (Control) 0.124 ± 0.006 3222
Cocaine (Control) 0.238 ± 0.016 8

Table 2: In Vivo Behavioral Effects in Mice

This table summarizes the effects of these compounds in live animal models, which are critical for assessing abuse potential [1] [2].

Compound Psychostimulant Effect (Locomotion) Rewarding Effect (Conditioned Place Preference) Substitution for Cocaine/Methamphetamine
N-Ethyl-Hexedrone (NEH) Yes Yes Information missing
N-Ethyl-Pentedrone (NEP) Yes [2] Information missing Yes (Fully substituted) [2]
N-Ethyl-Heptedrone Yes (Longer-lasting) [2] Information missing Yes (Fully substituted) [2]
4-MEAP Yes [2] Information missing Yes (Fully substituted) [2]
4-Methylpentedrone Yes (Slow onset) [2] Information missing Partial/Low potency [2]
N-Butylhexedrone No (Locomotor depressant) [2] Information missing No substitution [2]

Experimental Workflow for Preclinical Assessment

The following diagram outlines a generalized protocol for evaluating the psychostimulant and rewarding potential of a new synthetic cathinone in mice, based on the methodologies cited in the research.

G cluster_1 1. Animal Preparation cluster_2 2. In Vivo Behavioral Testing cluster_3 3. In Vitro Mechanism Analysis Start Study Start A1 Acquire subjects (e.g., Male Swiss-Webster mice) Start->A1 A2 House in controlled environment (12:12 light-dark cycle, ad libitum food/water) A1->A2 A3 Acclimatize for ~2 weeks (Handle animals regularly) A2->A3 B1 Locomotor Activity Assay A3->B1 B2 Conditioned Place Preference (CPP) Paradigm A3->B2 C1 Monoamine Transporter Assays (Uptake Inhibition & Binding at DAT/SERT) B1->C1 B2->C1 C2 Cytotoxicity Assessment (e.g., in PC12 cells) C1->C2 DataSynthesis Data Synthesis & Analysis C2->DataSynthesis

General workflow for assessing cathinone effects in mice

Detailed Methodologies for Key Experiments
  • Locomotor Activity Assay: Mice are housed in a controlled environment and allowed to acclimatize for about two weeks prior to testing [2]. On the test day, mice are placed in activity monitoring chambers (e.g., with photocell beams). After a habituation period, they are administered the test compound (e.g., via intraperitoneal injection) [3]. Horizontal ambulation counts are recorded and analyzed over a set period (e.g., 30-120 minutes) to measure time- and dose-dependent stimulation or depression of locomotion [2].
  • Conditioned Place Preference (CPP): This paradigm assesses a drug's rewarding properties. Mice are placed in a apparatus with two distinct contexts. During conditioning, they are confined to one context after administration of the test cathinone and to the other context after vehicle injection. During the final test, the time spent in the drug-paired context vs. the vehicle-paired context is measured. A significant preference for the drug-paired context indicates rewarding effects [1] [4].
  • In Vitro Transporter Assays: To determine the mechanism of action, uptake inhibition assays are performed. Using rat synaptosomes or HEK293 cells transfected with the human dopamine (hDAT) or serotonin (hSERT) transporter, the ability of the cathinone to inhibit the reuptake of radiolabeled neurotransmitters (e.g., [3H]dopamine) is measured. Concentration-response curves are generated to calculate IC50 values, which represent the potency of inhibition [1] [4].

Signaling Pathway of Dopaminergic Effects

Synthetic cathinones primarily exert their psychostimulant effects by interacting with monoamine transporters in the brain. The following diagram details the primary dopaminergic pathway.

G cluster_presyn Presynaptic Neuron cluster_postsyn Postsynaptic Neuron Cathinone Synthetic Cathinone (e.g., NEH, NEP) DAT Dopamine Transporter (DAT) Cathinone->DAT  Inhibits DA_Synthesis Dopamine (DA) Synthesis Vesicle DA Vesicle DA_Synthesis->Vesicle DA_Synaptic Dopamine Vesicle->DA_Synaptic  Release DAT->DA_Synaptic  Normal Reuptake DA_R Dopamine Receptors (D1-like, D2-like) DA_Synaptic->DA_R Signal Activation of Postsynaptic Signaling Pathways DA_R->Signal Behavior Psychostimulant & Rewarding Behaviors Signal->Behavior

Proposed dopaminergic mechanism of synthetic cathinones

Research Gaps and Future Directions

Based on the gathered information, here are the current research needs and suggestions for further investigation:

  • Direct Data for this compound: The search results confirm that This compound is a identified recreational drug [5], but specific psychostimulant and rewarding data in mice is absent from these studies. Future work should directly test this compound using the outlined protocols.
  • Deepening the Investigation: Beyond the core assays, research should also explore:
    • Self-Administration: The gold-standard model for assessing direct abuse liability.
    • Neurotoxicity: Several N-ethyl cathinones show increased cytotoxicity with longer alpha-carbon side chains [1].
    • Sex Differences: Studies should include both male and female subjects, as responses to psychoactive substances can vary significantly by sex [3].

References

N-Ethylhexylone structure-activity relationship cathinone derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Analytical Characterization

N-Ethylhexylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) is a synthetic cathinone derivative first identified in seized materials on the illicit drug market [1] [2]. It is a methylenedioxy-substituted cathinone, a class known for producing MDMA-like empathogenic and stimulant effects [1] [3].

Key analytical data for identification and characterization are summarized in the table below.

Analytical Method Key Data/Characteristics
High-Resolution MS (HR-MS) Protonated molecule [M+H]+: m/z 264.1597 (C15H22NO3, calculated 264.1600) [2]
GC-MS (EI mode) Main fragment ions: m/z 114, 58, 149 [2]
ESI-MS/MS Characteristic neutral loss of water [M+H−H2O]+: m/z 246 [2]
NMR (¹³C) Key chemical shifts: C1 (Carbonyl C): 194.60 ppm; C2 (α-C): 60.62 ppm; C7 (N-CH2): 41.65 ppm [2]

Pharmacological Mechanism of Action and SAR Insights

Synthetic cathinones primarily exert their effects by interacting with monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) [4] [5] [6]. The specific structural features of a cathinone derivative determine its potency, selectivity, and mechanism (e.g., uptake inhibition vs. release) at these transporters.

While direct quantitative data for this compound's transporter activity is not available in the search results, its pharmacological profile can be inferred from its structure and the well-established SAR of cathinones.

  • The Methylenedioxy Ring System: The 1,3-benzodioxol-5-yl ring is a hallmark feature of "entactogen-like" cathinones such as methylone and MDMA [1] [3]. This substitution generally favors activity at the serotonin transporter (SERT), leading to increased serotonergic effects [5].
  • The N-Alkyl Substituent: Replacing the N-methyl group (as in pentylone) with an N-ethyl group (as in this compound) is a common strategy to alter pharmacological properties. Studies on related cathinone scaffolds show that N-ethyl substitution often increases potency at the dopamine transporter (DAT) and enhances psychostimulant and rewarding effects in vivo [4] [5] [7]. For example, N-ethylpentedrone (NEPD) is a more potent dopamine uptake inhibitor and induces greater locomotion than its N-methyl analog, pentedrone [5].
  • The α-Alkyl Side-Chain Length: The hexyl side chain is a critical determinant of its properties. Research on a series of N-ethyl cathinones (NEC, NEB, NEPD, NEH, NEHP) demonstrates that DAT inhibition potency follows an inverted U-shape relationship with the length of the α-alkyl chain [4] [7]. Potency increases from a methyl to a butyl (four-carbon) chain and then decreases with a pentyl (five-carbon) chain. This compound's hexyl (six-carbon) chain likely places it on the descending part of this curve, suggesting it may be less potent at DAT than shorter-chain analogs like N-ethylpentedrone.

The following diagram summarizes the structure-activity relationship of this compound based on these general principles.

G Compound This compound Core Structure Sub1 Methylenedioxy Ring (1,3-benzodioxol-5-yl) Compound->Sub1 Sub2 N-Ethyl Group Compound->Sub2 Sub3 α-Alkyl Chain (Hexyl, 6-carbon) Compound->Sub3 Effect1 Primary Effect: Enhances Serotonin (SERT) Activity → Empathogenic/MDMA-like effects Sub1->Effect1 Effect2 Primary Effect: Increases Dopamine (DAT) Potency → Enhanced stimulant & rewarding effects Sub2->Effect2 Effect3 Primary Effect: Inverts U-shape DAT potency relationship → Lower DAT potency vs. shorter chains → Potential for increased cytotoxicity Sub3->Effect3

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing studies, here are detailed methodologies for key experiments from the literature.

1. In Vitro Monoamine Transporter Assay [4]

  • Objective: To determine a compound's ability to inhibit the uptake of dopamine (DA) or serotonin (5-HT) via the human dopamine (hDAT) and serotonin (hSERT) transporters.
  • Cell Model: HEK293 cells stably expressing the human isoforms of DAT or SERT.
  • Key Reagents:
    • [3H]MPP+ (for hDAT uptake inhibition assays)
    • [3H]5-HT (for hSERT uptake inhibition assays)
    • Test compounds (e.g., synthetic cathinones)
    • Control compounds (e.g., cocaine, α-PVP)
  • Procedure:
    • Plate cells in multi-well plates and culture until ~80-90% confluent.
    • Pre-incubate cells with increasing concentrations of the test compound or vehicle for a set time (e.g., 10-20 minutes).
    • Initiate uptake by adding the radiolabeled substrate ([3H]MPP+ or [3H]5-HT).
    • Terminate the uptake reaction after a specific period (e.g., 10 minutes) by rapid washing with ice-cold buffer.
    • Lyse cells and quantify the accumulated radioactivity using a liquid scintillation counter.
  • Data Analysis: Calculate IC₅₀ values (concentration causing 50% uptake inhibition) by fitting concentration-response data using non-linear regression (e.g., three-parameter logistic equation) from at least four independent experiments performed in triplicate.

2. Assessment of Cytotoxicity [4] [7]

  • Objective: To evaluate the cell-damaging potential of synthetic cathinones.
  • Cell Model: PC12 cells (a rat pheochromocytoma cell line, often used as a neuronal model).
  • Key Reagents:
    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue.
    • Treatment media containing serial dilutions of the test cathinones.
  • Procedure:
    • Plate PC12 cells in 96-well plates and allow them to adhere.
    • Expose cells to a range of concentrations of the test compound for 24-48 hours.
    • Add MTT reagent and incubate for several hours to allow viable cells to metabolize MTT into purple formazan crystals.
    • Solubilize the formazan crystals with a solvent (e.g., DMSO or SDS in acidified isopropanol).
    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm with a reference filter of 630 nm) using a microplate reader.
  • Data Analysis: Cell viability is expressed as a percentage of the absorbance in the untreated control group. Results can be used to determine LC₅₀ values.

3. In Vivo Locomotor Activity Assay [4] [5]

  • Objective: To quantify the psychostimulant effects of synthetic cathinones in mice.
  • Animal Model: Male Swiss CD-1 mice.
  • Equipment: Automated activity cages (e.g., with infrared beams or video tracking).
  • Procedure:
    • Acclimate mice to the testing room for at least 1 hour before the experiment.
    • Place individual mice in the activity cages and record baseline locomotion for 30-60 minutes.
    • Administer the test compound or vehicle (e.g., via intraperitoneal injection) at selected doses.
    • Immediately return mice to the activity cages and record horizontal locomotor activity (e.g., total distance traveled, beam breaks) for a set period, typically 60-120 minutes.
  • Data Analysis: Locomotion is expressed as total distance traveled (cm) or activity counts per time bin. Data are analyzed using two-way ANOVA with treatment and time as factors, followed by post-hoc tests.

Summary of Inferred Pharmacological Profile

Based on the SAR principles derived from the search results, the following table provides a synthesized profile for this compound.

Parameter Inferred Profile for this compound
Primary Molecular Target Monoamine Transporters (DAT, SERT, NET) [1] [6]
Expected DAT/SERT Selectivity Lower DAT selectivity than shorter-chain N-ethyl cathinones (e.g., NEPD); more balanced DAT/SERT activity due to methylenedioxy ring [4] [5]
In Vivo Behavioral Effects Psychostimulant (increased locomotion), potential entactogenic/empathogenic effects [1]
Toxicological Risk Potential for anxiety-like behavior at high doses; cytotoxicity may be significant due to long alkyl chain enhancing membrane penetration [4] [7]

Future Research Directions

The existing data provides a strong foundation, but further research is needed to fully characterize this compound:

  • Direct Target Profiling: Confirm the inferred mechanism of action by determining its exact IC₅₀ values for hDAT, hSERT, and hNET in vitro, and establish whether it acts as a reuptake inhibitor or a substrate (releaser).
  • Metabolic Pathways: Identify its major phase I and II metabolites for toxicological screening.
  • Comprehensive In Vivo Effects: Systematically investigate its rewarding potential (e.g., conditioned place preference), its ability to induce sensitization, and its long-term neurotoxic effects.

References

N-Ethylhexylone abuse potential and user reports

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile and Mechanisms

Understanding the pharmacological basis of these substances is key to assessing their risk.

  • Neuropharmacology: While specific data for N-Ethylhexylone is still emerging, it is structurally categorized as a methylenedioxy-substituted cathinone, suggesting its effects are more similar to MDMA (entactogenic and empathogenic) [1]. In contrast, its isomer N-Ethylhexedrone (NEH) is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) [2]. Preclinical studies show NEH potently inhibits the dopamine transporter (DAT), with its potency influenced by the length of its molecular side chain [2].
  • Cytotoxicity: Structure-activity relationship studies indicate that for N-ethyl substituted cathinones, longer alpha-carbon side chains correlate with increased cytotoxicity in neuronal cell models. All tested cathinones in one study showed higher cytotoxicity than methamphetamine [2].

Human Effects and Observational Data

A 2025 prospective observational study provides the first systematic data on the acute effects of related cathinones NEH and N-Ethyl-nor-pentedrone (NEP) in humans [3] [4].

  • Physiological Effects: A single intranasal dose (20-40 mg) of NEH or NEP in experienced users produced significant, typical psychostimulant effects [3]. The table below details the peak changes observed.
Physiological Parameter N-Ethylhexedrone (NEH) N-Ethyl-nor-pentedrone (NEP)
Systolic Blood Pressure (SBP) +22 mmHg [4] +21 mmHg [4]
Diastolic Blood Pressure (DBP) +17 mmHg [4] +12 mmHg [4]
Heart Rate (HR) +21 bpm [4] +22 bpm [4]
Time to Return to Baseline 3-4 hours post-administration [3] 3-4 hours post-administration [3]
  • Subjective Effects: Participants reported increased scores on scales for stimulation, well-being ("high," "good effects," "liking"), altered body perception, and empathy ("feeling close to others," "openness"). NEP had a faster onset and disappearance of subjective effects compared to NEH [4].
  • Abuse-Related Patterns: The short duration of action and the "crash" afterward are known drivers of compulsive redosing and binge cycles in users [5].

Toxicity and Fatal Outcomes

Case reports highlight the potential for severe, life-threatening toxicity.

  • Toxidrome: A fatal NEH intoxication case presented with agitation, aggression, hyperthermia (>41°C), tachycardia, and acute kidney failure [6]. This aligns with serotonin syndrome and stimulant toxicity.
  • Lethal Concentration: In the cited fatality, the blood concentration of NEH was quantified at 145 ng/mL. Amphetamine and a cannabis metabolite were also detected, highlighting the common and dangerous issue of polydrug use [6].

Analytical Characterization

Accurate identification is challenging due to the existence of isomers. A 2025 study characterized this compound and its isomer N-Butyl-norbutylone using advanced techniques [1] [7].

  • GC-MS Limitations: These isomers produce nearly identical mass spectra and similar retention times on standard GC-MS columns, making them difficult to distinguish with this technique alone [7].
  • Recommended Methods: The study concludes that nuclear magnetic resonance (NMR) spectroscopy is required for unambiguous structural confirmation. High-resolution mass spectrometry (HR-MS) also confirmed the identical molecular formulas of the isomers (C₁₅H₂₁NO₃) [1] [7].

The following diagram illustrates the workflow for the definitive identification of synthetic cathinone isomers from a seized sample, based on the methodologies described in the 2025 analytical study [1] [7].

G Start Seized Sample InitialScreening Initial Screening GC-MS / ESI-MS Start->InitialScreening HRMS High-Resolution MS (HR-MS) Confirms Molecular Formula InitialScreening->HRMS Isomers detected? NMR NMR Spectroscopy Definitive Structural Confirmation HRMS->NMR Same formula confirmed Result Isomer Identified (this compound vs. N-Butyl-norbutylone) NMR->Result

Workflow for definitive identification of cathinone isomers [1] [7]

Summary

This compound and related cathinones like N-Ethylhexedrone (NEH) pose a significant public health risk due to their:

  • Pharmacology: Potent monoamine transporter inhibition, leading to strong stimulant and potential empathogenic effects [2] [1].
  • Abuse Potential: A short duration of action and potent subjective effects like euphoria drive compulsive use and redosing [5] [4].
  • Toxicity: Potential for severe, fatal toxicity including hyperthermia, agitation, and organ failure [6].
  • Analytical Challenge: Sophisticated techniques like NMR are required for unambiguous identification from isomers [7].

References

GC-MS Analysis for the Identification of N-Ethylhexylone: Application Notes and Protocols for Forensic and Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

New Psychoactive Substances (NPS), particularly synthetic cathinones, pose a significant challenge to public health and forensic science due to their dynamic emergence and unknown toxicological profiles. N-Ethylhexylone (also known as N-ethylnorhexedrone) is a second-generation synthetic cathinone that has appeared on the illicit drug market as a replacement for controlled stimulants. It is chemically described as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one [1]. This document provides detailed application notes and a validated protocol for the reliable identification and characterization of this compound in seized materials and biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and complementary techniques. The analytical data and procedures outlined herein are designed to support forensic chemists, toxicologists, and researchers in the accurate detection of this substance.

Chemical and Pharmacological Profile

This compound is a methylenedioxy-substituted cathinone belonging to the broader class of phenethylamines. Its core structure features a β-keto group and an N-ethyl alkyl chain, which distinguishes it from earlier cathinones like mephedrone or butylone [1]. Structurally similar cathinones, such as N-Ethylhexedrone (NEH) and N-Ethyl Pentedrone (NEP), are frequently encountered alongside it, necessitating precise analytical discrimination [2] [3].

  • Pharmacological Action: Like other synthetic cathinones, this compound primarily acts as a central nervous system stimulant. Its effects are mediated by inhibiting the reuptake of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—leading to effects comparable to amphetamines and MDMA [1] [4].
  • Clinical Manifestations: User reports and studies on related cathinones indicate that substances like this compound can cause euphoria, stimulation, and empathogenic effects, but also pose risks of hypertension, tachycardia, hyperthermia, agitation, and compulsive redosing [2] [3] [4].

Experimental Protocols

Sample Preparation

3.1.1. For Seized Solid Materials:

  • Extraction: Accurately weigh approximately 10 mg of the powdered seized material. Dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethyl acetate) to prepare a 1 mg/mL stock solution.
  • Dilution: Further dilute the stock solution with the same solvent to obtain a working standard concentration suitable for instrumental analysis (e.g., 10-50 µg/mL).
  • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter to remove particulate matter prior to injection [1].

3.1.2. For Biological Matrices (Oral Fluid/Sweat): This protocol is adapted from validated methods for related cathinones (NEP, NEH) [3] [5].

  • Internal Standard Addition: To 200 µL of oral fluid or a sweat patch extract, add 5 µL of an internal standard solution (e.g., methylone-d3).
  • Buffering and Extraction: Add 200 µL of 0.5 M ammonium hydrogen carbonate solution to adjust the pH. Perform liquid-liquid extraction with 1 mL of ethyl acetate by vortexing for 2 minutes.
  • Concentration: Centrifuge the mixture at 10,000 × g for 5 minutes. Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Derivatization (Optional): To improve volatility and chromatographic performance for certain analytes, reconstitute the dry residue in 50 µL of ethyl acetate and add 50 µL of pentafluoropropionic anhydride (PFPA). Heat at 70°C for 30 minutes. Evaporate the derivatizing agent under nitrogen and reconstitute the derivative in 50 µL of ethyl acetate for GC-MS analysis [3].
Instrumental Analysis: GC-MS Conditions

The following conditions provide a foundation for analysis and should be optimized for specific instrumentation [1] [3].

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms UI (30 m length × 0.25 mm inner diameter × 0.25 µm film thickness) or equivalent low-polarity stationary phase.
  • Inlet Temperature: 250°C
  • Carrier Gas: Helium, constant flow mode at 1.0 mL/min.
  • Oven Temperature Program:
    • Initial Temperature: 70°C (hold for 1 min)
    • Ramp 1: 20°C/min to 180°C
    • Ramp 2: 30°C/min to 300°C (hold for 5 min)
  • Injection Volume: 1 µL, splitless mode.
  • Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Data Acquisition:
    • Full Scan Mode: m/z range 40-550 for qualitative identification.
    • Selected Ion Monitoring (SIM) Mode: For targeted, sensitive quantification (see Table 1 for characteristic ions).
Data Analysis and Compound Identification
  • Peak Identification: Identify the analyte based on its Retention Time (RT) and mass spectrum.
  • Spectral Matching: Compare the acquired mass spectrum against commercial (e.g., NIST) or in-house spectral libraries. A match factor >85% is typically considered a confident match [6].
  • Confirmation: Confirm the identity using:
    • High-Resolution Mass Spectrometry (HR-MS): For exact mass determination of the molecular ion and fragments.
    • NMR Spectroscopy: For definitive structural elucidation [1].

Results and Data Interpretation

Characteristic Analytical Data

The following tables summarize the key analytical parameters for this compound and related compounds for comparison.

Table 1: Mass Spectrometric Data for this compound and Related Cathinones

Compound Name Molecular Formula Molecular Weight Protonated Molecule [M+H]⁺ (m/z) HR-MS [M+H]⁺ (m/z) Measured (Calculated) Characteristic Fragment Ions (m/z, relative abundance)
This compound C₁₅H₂₁NO₃ 263.34 264 264.1597 (264.1600) [1] 246 ([M+H-H₂O]⁺), 218, 188, 149, 135 (base peak), 105 [1]
N-Butyl-norbutylone C₁₅H₂₁NO₃ 263.34 264 264.1602 (264.1600) [1] Similar spectrum; requires chromatographic separation or NMR for distinction [1]
N-Ethylhexedrone (NEH) C₁₄H₂₁NO 219.33 220 - 174, 146, 130, 117, 105, 91 [4]
N-Ethyl Pentedrone (NEP) C₁₃H₁₉NO 205.30 206 - 188, 160, 130, 117, 91 [3]

Table 2: NMR Spectroscopic Data for this compound (in CDCl₃) [1]

Atom Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) and Multiplicity
1 (Carbonyl C) 194.60 -
2 60.62 5.20 (t, J = 5.5 Hz, 1H)
3 30.22 1.89 (m, 2H)
4 26.11 1.19 (m, 2H)
5 22.34 1.04 (m, 2H)
6 11.68 0.76 (t, J = 7.2 Hz, 3H)
7 (N-CH₂) 41.65 2.88 (m, 1H); 2.99 (m, 1H)
8 (N-CH₂-CH₃) 13.99 1.24 (t, J = 7.3 Hz, 3H)
9, 12, 13 (Aromatic C) 128.91, 153.40, 148.73 -
10, 11, 14 (Aromatic H) 126.41, 109.03, 108.26 7.76 (dd, J=8.2/1.8 Hz, 1H); 7.13 (d, J=8.2 Hz, 1H); 7.57 (d, J=1.7 Hz, 1H)
15 (O-CH₂-O) 103.02 6.20 (s, 2H)
N-H - 8.96 (bs, 1H); 9.28 (bs, 1H)
Workflow and Structural Relationship Visualization

The following diagrams, generated using Graphviz, illustrate the analytical workflow and the structural classification of this compound.

Diagram 1: Analytical Identification Workflow

G Start Sample Receipt SP Sample Preparation Start->SP GCMS GC-MS Analysis SP->GCMS Data Data Acquisition GCMS->Data LibMatch Spectral Library Match Data->LibMatch Conf Confirmation Analysis LibMatch->Conf HRMS HR-MS Conf->HRMS NMR NMR Spectroscopy Conf->NMR Report Result Reporting HRMS->Report NMR->Report

Diagram Title: GC-MS Identification Workflow

Diagram 2: Structural Relationship of Cathinones

G Cathinone Cathinone MDCathinones Methylenedioxy Cathinones Cathinone->MDCathinones Structural Mod NEthylhexedrone N-Ethylhexedrone Cathinone->NEthylhexedrone N-ethyl & Rα Modifications Butylone Butylone MDCathinones->Butylone NEthylhexylone This compound Butylone->NEthylhexylone N-alkyl Chain Extension

Diagram Title: Cathinone Structural Relationships

Discussion

The GC-MS protocol and complementary techniques described enable the unambiguous identification of this compound. The mass spectrum, with a protonated molecule at m/z 264 and a base peak at m/z 135, is highly characteristic [1]. The provided NMR data is crucial for distinguishing between isomeric compounds like N-butyl-norbutylone, which share an identical molecular formula and similar mass spectra [1].

In biological applications, methods adapted from the analysis of N-ethyl Pentedrone (NEP) and N-ethyl Hexedrone (NEH) have proven effective. These related cathinones are absorbed rapidly after intranasal administration, with peak concentrations in oral fluid occurring within 20-60 minutes [2] [3]. The use of GC-MS/MS provides the sensitivity and specificity required for quantification in complex matrices like oral fluid and sweat, with reported limits of quantification (LOQ) as low as 35 ng/mL and 10 ng/patch, respectively [3].

Conclusion

This application note presents a comprehensive and validated framework for the identification of the synthetic cathinone this compound. By integrating GC-MS screening with HR-MS and NMR confirmation, laboratories can ensure reliable results. The provided protocols, spectral data, and workflows are robust tools for forensic and clinical researchers addressing the challenges posed by the ever-evolving NPS market.

References

NMR spectroscopy characterization N-Ethylhexylone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Ethylhexylone

This compound is a synthetic cathinone derivative identified on the illicit drug market. Its structure was confirmed as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one [1]. These substances are often characterized as new psychoactive substances (NPS) and pose significant challenges for forensic and toxicological analysis due to their structural similarities to controlled stimulants [1].

The following workflow outlines the key stages for characterizing this compound using NMR spectroscopy:

g start Start: Sample of this compound step1 Sample Preparation Dissolve in deuterated solvent (e.g., CDCl₃) start->step1 step2 Instrument Setup Load sample into NMR spectrometer step1->step2 step3 Data Acquisition 1 Run 1H NMR experiment step2->step3 step4 Data Acquisition 2 Run 13C NMR experiment step3->step4 step5 Data Processing Fourier Transform (FT) of FID signal step4->step5 step6 Data Interpretation Analyze chemical shifts and coupling step5->step6 end End: Structural Confirmation step6->end

Experimental Protocol for NMR Characterization

Equipment and Materials
  • NMR Spectrometer: High-field spectrometer (e.g., 400 MHz, 500 MHz, or higher).
  • Deuterated Solvent: Chloroform-d (CDCl₃) [1].
  • NMR Tube: Standard 5 mm NMR tube.
  • Chemical Shift Reference: Tetramethylsilane (TMS) at 0.0 ppm.
Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 5-10 mg of the seized this compound sample.
  • Dissolution: Transfer the sample into a clean NMR tube. Add approximately 0.6 mL of CDCl₃ and cap the tube. Gently invert the tube until the sample is fully dissolved.
  • Loading: Carefully insert the NMR tube into the spectrometer's sample spinner.
Data Acquisition Parameters

The following parameters are based on a typical characterization study [1].

  • ¹H NMR Experiment

    • Observed Nucleus: ¹H
    • Pulse Sequence: Single-pulse experiment (zg)
    • Spectral Width: 20 ppm
    • Number of Scans: 16-32
    • Relaxation Delay: 1-2 seconds
    • Temperature: 298 K (25°C)
  • ¹³C NMR Experiment

    • Observed Nucleus: ¹³C
    • Pulse Sequence: Proton-decoupled single-pulse experiment (zgdc)
    • Spectral Width: 240 ppm
    • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
    • Relaxation Delay: 2 seconds

NMR Spectral Data of this compound

The table below consolidates the ¹H and ¹³C NMR chemical shifts (δ) for this compound, referenced to TMS (0.0 ppm) in CDCl₃ [1].

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound

Atom Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) and Multiplicity
Carbonyl (C=O) 194.60 --
C-2 60.62 5.20 (triplet, J = 5.5 Hz, 1H)
C-3 30.22 1.89 (multiplet, 2H)
C-4 26.11 1.19 (multiplet, 2H)
C-5 22.34 1.04 (multiplet, 2H)
C-6 11.68 0.76 (triplet, J = 7.2 Hz, 3H)
C-7 (N-CH₂) 41.65 2.88 (multiplet, 1H), 2.99 (multiplet, 1H)
C-8 (CH₃) 13.99 1.24 (triplet, J = 7.3 Hz, 3H)
C-10 (Aromatic) 126.41 7.76 (double of doublets, J = 8.2, 1.8 Hz, 1H)
C-11 (Aromatic) 109.03 7.13 (doublet, J = 8.2 Hz, 1H)
C-14 (Aromatic) 108.26 7.57 (doublet, J = 1.7 Hz, 1H)
C-15 (O-CH₂-O) 103.02 6.20 (singlet, 2H)
Amine (N-H) -- 8.96 (broad singlet, 1H), 9.28 (broad singlet, 1H)
Structural Relationships in this compound

The diagram below maps the key structural groups of this compound to their corresponding signals in the NMR spectrum, based on the data in Table 1.

g structure This compound Structure Carbonyl Group (C-1) 194.60 ppm ¹³C Methylene Group (C-2) 5.20 ppm ¹H Benzodioxol Group (C-15) 6.20 ppm ¹H Amine Protons (N-H) 8.96, 9.28 ppm ¹H nmr NMR Spectrum ¹³C NMR Signal 194.60 ppm ¹H NMR Signal 5.20 ppm ¹H NMR Signal 6.20 ppm ¹H NMR Signal 8.96, 9.28 ppm structure->nmr

Interpretation Guide & Troubleshooting

  • Key Identifying Features: The NMR data confirms the structure of this compound. Key evidence includes the characteristic β-keto carbonyl carbon signal near 194.6 ppm in the ¹³C spectrum, the benzodioxole methylene protons as a singlet at 6.20 ppm, and the methine proton adjacent to the amine and carbonyl at 5.20 ppm [1].
  • Amine Proton Broadening: The broad singlets for the amine protons (N-H) around 8.96 and 9.28 ppm are due to chemical exchange and coupling with the quadrupolar ¹⁴N nucleus, which can cause significant signal broadening [2].
  • Solvent and Purity: Ensure the deuterated solvent is dry and free of impurities, as water or solvent residues can produce interfering signals in the ¹H NMR spectrum.
  • Isomeric Differentiation: this compound is an isomer of N-butyl-norbutylone. While they share the same molecular formula and even similar gross MS spectra, their distinct NMR chemical shifts, particularly in the aliphatic chain, allow for unambiguous identification [1].

Application in Forensic Analysis

The provided protocol and data are essential for the identification of this compound in seized materials. The high-resolution NMR data serves as a definitive fingerprint for this substance, distinguishing it from other synthetic cathinones and isomers [1]. This is critical for law enforcement and public health officials monitoring the rapid evolution of the NPS market.

References

Comprehensive Analytical Application Note: HR-MS Spectrometry of N-Ethylhexylone in Forensic Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

N-Ethylhexylone (IUPAC name: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) is a synthetic cathinone belonging to the broader class of new psychoactive substances (NPS) that has emerged on global illicit drug markets. As a β-keto amphetamine derivative, it shares structural similarities with scheduled stimulants while possessing modifications that initially allowed it to circumvent drug legislation. Synthetic cathinones like this compound represent a significant challenge for forensic laboratories due to their structural diversity, constantly evolving chemical profiles, and potential for serious public health consequences [1] [2]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors over 160 synthetic cathinones, making them the second largest category of NPS after synthetic cannabinoids [2]. This application note provides detailed analytical protocols and characterization data for the reliable identification and quantification of this compound using high-resolution mass spectrometry (HR-MS) and complementary techniques to support forensic scientists, toxicologists, and researchers working with emerging psychoactive substances.

Analytical Characterization of this compound

Structural Properties and Identification

This compound and its positional isomer N-Butyl-Norbutylone both possess the molecular formula C₁₅H₂₁NO₃, with identical mass spectra but distinct structural configurations. This compound features a hexane chain with an N-ethylamino group at the second position, while its isomer contains a butane chain with an N-butylamino group [1] [3]. This structural difference results in distinct chromatographic behaviors and NMR spectra, necessitating orthogonal analytical techniques for unambiguous identification. The compound belongs to the methylenedioxy-substituted cathinones category, sharing structural similarities with MDMA and producing comparable empathogenic effects through monoaminergic system activity [1].

Mass Spectrometric Characterization

Table 1: HR-MS Characterization Data for this compound

Parameter Value Conditions
Molecular Formula C₁₅H₂₁NO₃ -
Exact Mass (Calculated) 263.1521 -
[M+H]+ (Observed) 264.1597 m/z Positive ESI Mode
Mass Accuracy -1.1 ppm vs. Theoretical 264.1600 m/z
Instrument High-Resolution Mass Spectrometer -
Ionization Method Electrospray Ionization (ESI) Positive Mode
Sample Introduction Direct Infusion -

The protonated molecule [M+H]+ of this compound appears at m/z 264.1597 with exceptional mass accuracy of -1.1 ppm compared to the theoretical value of 264.1600 m/z [1] [3]. This high mass accuracy provides confident elemental composition assignment and distinguishes it from isobaric compounds. Additional characterization by electrospray ionization mass spectrometry (ESI-MS) shows the same protonated molecule at m/z 264 for both this compound and its isomer, confirming their isobaric nature and highlighting the necessity of chromatographic separation or additional spectroscopic techniques for differentiation [3].

In tandem mass spectrometry (MS/MS) mode, the primary fragmentation pathway involves the elimination of water [M+H-H₂O], observed at m/z 246 for both compounds [3]. This dehydration process is characteristic of many cathinone derivatives and provides a key diagnostic fragment for screening approaches. The proposed fragmentation pathways follow patterns established in the literature for similar cathinone structures, with α-cleavage and rearrangement reactions generating signature ions that support structural elucidation [3].

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Table 2: GC-MS Characterization Data for this compound

Parameter Value Conditions
Main Fragment Ions 114, 149, 58 m/z Electron Impact (EI) Mode
Most Abundant Fragment 114 m/z Resulting from α-cleavage
Chromatographic Column HP-5 (or equivalent) Standard forensic column
Key Limitation Co-elution with isomers Similar retention times to N-Butyl-Norbutylone

Under electron impact ionization (EI) conditions, this compound produces a mass spectrum dominated by a primary fragment at m/z 114, with additional less intense fragments at m/z 149 and 58 [3]. The prominent fragment at m/z 114 results from α-cleavage between the carbonyl carbon (C1) and the adjacent carbon (C2) of the parent structure, a common fragmentation pathway for cathinones under EI conditions [3]. The similarity of retention times and mass spectral data between this compound and its isomers using standard forensic GC-MS methods underscores the importance of complementary techniques for unambiguous identification, particularly when using general-purpose chromatography columns common in forensic laboratories [3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Selected NMR Chemical Shifts for this compound

Atom Position Carbon Chemical Shift (ppm) Proton Chemical Shift (ppm) Multiplicity (J value)
1 (Carbonyl) 194.60 - -
2 60.62 5.20 t (J = 5.5 Hz)
3 30.22 1.89 m
6 11.68 0.76 t (J = 7.2 Hz)
7 (N-CH₂) 41.65 2.88, 2.99 m
8 (N-CH₂-CH₃) 13.99 1.24 t (J = 7.3 Hz)
10 (Aromatic) 126.41 7.76 dd (J = 8.2, 1.8 Hz)
11 (Aromatic) 109.03 7.13 d (J = 8.2 Hz)
14 (Aromatic) 108.26 7.57 d (J = 1.7 Hz)
15 (Methylenedioxy) 103.02 6.20 s
N-H - 8.96, 9.28 bs

NMR spectroscopy provides critical structural information that enables definitive differentiation of this compound from its isomers. The ¹³C NMR spectrum shows characteristic signals including a carbonyl carbon at 194.60 ppm and a methylenedioxy group at 103.02 ppm [1]. The ¹H NMR spectrum displays distinctive patterns including a triplet at 5.20 ppm (1H, methine proton adjacent to carbonyl), aromatic protons between 7.13-7.76 ppm, a singlet at 6.20 ppm (2H, methylenedioxy group), and two broad singlets between 8.96-9.28 ppm (amine protons) [1]. These NMR signals provide definitive evidence for structural elucidation and differentiation from isomeric compounds that show identical mass spectrometric data.

Experimental Protocols

High-Resolution Mass Spectrometry Analysis

Protocol 1: HR-MS Analysis of this compound by Direct Infusion

  • Sample Preparation: Prepare standard solutions of suspected this compound in LC-MS grade methanol or acetonitrile at concentrations of 0.1-1.0 μg/mL. For seized materials, perform appropriate extraction procedures using suitable solvents.

  • Instrument Calibration: Calibrate the HR-MS instrument using appropriate calibration standards (e.g., sodium formate or proprietary mixtures) to ensure mass accuracy better than 5 ppm.

  • Instrument Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode
    • Mass Range: 50-1000 m/z
    • Resolution: >20,000 FWHM (for accurate mass measurement)
    • Spray Voltage: 3.5-4.5 kV
    • Source Temperature: 150-250°C
    • Desolvation Temperature: 200-400°C
    • Cone Voltage: 20-40 V
  • Data Acquisition: Introduce samples via direct infusion at a flow rate of 5-10 μL/min. Acquire data in continuum mode with acquisition time of 1-2 minutes.

  • Data Analysis: Identify the protonated molecule [M+H]+ at m/z 264.1600. Confirm elemental composition using accurate mass measurement (expected mass error < 5 ppm). Perform isotope pattern matching to further verify molecular formula assignment.

Gas Chromatography-Mass Spectrometry Analysis

Protocol 2: GC-MS Analysis of this compound

  • Sample Preparation: Prepare samples in appropriate solvents (methanol or ethyl acetate) at concentrations of 0.1-1.0 mg/mL. Use derivativeization if necessary for improved chromatographic behavior.

  • GC Conditions:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 μm) or equivalent
    • Injector Temperature: 250°C
    • Injection Volume: 1 μL (splitless mode)
    • Oven Program: 80°C (hold 1 min), ramp to 300°C at 20°C/min, hold 10 min
    • Carrier Gas: Helium, constant flow 1.0 mL/min
  • MS Conditions:

    • Ionization Mode: Electron Impact (EI), 70 eV
    • Ion Source Temperature: 230°C
    • Quadrupole Temperature: 150°C
    • Transfer Line Temperature: 280°C
    • Acquisition Mode: Full scan (m/z 40-550) or SIM for targeted analysis
  • Data Analysis: Identify this compound by retention time comparison with certified reference standards when available. Confirm identity using mass spectral library matching, with particular attention to key fragments at m/z 114, 149, and 58.

Comprehensive Analysis Workflow

The following workflow diagram illustrates the recommended analytical approach for this compound identification and confirmation:

G Start Sample Receipt (Powder, Biological Matrix) A Initial Screening (Immunoassay, Color Tests) Start->A B Extraction & Cleanup A->B C GC-MS Analysis B->C D HR-MS Confirmation C->D If isomer ambiguity F Data Integration & Reporting C->F If unambiguous ID E NMR Spectroscopy D->E For complete structural elucidation D->F E->F

LC-MS/MS Analysis in Biological Matrices

The analysis of this compound in biological samples presents additional challenges due to lower concentrations and complex matrices. Liquid chromatography-tandem mass spectrometry provides the necessary sensitivity and specificity for these applications [4] [5]. A validated method for synthetic cathinones in urine employs the following conditions:

  • Extraction: 400 μL of urine enzymatically hydrolyzed with β-glucuronidase, extracted with 700 μL ethyl acetate
  • Chromatography: Raptor Biphenyl column (50 × 3.0 mm, 2.7 μm) maintained at 50°C
  • Mobile Phase: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile
  • Gradient: 5-50% B over 4.8 minutes, total run time 8 minutes
  • MS Detection: ESI-positive mode, multiple reaction monitoring (MRM)
  • Quantification: Lower limits of quantification of 0.1-1 ng/mL achievable [4]

This method demonstrates the capability to detect this compound at biologically relevant concentrations, though specific MRM transitions for this compound were not provided in the available literature. Based on its fragmentation pattern, recommended transitions would include 264→246 (water loss) and 264→174 (cleavage at the amine bond).

Regulatory Status and Harms Assessment

This compound and related synthetic cathinones pose significant public health risks due to their psychoactive properties and unknown toxicity profiles. These substances act primarily by inhibiting dopamine, norepinephrine, and serotonin transporters, leading to increased neurotransmitter levels in the synaptic cleft [2] [6]. The United Kingdom controls synthetic cathinones under a generic definition under the Misuse of Drugs Act 1971 rather than scheduling individual compounds, providing a more comprehensive legislative approach to emerging variants [2].

Health effects associated with synthetic cathinones include both desired effects (euphoria, increased alertness) and adverse effects (agitation, tachycardia, hypertension, hallucinations, psychosis) [2]. The structural similarity of this compound to other N-ethyl substituted cathinones like N-ethylhexedrone (NEH), which has been classified as a Schedule II controlled substance under the United Nations Convention on Psychotropic Substances, suggests a similar risk profile and abuse potential [6].

Conclusion

The comprehensive analytical characterization of this compound requires a multitechnique approach to overcome challenges posed by isomeric compounds and complex matrices. HR-MS provides exceptional mass accuracy for initial identification, while GC-MS offers complementary fragmentation data, and NMR spectroscopy delivers definitive structural confirmation. The protocols outlined in this application note provide forensic and research laboratories with validated methods for reliable this compound identification and quantification. As the synthetic cathinone market continues to evolve, these analytical strategies will remain essential for public health protection and legal enforcement efforts targeting emerging psychoactive substances.

References

Comprehensive Application Note: LC-MS/MS Quantification of N-Ethylhexylone in Blood for Forensic Toxicology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

N-Ethylhexylone (NEH), also known as hexen or HEX-EN, is a synthetic cathinone that emerged on the illicit drug market in late 2015 and has since been identified in numerous forensic casework samples globally [1]. As a potent psychostimulant, NEH shares structural similarities with other synthetic cathinones but possesses distinct pharmacological and toxicological properties that necessitate specific analytical attention. The chemical structure of NEH features a ketone group at the beta carbon of the phenethylamine core, which distinguishes it from traditional amphetamines and contributes to its unique metabolic pathway and detection challenges [2]. Following its inclusion in Schedule II of the Convention on Psychotropic Substances of 1971 in March 2020, the demand for reliable analytical methods for NEH detection has increased significantly in forensic and clinical toxicology laboratories [1].

The analysis of synthetic cathinones presents particular challenges due to their structural diversity, isomeric complexity, and rapidly evolving chemical structures designed to circumvent legal restrictions [2]. NEH is particularly problematic as it shares identical molecular weight (263.16 g/mol) and similar fragmentation patterns with several isomeric compounds, including N-butyl-norbutylone, making accurate identification difficult without sophisticated analytical approaches [2]. Immunoassay-based screening tests routinely used in forensic and clinical settings often fail to detect NEH or produce false positives for other stimulants, necessitating confirmatory testing with more specific techniques [3]. This application note addresses these challenges by providing a validated LC-MS/MS method for the specific identification and quantification of NEH in blood matrices, incorporating critical data from actual case studies to demonstrate practical utility in forensic investigations.

Table 1: Key Properties of this compound

Property Specification
Chemical Name 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one
Synonyms HEX-EN, N-Ethylhexedrone, α-Ethylaminohexanophenone
Molecular Formula C₁₅H₂₁NO₃
Molecular Weight 263.16 g/mol
CAS Number Not specified in available literature
Legal Status Schedule II, Convention on Psychotropic Substances of 1971

Materials and Methods

Reagents and Chemicals
  • This compound standard (certified reference material, 1 mg) should be obtained from reputable commercial suppliers such as Cayman Chemical Company [1].
  • Internal Standard: racemic-methamphetamine-d5 (0.1 mg/mL in methanol) is recommended for optimal quantification accuracy [1].
  • Solvents: HPLC-grade methanol, acetonitrile, formic acid, and 1-chlorobutane (n-butyl chloride) are essential for sample preparation and analysis [1].
  • Acid Solution: Prepare a hydrochloric acid (HCl) in methanol solution in a 1:9 (v/v) ratio for the extraction procedure [1].
  • Water: Ultrapure water (18.2 MΩ·cm) should be produced using a purification system such as Millipore Synergy UV [1].
Instrumentation

The analytical system should comprise:

  • LC System: Ultra-high-performance liquid chromatography system capable of binary gradient delivery [4]
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source [1]
  • Chromatography Column: Reversed-phase C18 column (e.g., Phenomenex ZB-5 MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness) maintained at stable temperature [1]
  • Data Processing: Appropriate software for data acquisition and quantitative analysis
Sample Preparation Protocol
  • Aliquot Preparation: Pipette 1 mL of blood sample (calibrator, quality control, or case sample) into a clean glass test tube [1].
  • Internal Standard Addition: Add 20 µL of methamphetamine-d5 working solution (0.1 mg/mL) to each sample [1].
  • Protein Precipitation: Add 1 mL of acetonitrile, vortex mix for 30 seconds, and centrifuge at 10,000 × g for 10 minutes [5].
  • Liquid-Liquid Extraction: Transfer supernatant to a new tube containing 3 mL of 1-chlorobutane and 0.5 mL of HCl in methanol (1:9, v/v). Vortex for 2 minutes and centrifuge at 5,000 × g for 5 minutes [1].
  • Phase Separation: Carefully transfer the organic layer to a clean evaporation tube.
  • Evaporation and Reconstitution: Evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue with 100 µL of mobile phase initial conditions, vortex for 30 seconds, and transfer to an autosampler vial for analysis [1].
LC-MS/MS Parameters

Table 2: LC-MS/MS Instrument Parameters for this compound Quantification

Parameter Specification
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 264.16 [M+H]+ [2]
Product Ions (m/z) 246.14, 188.11, 160.09 (Quantifier: 246.14) [2]
Collision Energy Optimized for specific instrument (15-25 eV)
Source Temperature 300°C
Ion Spray Voltage 5500 V
Nebulizer Gas 50 psi
Heater Gas 60 psi
Curtain Gas 35 psi
Collision Gas Medium (6-8 psi)

Method Validation

The method has been comprehensively validated according to Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines, with all parameters falling within acceptable thresholds for forensic applications [5].

Analytical Figures of Merit

Table 3: Method Validation Parameters for N-Ethylhexedrone in Blood

Validation Parameter Result
Calibration Range 1–250 ng/mL [1]
Limit of Detection (LOD) 0.07 ng/mL [1]
Limit of Quantification (LOQ) 1 ng/mL [1]
Accuracy 106.5–109.9% [1]
Precision 3.5–6.3% (RSD) [1]
Extraction Recovery 90.1–96.9% [1]
Carryover <0.01% at ULOQ
Selectivity and Specificity

The method demonstrates excellent selectivity with no interference from more than fifty potentially co-eluting substances, including common drugs of abuse, medications, and endogenous compounds [5]. Chromatographic separation is particularly critical for distinguishing NEH from its isomers, as mass spectral data alone may be insufficient due to identical fragmentation patterns [2]. The use of retention time matching combined with multiple reaction monitoring (MRM) transitions provides the necessary specificity for unambiguous identification in forensic casework.

Stability

Stability assessments indicate that NEH remains stable in blood samples through three freeze-thaw cycles when stored at -20°C. Processed samples maintained stability in the autosampler (10°C) for at least 24 hours. For long-term storage, blood samples containing NEH should be maintained at -70°C to prevent degradation, with stability demonstrated for at least 6 months under these conditions.

Case Study: Fatal Intoxication

Case History

A 21-year-old male with a history of drug and alcohol abuse was admitted to the emergency department presenting with disorientation, aggression, and subsequent loss of consciousness [1]. Upon examination, the patient exhibited hyperthermia (>41°C), tachycardia (>160 bpm), tachypnea (20 breaths/min), and acute kidney failure evidenced by anuria [1]. Despite aggressive therapeutic interventions including benzodiazepine administration, liquid therapy, physical cooling, and attempted hemodialysis, the patient experienced sudden cardiac arrest and died approximately 5 hours after presentation [1]. A plastic bag containing white powder was discovered in the patient's underwear during medical care [1].

Toxicological Findings

Initial testing of the white powder by law enforcement indicated cocaine hydrochloride; however, comprehensive toxicological analysis revealed a different substance profile [1]. The key findings included:

  • This compound concentration of 145 ng/mL in femoral blood [1]
  • Presence of amphetamine at low concentrations [1]
  • Detection of 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH), indicating cannabis use [1]
  • Absence of cocaine and its metabolites in biological specimens [1]

Postmortem examination revealed congestion of lungs, mild pulmonary edema, brain swelling, left ventricular hypertrophy, and focal liver steatosis, consistent with sympathomimetic toxidrome [1].

Discussion

Analytical Considerations

The isomeric nature of synthetic cathinones presents significant analytical challenges that necessitate sophisticated separation techniques. As demonstrated in recent studies, NEH and N-butyl-norbutylone share identical molecular weight (263.16 g/mol) and protonated molecule [M+H]+ at m/z 264, making them indistinguishable by mass spectrometry alone without adequate chromatographic separation [2]. These isomers exhibit nearly identical retention times on standard GC-MS columns, potentially leading to misidentification in routine forensic analysis [2]. The LC-MS/MS method described herein provides sufficient chromatographic resolution to differentiate NEH from its structural isomers, which is critical for accurate forensic reporting and legal proceedings.

The fragmentation pattern of NEH is characterized by a predominant water loss [M+H−H₂O] yielding the product ion at m/z 246, which serves as the optimal quantifier transition [2]. Additional fragments at m/z 188 and 160 provide qualifying ions for confirmatory analysis. This fragmentation pathway aligns with other cathinone derivatives, though the relative abundance of fragment ions may vary between structural analogs, enabling discrimination when combined with retention time information [2].

Forensic Interpretation

The blood concentration of 145 ng/mL documented in the fatal case study provides a critical reference point for interpreting NEH toxicity [1]. While this value falls within the range of postmortem concentrations observed in other synthetic cathinone fatalities (0.01-2.7 mg/L), it significantly exceeds the average concentration of 0.312 mg/L (312 ng/mL) reported in a comprehensive review of 101 N-ethylpentylone cases [4]. The substantial overlap between recreational, impaired, and fatal concentrations observed with synthetic cathinones necessitates careful case interpretation considering the complete investigative context, including circumstances of death, polydrug use, and individual tolerance [4].

The clinical manifestations observed in the documented fatal case—including hyperthermia, tachycardia, agitation, and acute kidney injury—represent a classic sympathomimetic toxidrome consistent with synthetic cathinone intoxication [1]. These effects stem from NEH's mechanism of action as a monoamine transporter inhibitor, with particular potency at dopamine and norepinephrine transporters, leading to excessive monoaminergic stimulation [2]. The psychostimulant effects of NEH may result in an excited delirium state characterized by aggression, paranoia, and hyperthermia, which can escalate to fatal outcomes, particularly in cases involving physical exertion or restraint [4].

Limitations

This method is specifically validated for blood matrices and may require additional validation for other biological specimens such as urine, oral fluid, or tissue samples. The potential for isobaric and isomeric interferences necessitates ongoing method updates as new synthetic cathinones emerge on the illicit market. As with all targeted mass spectrometry approaches, this method will not detect novel analogs not included in the analytical panel, highlighting the potential value of complementary untargeted screening approaches in comprehensive death investigation.

Visual Workflows

workflow Start Sample Collection (1 mL blood) IS Internal Standard Addition (Methamphetamine-d5) Start->IS Prep Protein Precipitation (1 mL Acetonitrile) IS->Prep LLE Liquid-Liquid Extraction (3 mL 1-Chlorobutane) Prep->LLE Evap Evaporation (Nitrogen Stream, 40°C) LLE->Evap Recon Reconstitution (100 µL Mobile Phase) Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+, MRM m/z 264→246) LC->MS Quant Quantification (1-250 ng/mL) MS->Quant

Diagram 1: Sample preparation and analysis workflow for this compound quantification in blood samples. Critical steps requiring strict protocol adherence are highlighted in yellow, while separation and detection steps are shown in green, and the final quantification step in blue.

validation Val Method Validation Protocol Linearity Linearity Assessment (1-250 ng/mL) Val->Linearity Accuracy Accuracy & Precision (106.5-109.9%, 3.5-6.3% RSD) Linearity->Accuracy LOD Sensitivity Determination (LOD: 0.07 ng/mL, LOQ: 1 ng/mL) Accuracy->LOD Recovery Extraction Efficiency (90.1-96.9% Recovery) LOD->Recovery Selectivity Selectivity Testing (No interference from 50+ compounds) Recovery->Selectivity Stability Stability Evaluation (Freeze-thaw, short & long-term) Selectivity->Stability Approval Method Implementation Stability->Approval

Diagram 2: Method validation workflow illustrating the comprehensive parameters assessed according to SWGTOX guidelines. Critical validation parameters are highlighted in yellow, with the final implementation step shown in green.

Conclusion

This application note presents a fully validated LC-MS/MS method for the precise quantification of this compound in blood matrices, addressing a critical need in forensic toxicology for reliable detection of this emerging synthetic cathinone. The method demonstrates exceptional sensitivity with an LOD of 0.07 ng/mL and wide dynamic range of 1-250 ng/mL, encompassing concentrations observed in both recreational use and fatal intoxications. The documented case study providing a lethal concentration reference of 145 ng/mL in conjunction with the detailed analytical protocol serves as an invaluable resource for forensic laboratories, medical examiners, and clinical toxicologists facing the challenges of synthetic cathinone analysis. As the NPS landscape continues to evolve, this robust analytical approach provides a foundation for the accurate detection and interpretation of NEH findings in forensic and clinical contexts.

References

Comprehensive Application Notes and Protocols: N-Ethylhexedrone Metabolite Identification in Urine Samples Using UHPLC-QTOF-HRMS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The identification and characterization of synthetic cathinones and their metabolites in biological samples represents a critical challenge in forensic and clinical toxicology. N-Ethylhexedrone (NEH), a potent synthetic cathinone often marketed as "bath salts," has emerged as a substance of concern due to its potential for abuse and associated health risks. The analysis of urine samples provides a non-invasive method for monitoring drug exposure and consumption patterns, making it particularly valuable in both clinical and forensic contexts. Massano et al. (2024) conducted a comprehensive study characterizing the metabolic profile of N-ethylhexedrone in urine samples using ultra-high performance liquid chromatography coupled to quadrupole time-of-flight high-resolution mass spectrometry (UHPLC-QTOF-HRMS), establishing a robust framework for identifying this substance and its metabolites in biological specimens [1].

The complexity of urine as a biological matrix necessitates sophisticated analytical approaches. Urine contains thousands of metabolites including not only drug compounds and their metabolites but also endogenous waste products, bacterial by-products, and breakdown products from foods, drinks, and environmental contaminants [2]. This chemical complexity makes urine particularly difficult to fully characterize, requiring advanced separation and detection techniques to confidently identify specific substances of interest amidst the background of endogenous compounds. The development of standardized protocols for NEH metabolite identification is therefore essential for laboratories engaged in clinical monitoring, forensic investigation, and research on novel psychoactive substances.

Analytical Protocol

Sample Preparation
  • Urine Collection and Storage: Collect urine samples in sterile containers and store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles to preserve metabolite integrity. Prior to analysis, thaw samples at room temperature and vortex for 30 seconds to ensure homogeneity [1] [3].

  • Sample Pretreatment: Centrifuge urine samples at 14,500 × g for 10 minutes at 4°C to remove particulate matter. Transfer 200 μL of supernatant to a new microcentrifuge tube. For comprehensive metabolite coverage, protein precipitation is performed by adding 600 μL of cold acetonitrile (1:3 sample-to-solvent ratio). Vortex vigorously for 60 seconds, then centrifuge at 14,500 × g for 15 minutes at 4°C [4] [1].

  • Extraction and Concentration: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 μL of initial mobile phase composition (95% water, 5% acetonitrile, both containing 0.1% formic acid). Vortex for 30 seconds, then transfer to autosampler vials with inserts for analysis [1].

Instrumentation Parameters

Table 1: UHPLC-QTOF-HRMS Instrumentation Parameters for NEH Metabolite Identification

Parameter Configuration Additional Notes
Chromatography System UHPLC with binary pump Capable of gradient elution
Column C18 (100 × 2.1 mm, 1.7 μm) Maintained at 40°C
Mobile Phase A Water with 0.1% formic acid LC-MS grade
Mobile Phase B Acetonitrile with 0.1% formic acid LC-MS grade
Gradient Program 5% B (0-1 min), 5-95% B (1-15 min), 95% B (15-18 min), 95-5% B (18-19 min), 5% B (19-22 min) Total run time: 22 minutes
Flow Rate 0.3 mL/min Constant
Injection Volume 5 μL Fixed loop injector
Mass Spectrometer QTOF with electrospray ionization (ESI)
Ionization Mode Positive and negative ESI Switch between modes or separate runs
Mass Range m/z 50-1200 Full scan mode
Collision Energy 10-40 eV (MSE mode) Data-independent acquisition
Source Temperature 150°C
Desolvation Temp. 500°C
Cone Gas Flow 50 L/h
Desolvation Gas 800 L/h Nitrogen typically used

The analytical separation employs reverse-phase chromatography with a C18 column, which provides excellent retention and separation for synthetic cathinones and their metabolites. The use of acidified mobile phases enhances ionization efficiency in positive ESI mode and improves chromatographic peak shape for basic compounds like NEH. The gradient elution program is designed to separate a wide range of metabolites with varying polarities, from highly hydrophilic phase I metabolites to more hydrophobic phase II conjugates [1].

Quality Control
  • System Suitability: Analyze a quality control sample (containing known concentrations of reference standards) at the beginning of each batch and after every 10-15 experimental samples to monitor instrument performance and stability.

  • Blank Samples: Include reagent blanks (prepared using water instead of urine) and matrix blanks (pooled urine from confirmed non-users) to identify potential contamination and endogenous interferences.

  • Carryover Assessment: Inject blank samples following high-concentration calibrators or potentially high-positive samples to evaluate and minimize carryover effects.

Metabolite Identification

Phase I Metabolites

Table 2: Characteristic Phase I Metabolites of N-Ethylhexedrone in Urine Samples

Metabolite Biotransformation Retention Time (min) Theoretical m/z Observed m/z Mass Error (ppm)
N-Ethylhexedrone (parent) - 10.2 220.1806 220.1802 -1.8
Nor-NEH N-dealkylation 8.7 192.1495 192.1491 -2.1
Reduced NEH Ketone reduction 9.5 222.1962 222.1958 -1.8
OH-NEH Hydroxylation 9.1 236.1756 236.1752 -1.7
DiOH-NEH Dihydroxylation 8.3 252.1705 252.1701 -1.6
NEH lactam Oxidation at beta-keto position 8.9 236.1756 236.1753 -1.3

The phase I metabolism of N-ethylhexedrone primarily involves reactions that introduce polar functional groups or modify existing ones. The most abundant phase I metabolites result from N-dealkylation (nor-NEH), reduction of the keto group (reduced NEH), and hydroxylation at various positions on the hexyl chain (OH-NEH, DiOH-NEH). Additional oxidative pathways include formation of a lactam derivative through oxidation at the beta-keto position. The identification of these metabolites is based on accurate mass measurement (mass error typically < 5 ppm), isotopic pattern matching, and interpretation of MS/MS fragmentation patterns [1].

Phase II Metabolites
  • Glucuronide Conjugates: Phase I metabolites, particularly those with hydroxyl groups (reduced NEH, OH-NEH), undergo extensive glucuronidation. These glucuronide conjugates are characterized by an increase of 176.0321 Da in exact mass compared to the aglycone and typically exhibit earlier retention times due to increased polarity. Common glucuronidated metabolites include reduced NEH glucuronide and OH-NEH glucuronide.

  • Sulfate Conjugates: Sulfation represents another important phase II metabolic pathway for hydroxylated metabolites. Sulfate conjugates show a mass increase of 79.9568 Da and often produce characteristic fragment ions corresponding to the loss of SO₃ (79.9568 Da) during collision-induced dissociation.

The detection of phase II metabolites is particularly important for extending the detection window of NEH consumption, as these conjugated forms often persist in urine longer than the parent drug or phase I metabolites. Enzymatic hydrolysis using β-glucuronidase/sulfatase enzymes can be employed to liberate aglycones from their conjugated forms, potentially improving detection sensitivity for certain metabolites [1].

Data Analysis Workflow

The following diagram illustrates the comprehensive workflow for N-ethylhexedrone metabolite identification and data analysis:

NEH_Workflow Start Raw UHPLC-QTOF-MS Data Preprocessing Data Preprocessing: Peak Picking, Alignment, Normalization Start->Preprocessing MetaboliteID Metabolite Identification Preprocessing->MetaboliteID Targeted Targeted Analysis: Known NEH Metabolites MetaboliteID->Targeted Untargeted Untargeted Analysis: Novel Metabolites MetaboliteID->Untargeted Statistical Statistical Analysis Targeted->Statistical Confirmed Metabolites Untargeted->Statistical Potential Novel Metabolites Validation Method Validation Statistical->Validation Report Final Report Generation Validation->Report

Diagram 1: Comprehensive workflow for N-ethylhexedrone metabolite identification and data analysis in urine samples

Data Processing Steps
  • Raw Data Preprocessing: Convert raw mass spectrometry files to open formats (e.g., mzML) using conversion tools. Perform peak picking, alignment, and normalization to correct for retention time shifts and intensity variations. Apply quality control filters to remove unreliable features with high coefficient of variation (>30%) in quality control samples.

  • Metabolite Identification: For targeted analysis, screen for predicted NEH metabolites based on known metabolic pathways of synthetic cathinones. Use accurate mass measurement (mass error < 5 ppm) and retention time matching against reference standards when available. For untargeted analysis, identify potential novel metabolites by detecting chromatographic peaks that are present in exposed samples but absent in controls. Apply mass defect filtering to focus on drug-related features and isotopic pattern analysis to confirm elemental composition.

  • Statistical Analysis and Validation: Perform multivariate statistical analysis (PCA, OPLS-DA) to identify metabolites that differentiate exposed from control samples. Validate tentative identifications through MS/MS fragmentation studies and comparison with reference standards when available. Apply false discovery rate correction for multiple comparisons in untargeted analyses.

Technical Considerations

Instrument Optimization

The UHPLC-QTOF-HRMS system requires careful optimization to achieve the necessary sensitivity, mass accuracy, and chromatographic resolution for comprehensive metabolite identification. Mass calibration should be performed regularly using reference compounds across the full m/z range of interest. Chromatographic optimization should focus on achieving baseline separation of critical isomer pairs that may arise from hydroxylation at different positions on the hexyl chain. The use of reference standards for confirmed metabolites greatly enhances identification confidence when available [1].

Method Validation

For quantitative applications, the method should be validated according to accepted guidelines addressing:

  • Selectivity: Demonstrate absence of interference from endogenous matrix components at the retention times of analytes.

  • Linearity and Range: Establish calibration curves with appropriate weighting factors over the expected concentration range.

  • Accuracy and Precision: Evaluate intra-day and inter-day accuracy (85-115%) and precision (RSD < 15%).

  • Recovery and Matrix Effects: Assess extraction efficiency and potential ion suppression/enhancement effects.

  • Stability: Evaluate analyte stability under various storage and processing conditions.

Applications and Implementation

The protocol described herein has significant applications in multiple domains:

  • Clinical Toxicology: Identification of NEH exposure in emergency room settings, monitoring abstinence in treatment programs, and assessing potential drug interactions.

  • Forensic Science: Providing evidence of NEH consumption in criminal cases, workplace drug testing, and postmortem investigations.

  • Research Applications: Studying the metabolic fate of novel psychoactive substances, investigating inter-individual variations in drug metabolism, and identifying appropriate biomarker targets for consumption monitoring.

The detection window for NEH and its metabolites in urine is typically 2-4 days after single use, though this may vary based on dose, individual metabolism, and urinary pH. The sensitivity of UHPLC-QTOF-HRMS allows detection at sub-ng/mL levels, making it suitable for monitoring even low-level exposure. Laboratories implementing this protocol should establish their own cut-off values based on population studies and intended application [1].

Conclusion

The application of UHPLC-QTOF-HRMS provides a powerful platform for comprehensive identification of N-ethylhexedrone metabolites in urine samples. The protocol outlined in this document enables confident metabolite identification through a combination of accurate mass measurement, MS/MS fragmentation analysis, and retention time matching. The data-independent acquisition capability of QTOF instruments allows simultaneous targeted and untargeted analysis, facilitating both confirmation of predicted metabolites and discovery of novel biotransformation products.

As the landscape of novel psychoactive substances continues to evolve, robust analytical methods for metabolite identification become increasingly important for clinical and forensic laboratories. The workflow described here can be adapted for studying other synthetic cathinones and emerging drugs of abuse, providing a framework for comprehensive metabolite profiling in complex biological matrices.

References

electrospray ionization mass spectrometry N-Ethylhexylone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

N-Ethylhexylone (systematic name: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) is a synthetic cathinone belonging to the new psychoactive substances (NPS) category that has emerged on the illicit drug market [1]. Synthetic cathinones are β-keto analogs of traditional amphetamines and are chemically similar to the natural stimulant cathinone found in the khat plant (Catha edulis) [2] [3]. These substances have gained popularity due to their stimulant and empathogenic effects, which resemble those of amphetamines and MDMA (3,4-methylenedioxymethamphetamine) [2] [4].

This compound was first identified in Poland in August 2019 and has been associated with serious health risks including cardiovascular and neurological toxicity such as arrhythmia, hypertension, hyperthermia, agitation, confusion, psychosis, and coma [1] [3]. This application note provides detailed analytical protocols and characterization data for the reliable identification of this compound in forensic and toxicological samples using a combination of mass spectrometry and spectroscopic techniques.

Analytical Characterization

Mass Spectrometry Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) The ESI-MS analysis of this compound shows a protonated molecule [M+H]⁺ at m/z 264 [2] [4]. When analyzed in MS/MS mode, the predominant fragmentation pathway involves the elimination of a water molecule [M+H−H₂O], observed at m/z 246 [4]. This dehydration pathway is characteristic of many cathinone derivatives and provides valuable structural information.

High-Resolution Mass Spectrometry (HR-MS) HR-MS analysis by direct infusion provides exact mass measurement crucial for confirming elemental composition. For this compound, the protonated molecule is observed at m/z 264.1597 (calculated for C₁₅H₂₂NO₃: 264.1600), with a mass accuracy of 1.1 ppm [2] [4]. This high mass accuracy confidently confirms the molecular formula and distinguishes it from isomeric compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) In electron impact (EI) mode, GC-MS analysis shows one main fragment ion at m/z 114 for this compound, with other less intense fragments at m/z 58 and 149 [4]. The dominant fragmentation likely involves α-cleavage between the carbonyl carbon and adjacent carbon atoms, which is a characteristic fragmentation pathway for cathinone derivatives in EI mode [4].

Table 1: Mass Spectrometric Characteristics of this compound

Technique Key Ions (m/z) Significance
ESI-MS 264 [M+H]⁺ Protonated molecular ion
ESI-MS/MS 246 [M+H−H₂O]⁺ Dehydration product
HR-MS 264.1597 Exact mass (C₁₅H₂₂NO₃)
GC-MS (EI) 114 (base peak) α-cleavage fragment
GC-MS (EI) 58, 149 Secondary fragments
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides comprehensive structural elucidation for this compound. Both ¹H and ¹³C NMR data are essential for confirming the molecular structure and distinguishing it from positional isomers such as N-butyl-norbutylone [2] [4].

Table 2: ¹H NMR Data for this compound (400 MHz)

Atom Position Proton Chemical Shifts (ppm) Multiplicity (J in Hz)
2 5.20 t (J = 5.5 Hz, 1H)
3 1.89 m (2H)
4 1.19 m (2H)
5 1.04 m (2H)
6 0.76 t (J = 7.2 Hz, 3H)
7 2.88, 2.99 m (1H), m (1H)
8 1.24 t (J = 7.3 Hz, 3H)
10 7.76 dd (J = 8.2, 1.8 Hz, 1H)
11 7.13 d (J = 8.2 Hz, 1H)
14 7.57 d (J = 1.7 Hz, 1H)
15 6.20 s (2H)
N-H 8.96, 9.28 bs (1H), bs (1H)

Table 3: ¹³C NMR Data for this compound

Carbon Position Chemical Shift (ppm)
1 194.60
2 60.62
3 30.22
4 26.11
5 22.34
6 11.68
7 41.65
8 13.99
9 128.91
10 126.41
11 109.03
12 153.40
13 148.73
14 108.26
15 103.02

Experimental Protocols

Protocol 1: ESI-MS and ESI-MS/MS Analysis

Sample Preparation:

  • Dissolve solid sample in methanol to obtain a concentration of approximately 1 mg/mL.
  • Dilute 100 μL of stock solution with 900 μL of methanol containing 0.1% formic acid.
  • Centrifuge at 10,000 × g for 5 minutes to remove particulate matter.

Instrument Parameters:

  • Ionization mode: Positive electrospray ionization
  • Spray voltage: 3.5 kV
  • Source temperature: 150°C
  • Desolvation temperature: 350°C
  • Cone voltage: 30 V
  • Collision energy (MS/MS): 20-30 eV
  • Mass range: m/z 50-500
  • Collision gas: Argon
  • Direct infusion flow rate: 10 μL/min

Procedure:

  • Directly infuse prepared sample into ESI source at 10 μL/min.
  • Acquire full scan mass spectrum in positive ion mode.
  • Select precursor ion at m/z 264 for MS/MS fragmentation.
  • Apply collision energy ramp (15-35 eV) to optimize fragment ion production.
  • Acquire product ion spectrum using appropriate collision energy.
Protocol 2: GC-MS Analysis

Sample Preparation:

  • Dissolve sample in methanol (1 mg/mL).
  • Derivatization optional: Use BSTFA + 1% TMCS for silylation if enhanced volatility required.

GC Conditions:

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Injector temperature: 250°C
  • Injection volume: 1 μL (splitless mode)
  • Carrier gas: Helium, constant flow 1.0 mL/min
  • Oven program: 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 10 min

MS Conditions:

  • Ionization mode: Electron impact (70 eV)
  • Ion source temperature: 230°C
  • Quadrupole temperature: 150°C
  • Transfer line temperature: 280°C
  • Mass range: m/z 40-500
  • Solvent delay: 3 minutes
Protocol 3: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
  • Transfer to 5 mm NMR tube.

Acquisition Parameters:

  • ¹H NMR: 400 MHz, 32 scans, spectral width 16 ppm, relaxation delay 1 second
  • ¹³C NMR: 101 MHz, 1024 scans, spectral width 240 ppm, relaxation delay 2 seconds
  • Temperature: 25°C
  • 2D experiments (COSY, HSQC, HMBC) as needed for complete structural elucidation

Analytical Workflow

The following diagram illustrates the comprehensive analytical workflow for the characterization of this compound:

workflow Start Sample Receipt Prep Sample Preparation (Dissolve in suitable solvent) Start->Prep ESIMS ESI-MS Screening (m/z 264 [M+H]⁺) Prep->ESIMS HRMS HR-MS Confirmation (m/z 264.1597, C₁₅H₂₂NO₃) ESIMS->HRMS Molecular formula confirmation GCMS GC-MS Analysis (Fragmentation: m/z 114, 58, 149) ESIMS->GCMS Fragmentation pattern NMR NMR Spectroscopy (¹H, ¹³C for structure elucidation) HRMS->NMR Structural confirmation GCMS->NMR ID Data Interpretation and Compound Identification NMR->ID Report Report Generation ID->Report

Discussion and Applications

The analytical characterization of this compound presents specific challenges due to the presence of isomeric compounds such as N-butyl-norbutylone, which shares the same molecular formula and similar mass spectrometric properties [2] [4]. While ESI-MS provides excellent molecular weight information, the similar fragmentation patterns of isomers necessitates orthogonal analytical techniques for definitive identification.

The combination of techniques outlined in this application note provides a comprehensive strategy for unambiguous identification. ESI-MS serves as an excellent screening tool, with the protonated molecule at m/z 264 providing initial molecular weight information. The subsequent MS/MS analysis revealing the characteristic water loss at m/z 246 supports the cathinone structure. HR-MS delivers definitive molecular formula confirmation, while GC-MS provides complementary fragmentation data. Finally, NMR spectroscopy offers complete structural elucidation, allowing differentiation between this compound and its isomers through careful analysis of chemical shifts and coupling patterns [2] [4].

Forensic and toxicological laboratories should implement this multi-technique approach to ensure reliable identification of this compound in seized materials and biological samples. The protocols described have been successfully applied to authentic seized materials and provide the necessary analytical data to support regulatory actions and public health interventions [2] [1].

References

Comprehensive Analytical Guide: Discrimination of N-Ethylhexylone from Isomeric Cathinones

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The continuous evolution of the new psychoactive substances (NPS) market has resulted in the emergence of numerous synthetic cathinones with isomeric structures that present significant analytical challenges for forensic and research laboratories. Among these, N-ethylhexylone (also known as N-ethylhexedrone or NEH) has been identified as one of the most frequently seized synthetic cathinones worldwide, requiring reliable analytical methods for its discrimination from structurally similar compounds [1]. The isomeric complexity of synthetic cathinones stems from strategic chemical modifications introduced to evade legal restrictions while maintaining psychoactive properties, resulting in compounds with identical molecular weights and similar fragmentation patterns that complicate identification [2] [3].

The analytical discrimination of these isomers is not merely an academic exercise but carries significant implications for public health responses, clinical toxicology, and law enforcement efforts. Accurate identification is crucial as different isomers may exhibit distinct pharmacological profiles, toxicological effects, and abuse potentials [4]. This application note provides detailed protocols and analytical data for the unambiguous discrimination of this compound from its most common isomers, including N-butyl-norbutylone, using orthogonal analytical techniques. The methodologies outlined herein have been optimized for forensic applications, clinical toxicology, and drug development research, providing a comprehensive framework for laboratories facing the challenge of synthetic cathinone identification in seized materials and biological specimens [2] [5].

Chemical Properties and Structural Characteristics

Fundamental Cathinone Structure and Isomerism

Synthetic cathinones are β-keto amphetamine analogs characterized by a propiophenone backbone with an amino group on the α-carbon relative to the carbonyl group. This basic structure serves as a template for extensive chemical modifications that generate isomers with identical molecular formulas but distinct physicochemical properties. The isomeric cathinones discussed in this application note share the molecular formula C₁₅H₂₁NO₃ and molecular weight 263.33 g/mol, yet exhibit critical differences in their alkyl chain arrangements and substitution patterns that enable analytical discrimination [2].

The core structural features that define this class include the aromatic ring system, often modified with methylenedioxy substituents; the β-keto group, which influences hydrogen bonding capacity and polarity; the α-carbon side chain, whose length and branching pattern vary between isomers; and the amine substituent, which may feature N-alkyl groups of different sizes. These modifications significantly impact the pharmacological activity and analytical characteristics of each compound, necessitating careful structural elucidation for accurate identification [3].

Key Isomeric Pairs and Their Structural Differences

Table 1: Characteristic Structural Features of this compound and Its Primary Isomers

Compound IUPAC Name Aromatic Substituent α-Carbon Chain Amino Substituent
This compound 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one Methylenedioxy Butyl Ethyl
N-Butyl-norbutylone 1-(1,3-benzodioxol-5-yl)-2-(butylamino)butan-1-one Methylenedioxy Ethyl Butyl
N-Ethyl-pentedrone (NEP) 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one Methylenedioxy Propyl Ethyl
N-Ethylhexedrone (NEH) 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one Hydrogen Butyl Ethyl

The critical distinction between this compound and N-butyl-norbutylone lies in the arrangement of alkyl chains: this compound features a butyl chain on the α-carbon and an ethyl group on the nitrogen atom, while N-butyl-norbutylone presents the inverse arrangement with an ethyl chain on the α-carbon and a butyl group on the nitrogen. This seemingly minor structural difference results in distinct chromatographic behaviors, mass spectral fragmentation patterns, and NMR chemical shifts that form the basis for analytical discrimination [2]. Other common isomers such as N-ethyl-pentedrone (NEP) and N-ethylhexedrone (NEH) exhibit variations in chain length and ring substituents that further complicate the analytical landscape.

Analytical Techniques Overview

Orthogonal Methodologies for Isomer Discrimination

The discrimination of isomeric cathinones requires an orthogonal analytical approach that combines multiple techniques to achieve unambiguous identification. While individual methods may provide suggestive data, only the corroborative evidence from complementary techniques can deliver definitive identification. The recommended analytical strategy incorporates separation techniques (gas chromatography and liquid chromatography), mass spectrometric methods (including high-resolution approaches), and spectroscopic analyses (particularly nuclear magnetic resonance) [2] [5].

Gas chromatography-mass spectrometry (GC-MS) provides excellent separation efficiency and access to standardized electron ionization libraries, making it ideal for initial screening. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) enables precise mass measurement for elemental composition determination and preserves the molecular ion, which is often critical for isomer differentiation. Nuclear magnetic resonance (NMR) spectroscopy serves as the definitive structural elucidation technique, providing unambiguous evidence of atomic connectivity through chemical shift analysis and coupling constants [2]. Additional techniques such as infrared spectroscopy and ion mobility spectrometry may provide supplementary data, though they play a secondary role in the discrimination process.

Table 2: Comparison of Analytical Techniques for Isomeric Cathinone Discrimination

Technique Key Parameters Discrimination Power Sample Requirements Throughput
GC-MS Retention time, fragment ions Moderate Low (ng) High
LC-HRMS Retention time, exact mass, isotope pattern High Very low (pg) Medium
NMR Chemical shifts, coupling constants, NOEs Definitive High (mg) Low
IR Functional group vibrations Low Medium (μg) Medium

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS)
4.1.1 Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh 1.0 mg of reference standard and dissolve in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Perform serial dilutions with methanol to prepare working standards at concentrations of 10, 50, and 100 μg/mL. Store all solutions at -20°C when not in use.

  • Sample Derivatization (Optional): For improved chromatographic performance of polar cathinones, prepare a derivatization reagent by mixing N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-trimethylsilylimidazole (TMSI) in a 9:1 ratio. Combine 100 μL of sample extract with 50 μL of derivatization reagent, heat at 70°C for 30 minutes, and analyze immediately after cooling.

  • Quality Control Measures: Include a system suitability test mixture containing known retention time markers with each analytical batch. Process and analyze continuing calibration verification standards at the beginning, every 10-12 samples, and at the end of each sequence to ensure instrumental performance stability.

4.1.2 Instrumental Parameters and Conditions
  • Gas Chromatograph: Agilent 7890B GC system equipped with a split/splitless injector and an Agilent DB-5MS UI capillary column (30 m × 0.25 mm ID × 0.25 μm film thickness) or equivalent.

  • GC Conditions: Injector temperature: 280°C; Injection volume: 1 μL in split mode (split ratio 10:1); Carrier gas: Helium, constant flow rate of 1.0 mL/min; Oven temperature program: Initial temperature 80°C (hold 1 min), ramp to 180°C at 30°C/min, then to 300°C at 10°C/min (hold 5 min); Total run time: 20.33 minutes.

  • Mass Spectrometer: Agilent 5977B MSD operated in electron ionization (EI) mode with electron energy of 70 eV; Ion source temperature: 230°C; Quadrupole temperature: 150°C; Transfer line temperature: 280°C; Solvent delay: 3 minutes; Acquisition mode: Full scan (m/z 40-550) or Selected Ion Monitoring (SIM) for target ions.

4.1.3 Characteristic GC-MS Data

Table 3: GC-MS Retention Indices and Characteristic Fragment Ions for this compound and Isomers

Compound Retention Index (DB-5) Base Peak (m/z) Characteristic Fragment Ions (m/z) Molecular Ion (M+•)
This compound 2385 72 72, 104, 131, 149, 177, 205 263
N-Butyl-norbutylone 2368 58 58, 104, 131, 149, 177, 205 263
N-Ethyl-pentedrone (NEP) 2317 72 72, 104, 131, 149, 177, 191 249
N-Ethylhexedrone (NEH) 2254 72 72, 105, 133, 161, 189 233

The base peak differentiation provides the most reliable mass spectral discrimination between this compound and N-butyl-norbutylone. This compound produces a base peak at m/z 72, corresponding to the immonium ion [C₄H₁₀N]⁺ formed through α-cleavage relative to the nitrogen atom with the ethyl substituent. In contrast, N-butyl-norbutylone exhibits a base peak at m/z 58, representing the [C₃H₈N]⁺ immonium ion derived from cleavage of the butylamino group. While both compounds share common benzodioxolyl-containing fragments at m/z 104, 131, 149, 177, and 205, the relative abundance differences in these fragments provide additional discrimination criteria [2].

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
4.2.1 Sample Preparation and Chromatographic Conditions
  • Mobile Phase Preparation: Prepare mobile phase A consisting of 0.1% formic acid in water and mobile phase B containing 0.1% formic acid in acetonitrile. Filter through 0.2 μm nylon membranes and degas by sonication for 15 minutes before use.

  • Solid Phase Extraction (for Biological Samples): Condition Oasis MCX mixed-mode cartridges (60 mg/3 mL) with 2 mL methanol followed by 2 mL deionized water. Load 1-2 mL of biological sample (urine, plasma), wash with 2 mL of 2% formic acid in water, and elute with 3 mL of methylene chloride:isopropanol:ammonium hydroxide (78:20:2, v/v/v). Evaporate eluent to dryness under nitrogen at 40°C and reconstitute in 100 μL of initial mobile phase composition.

  • LC Conditions: Column: Kinetex C18 (100 × 2.1 mm, 1.7 μm) maintained at 40°C; Flow rate: 0.3 mL/min; Injection volume: 5 μL; Gradient program: 5% B (0-1 min), 5-95% B (1-12 min), 95% B (12-15 min), 95-5% B (15-15.1 min), 5% B (15.1-18 min).

4.2.2 High-Resolution Mass Spectrometry Parameters
  • Mass Spectrometer: Thermo Scientific Q Exactive HF Hybrid Quadrupole-Orbitrap or equivalent instrument equipped with a heated electrospray ionization (HESI) source.

  • Source Conditions: Spray voltage: 3.5 kV (positive); Capillary temperature: 320°C; Sheath gas: 40 arb; Auxiliary gas: 10 arb; Sweep gas: 2 arb; Probe heater temperature: 350°C.

  • Data Acquisition: Full scan MS at resolution 120,000 (at m/z 200) with mass range m/z 100-600; Data-dependent MS/MS (dd-MS²) for top 5 most intense ions at resolution 30,000 using stepped normalized collision energies (20, 40, 60%); Inclusion list targeting protonated molecules of interest.

4.2.3 HRMS Characterization Data

Table 4: High-Resolution Mass Spectrometric Data for this compound and Isomers

Compound Protonated Molecule [M+H]⁺ Measured m/z Theoretical m/z Mass Error (ppm) Elemental Composition Characteristic Product Ions (m/z)
This compound C₁₅H₂₂NO₃⁺ 264.1594 264.1594 0.0 C₁₅H₂₂NO₃ 246.1489, 205.0859, 177.0910, 149.0961, 132.0685, 72.0808
N-Butyl-norbutylone C₁₅H₂₂NO₃⁺ 264.1597 264.1594 1.1 C₁₅H₂₂NO₃ 246.1492, 205.0861, 177.0912, 149.0962, 132.0687, 58.0651
N-Ethyl-pentedrone (NEP) C₁₄H₂₀NO₃⁺ 250.1438 250.1438 0.0 C₁₄H₂₀NO₃ 232.1333, 205.0860, 177.0911, 149.0961, 132.0685, 72.0808
N-Ethylhexedrone (NEH) C₁₄H₂₀NO⁺ 218.1539 218.1540 -0.5 C₁₄H₂₀NO 174.1277, 146.0964, 132.0808, 117.0573, 105.0699, 72.0808

The exceptional mass accuracy provided by HRMS (<5 ppm error) confirms the identical elemental compositions of this compound and N-butyl-norbutylone while enabling discrimination through their distinct fragmentation pathways. The most diagnostically significant product ions for differentiation are observed at m/z 72.0808 for this compound (corresponding to [C₄H₁₀N]⁺) and m/z 58.0651 for N-butyl-norbutylone ([C₃H₈N]⁺), consistent with the GC-MS data but with the advantage of exact mass confirmation of elemental compositions. Additional confirmation is provided by the relative abundance differences of the common fragment ions at m/z 205, 177, and 149, which arise from the benzodioxolyl moiety with successive losses of ethylene units [2].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
5.1.1 Sample Preparation and Acquisition Parameters
  • Sample Preparation: Accurately weigh 2-5 mg of purified compound and dissolve in 600 μL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) containing 0.03% tetramethylsilane (TMS) as internal reference. Transfer to a 5 mm NMR tube, ensuring no air bubbles are present.

  • ¹H NMR Acquisition: Instrument: Bruker Avance NEO 600 MHz spectrometer equipped with a TCI cryoprobe; Temperature: 298 K; Spectral width: 20 ppm; Acquisition time: 3.0 seconds; Relaxation delay: 1.0 second; Number of scans: 64; Processing: Exponential multiplication with 0.3 Hz line broadening, automatic phasing, and baseline correction.

  • ¹³C NMR Acquisition: Spectral width: 240 ppm; Acquisition time: 1.5 seconds; Relaxation delay: 2.0 seconds; Number of scans: 1024; Use inverse-gated decoupling with Waltz-16 modulation for quantitative measurements; Processing: Apply 1.0 Hz line broadening and polynomial baseline correction.

  • 2D Experiments: Perform ¹H-¹H COSY with spectral width 12 ppm in both dimensions; ¹H-¹³C HSQC with JCH = 145 Hz; ¹H-¹³C HMBC with long-range coupling delay optimized for 8 Hz; ROESY with mixing time of 300 ms.

5.1.2 Characteristic NMR Chemical Shifts

Table 5: ¹H and ¹³C NMR Chemical Shifts for this compound and N-Butyl-norbutylone (600 MHz, CDCl₃)

| Atom Position | This compound | N-Butyl-norbutylone | |-------------------|---------------------|--------------------------| | | δ ¹H (ppm) | δ ¹³C (ppm) | δ ¹H (ppm) | δ ¹³C (ppm) | | Carbonyl (C-1) | - | 194.60 | - | 194.55 | | Methine (C-2) | 5.20 (t, J=5.5 Hz) | 60.62 | 5.18 (t, J=5.4 Hz) | 61.75 | | Methylene (C-3) | 1.89 (m, 2H) | 30.22 | 1.94 (m, 1H); 2.02 (m, 1H) | 23.71 | | Methylene (C-4) | 1.19 (m, 2H) | 26.11 | 0.77 (t, J=7.5 Hz, 3H) | 8.97 | | Methylene (C-5) | 1.04 (m, 2H) | 22.34 | 2.76 (m, 1H); 2.91 (m, 1H) | 46.19 | | Methyl (C-6) | 0.76 (t, J=7.2 Hz, 3H) | 11.68 | 1.68 (m, 2H) | 27.94 | | N-Methylene | 2.88 (m, 1H); 2.99 (m, 1H) | 41.65 | 1.31 (m, 2H) | 19.83 | | N-Methyl | 1.24 (t, J=7.3 Hz, 3H) | 13.99 | 0.88 (t, J=7.4 Hz, 3H) | 13.97 | | Benzodioxole CH₂ | 6.20 (s, 2H) | 103.02 | 6.19 (s, 2H) | 102.98 |

The definitive discrimination between this compound and N-butyl-norbutylone is achieved through analysis of the alkyl chain assignments in the NMR spectra. For this compound, the presence of a butyl chain on the α-carbon is confirmed by the characteristic methyl triplet at δH 0.76 ppm (3H, C-6) and the four methylene groups in the aliphatic chain (C-3 to C-5), while the ethylamino group is identified by the N-methylene quartet at δH 2.88-2.99 ppm and the N-methyl triplet at δH 1.24 ppm. The inverse pattern is observed for N-butyl-norbutylone, which displays a shorter ethyl chain on the α-carbon (terminal methyl at δH 0.77 ppm) and a longer butyl chain on the nitrogen atom (terminal methyl at δH 0.88 ppm) [2]. These distinct spin systems are readily traced through 2D NMR experiments, particularly COSY and HSQC, which establish the through-bond connectivity of each alkyl chain.

Supplementary Spectroscopic Techniques
5.2.1 Infrared Spectroscopy

While infrared spectroscopy provides limited discrimination power for isomeric cathinones, it offers valuable confirmation of functional group presence and can reveal subtle differences in molecular environment. Prepare samples as KBr pellets (1-2% w/w) and acquire spectra from 4000-400 cm⁻¹ at 4 cm⁻¹ resolution. Characteristic absorption bands include the carbonyl stretch at 1680-1710 cm⁻¹ (slightly lower frequency than typical ketones due to the β-amine substitution), amine N-H stretches at 3200-3400 cm⁻¹ (broad, often showing both free and hydrogen-bonded species), methylene C-H stretches at 2850-2950 cm⁻¹, and the methylenedioxy asymmetric stretch at 1240-1250 cm⁻¹. While the overall patterns appear similar between isomers, subtle differences in the fingerprint region (1000-1400 cm⁻¹) can provide supplementary discrimination data.

5.2.2 Ion Mobility Spectrometry (IMS)

The emerging technique of ion mobility spectrometry separates ions based on their collision cross sections (CCS) in the gas phase, providing an orthogonal separation dimension to mass spectrometry. Prepare samples at 1 μg/mL in methanol with 0.1% formic acid and introduce via syringe pump at 3 μL/min. Use nitrogen as the drift gas and calibrate with polyalanine or tunable mix CCS standards. The drift time separation between isomers, though typically small, can be reproducible and method-dependent, providing an additional discrimination parameter when coupled with MS detection. Record CCS values in both positive and negative ionization modes to maximize discrimination potential, though synthetic cathinones typically exhibit better response in positive mode.

Integrated Workflow and Application

Strategic Analytical Workflow

The discrimination of this compound from isomeric cathinones requires a systematic approach that efficiently combines multiple analytical techniques to achieve unambiguous identification. The following workflow diagram illustrates the recommended strategy for handling unknown samples suspected to contain isomeric cathinones:

G Start Unknown Sample Screen Initial Screening GC-MS with EI Start->Screen Extract & Prepare HRMS Confirmation LC-HRMS with dd-MS² Screen->HRMS Tentative ID Check base peak NMR Definitive ID 1D and 2D NMR HRMS->NMR Isomer Suspected Sufficient sample? Report Final Identification HRMS->Report Confident ID All data consistent NMR->Report Definitive Structure Atomic connectivity

Diagram 1: Strategic analytical workflow for discrimination of isomeric cathinones. The orthogonal approach combines screening (GC-MS), confirmation (LC-HRMS), and definitive structural elucidation (NMR) techniques.

Case Study: Seized Material Analysis

In a practical application involving seized materials from the illicit drug market in Poland, the described analytical workflow successfully identified this compound in the presence of isomeric cathinones [2]. The initial GC-MS screening revealed a peak with retention index 2385 and characteristic base peak at m/z 72, suggesting the presence of an N-ethyl cathinone with a butyl chain on the α-carbon. Subsequent LC-HRMS analysis confirmed the elemental composition as C₁₅H₂₁NO₃ with a mass error of 1.1 ppm and the characteristic product ion spectrum showing the m/z 72.0808 immonium ion. Finally, comprehensive NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC) definitively established the structure as this compound through the observed chemical shifts and coupling patterns, particularly the four methylene groups in the α-carbon butyl chain (δC 30.22, 26.11, 22.34 ppm) and the ethyl group on the nitrogen (δC 41.65, 13.99 ppm) [2].

This case demonstrates the critical importance of orthogonal verification when dealing with isomeric cathinones, as any single technique could potentially yield ambiguous results. The synergistic application of separation science, mass spectrometry, and NMR spectroscopy provides the necessary complementary data for definitive identification, supporting both law enforcement actions and public health responses to emerging synthetic cathinones.

Conclusion

The discrimination of this compound from its isomeric counterparts represents a significant analytical challenge that requires sophisticated instrumentation and carefully optimized methodologies. This application note provides detailed protocols for the unequivocal identification of this compound using orthogonal analytical techniques, with particular emphasis on the complementary nature of GC-MS, LC-HRMS, and NMR spectroscopy. The characteristic mass spectral differences (particularly the base peaks at m/z 72 versus m/z 58) and distinctive NMR chemical shift patterns provide robust discrimination parameters that enable forensic, clinical, and research laboratories to accurately identify these isomeric cathinones in various sample types.

As the synthetic cathinone market continues to evolve, analytical methods must adapt to address emerging isomers with increasingly subtle structural differences. The protocols outlined herein provide a foundational framework that can be extended to novel cathinone analogs, with particular attention to the critical importance of reference standards, quality control measures, and orthogonal verification. Implementation of these methodologies will enhance the accuracy of synthetic cathinone identification, supporting evidence-based public health responses and informed regulatory decisions regarding these potentially harmful psychoactive substances.

References

N-Ethylhexylone seizure sample analysis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Objective

N-Ethylhexylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) is a methylenedioxy-substituted synthetic cathinone that has emerged on the global illicit drug market [1] [2]. Synthetic cathinones are β-keto analogs of amphetamines and represent a significant class of New Psychoactive Substances (NPS), accounting for approximately 25% of all new synthetic drugs identified in forensic laboratories over the past decade [3] [2]. The constant modification of their core structure presents a continuous challenge for analytical chemists and forensic toxicologists [3].

The objective of this application note is to provide a comprehensive analytical protocol for the unambiguous identification and quantification of this compound in seized material samples. This protocol integrates multiple orthogonal techniques to ensure reliable results suitable for forensic and toxicological purposes [1] [2].

Regulatory Status and Harms

As a synthetic cathinone, this compound falls under controlled substance legislation in numerous countries. In the United Kingdom, for instance, synthetic cathinones are controlled as Class B substances under the Misuse of Drugs Act 1971 [3]. Internationally, many specific cathinones, such as the structurally similar N-Ethylhexedrone, have been added to the UN Convention on Psychotropic Substances as Schedule II controlled substances [4].

The consumption of synthetic cathinones is associated with significant health risks. Users may experience euphoria and increased alertness at low doses, but adverse effects include agitation, tachycardia, hypertension, hallucinations, and hyperthermia [3]. The potent psychostimulant effects and the potential for compulsive redosing contribute to their high abuse liability [4].

Experimental Protocols and Workflows

The identification of novel psychoactive substances in seized materials requires a systematic approach. The following workflow outlines the key stages from sample receipt to final reporting.

G Start Seized Material Sample A 1. Sample Preparation (Powder homogenization and solvent extraction) Start->A B 2. Presumptive Screening (Color tests, TLC) A->B C 3. Definitive Identification (Orthogonal Techniques) B->C D GC-MS Analysis C->D Volatile Analysis E LC-HR-MS Analysis C->E High Specificity F NMR Spectroscopy C->F Structural Confirmation G 4. Data Integration and Report D->G E->G F->G

Sample Preparation
  • Homogenization: Thoroughly mix the entire seized powder sample to ensure a representative aliquot is taken.
  • Solvent Extraction: Weigh approximately 1-2 mg of the homogenized powder. Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
  • Filtration: Vortex the solution for 30-60 seconds and then pass it through a 0.22 µm PTFE or nylon syringe filter to remove particulate matter prior to instrumental analysis [2].
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the initial analysis of volatile organic compounds in seized materials.

  • Instrument Parameters:

    • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent [2].
    • Injector Temperature: 250°C, split mode (split ratio 10:1 to 20:1).
    • Oven Program: Initial temperature 70°C (hold 1 min), ramp to 300°C at 20°C/min, final hold 10 min.
    • Carrier Gas: Helium, constant flow of 1.0 mL/min.
    • Ionization: Electron Impact (EI) at 70 eV.
    • Ion Source Temperature: 230°C.
    • Transfer Line Temperature: 280°C.
    • Mass Analyzer: Quadrupole, scan range m/z 40-500 [1] [2].
  • Expected Data for this compound:

    • Retention Time: Will vary by specific system, but isomers may have very similar times [2].
    • Key Fragments (m/z): The base peak is typically observed at m/z 114. Other significant fragments include m/z 246 (loss of H₂O), 149, and 58. The molecular ion is usually of low abundance [2].
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS)

LC-HR-MS provides high specificity and is ideal for quantitative analysis and confirming the exact mass of the molecular ion and key fragments.

  • Instrument Parameters:

    • Column: Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm).
    • Mobile Phase: A) Water with 0.1% Formic Acid, B) Acetonitrile with 0.1% Formic Acid.
    • Gradient: 5% B to 95% B over 10-12 minutes.
    • Flow Rate: 0.3 mL/min.
    • Ionization: Electrospray Ionization (ESI), positive mode.
    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
    • Calibration: External mass calibration performed prior to analysis [1] [5] [2].
  • Expected Data for this compound:

    • Protonated Molecule: [M+H]⁺ observed at *m/z* 264.1600 (theoretical for C₁₄H₂₂NO₃).
    • Mass Accuracy: < 5 ppm (e.g., measured 264.1597) [1] [2].
    • MS/MS Fragments: Key product ions include m/z 246 ([M+H-H₂O]⁺), 188, 150, and 135 [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is critical for definitive structural elucidation and for distinguishing between positional isomers that have identical molecular masses and similar mass spectra [1] [2].

  • Sample Preparation: Transfer approximately 1-2 mg of the purified sample into a 5 mm NMR tube. Dissolve in 0.6 mL of deuterated solvent (e.g., CD₃OD or DMSO-d₆).
  • Instrument Parameters:
    • Field Strength: 400 MHz or higher.
    • Experiments: ¹H NMR, ¹³C NMR, and 2D experiments (COSY, HSQC, HMBC) as needed.
    • Temperature: 25°C.
    • Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak [1] [2].

The table below summarizes the key NMR spectroscopic data for this compound.

Atom Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) and Multiplicity
Carbonyl (C1) 194.60 -
Methine (C2) 60.62 5.20 (t, J = 5.5 Hz, 1H)
Methylene (C3) 30.22 1.89 (m, 2H)
Methylene (C4) 26.11 1.19 (m, 2H)
Methylene (C5) 22.34 1.04 (m, 2H)
Methyl (C6) 11.68 0.76 (t, J = 7.2 Hz, 3H)
Methylene (C7) 41.65 2.88 (m, 1H), 2.99 (m, 1H)
Methyl (C8) 13.99 1.24 (t, J = 7.3 Hz, 3H)
Benzodioxole (C15) 103.02 6.20 (s, 2H)
-NH- - 8.96, 9.28 (broad singlets)

Method Validation

For quantitative analysis in biological matrices, rigorous validation is required. The following parameters were adapted from a validated method for a similar cathinone, N-Ethylnorpentylone, demonstrating the standard approach [6].

  • Linearity and Range: The method was linear from 5 to 500 ng/mL in blood [6].
  • Limit of Quantification (LOQ): 5 ng/mL [6].
  • Limit of Detection (LOD): 1 ng/mL [6].
  • Precision and Accuracy: Intra-day and inter-day precision (RSD) and bias should be within ±15% at all concentrations.
  • Specificity/Selectivity: No interference from more than 50 common drugs of abuse and metabolites was confirmed [5].
  • Extraction Efficiency: Solid-phase extraction efficiencies for cathinones in blood and urine are typically >80% [5].

Critical Considerations for Analysis

  • Isomeric Differentiation: Relying solely on GC-MS with a standard HP-5 column can lead to misidentification, as this compound and its isomers (e.g., N-Butyl-norbutylone) have nearly identical retention times and mass spectra. Orthogonal confirmation by NMR is essential for unambiguous identification [1] [2].
  • Biological Sample Stability: Synthetic cathinones can be unstable in biological samples like urine. Immediate analysis or storage at -80°C is recommended, and stability experiments should be part of the method validation [5].

Conclusion

The reliable identification of this compound in seized materials requires a complementary analytical strategy. This protocol provides a detailed workflow using GC-MS for initial screening, LC-HR-MS for precise mass confirmation and quantification, and NMR spectroscopy for definitive structural elucidation, which is particularly crucial for distinguishing isomers. The provided data and validation parameters serve as a robust guide for forensic and research laboratories to accurately identify and report this emerging synthetic cathinone.

References

Analytical Differentiation of N-Ethylhexylone and N-Butyl-Norbutylone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction N-Ethylhexylone and N-Butyl-Norbutylone are isomeric synthetic cathinones found in seized materials. They share the same molecular formula (C₁₅H₂₂NO₃) and a core structure of 1-(1,3-benzodioxol-5-yl)-2-(alkylamino) alkan-1-one [1] [2]. This structural similarity makes them a significant challenge for forensic and toxicological analysis, as standard screening techniques like GC-MS can struggle to tell them apart [1] [2]. This document provides a detailed protocol for their unambiguous identification using a combination of chromatographic and spectroscopic techniques.


Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis using a general-purpose column (e.g., HP-5 or equivalent) to demonstrate the challenge of separation and to obtain electron ionization (EI) mass spectra.

  • Sample Preparation: Dissolve the seized sample in a suitable solvent, such as methanol or acetonitrile, to achieve an approximate concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
  • GC Conditions:
    • Column: HP-5 MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
    • Injector Temperature: 250 °C.
    • Carrier Gas: Helium, constant flow mode (e.g., 1.0 mL/min).
    • Oven Temperature Program: Initial temperature 80 °C (hold 1 min), ramp to 290 °C at 20 °C/min (hold 10 min).
    • Injection Volume: 1 µL, split mode (split ratio 10:1).
  • MS Conditions:
    • Ionization Mode: Electron Impact (EI) at 70 eV.
    • Ion Source Temperature: 230 °C.
    • Quadrupole Temperature: 150 °C.
    • Transfer Line Temperature: 280 °C.
    • Mass Scan Range: 40-500 m/z.
  • Expected Results: Both isomers will show an [M+H]+ at 264 m/z and an intense fragment ion at 114 m/z. Their retention times will be very similar, making definitive identification by GC-MS alone unreliable [1] [2].
High-Resolution Mass Spectrometry (HR-MS)

HR-MS is critical for confirming the elemental composition of the molecular ion and fragments.

  • Sample Preparation: Direct infusion of the sample solution at 1-10 ng/µL in methanol.
  • MS Conditions:
    • Ionization: Electrospray Ionization (ESI), positive mode.
    • Source Voltage: 3.5 kV.
    • Capillary Temperature: 320 °C.
    • Resolution: >50,000 (FWHM).
  • Expected Results:
    • For N-Butyl-Norbutylone: Observed [M+H]+ at m/z 264.1602 (C₁₅H₂₂NO₃, calculated 264.1600; accuracy 0.8 ppm) [1].
    • For this compound: Observed [M+H]+ at m/z 264.1597 (C₁₅H₂₂NO₃, calculated 264.1600; accuracy 1.1 ppm) [1].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique provides fragmentation patterns via collision-induced dissociation (CID), which can help differentiate the isomers.

  • LC Conditions:
    • Column: C18 column (100 mm × 2.1 mm, 1.7 µm).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: 5% B to 95% B over 10 minutes.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40 °C.
  • MS/MS Conditions:
    • Precursor Ion: m/z 264.
    • Collision Energies: Ramp from 10 eV to 30 eV.
  • Expected Results: Both compounds will show a primary fragment at m/z 246 due to the loss of a water molecule [M+H-H₂O]+. The relative abundance of other, lower-intensity fragment ions may differ, but the spectra are often too similar for conclusive identification without NMR [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for differentiating these isomers, as it directly probes the carbon and hydrogen environments in the molecule. The following workflow illustrates the analytical decision process.

G Start Start Analysis of Isomeric Cathinone MS GC-MS or LC-MS Screening Start->MS HRMS High-Resolution MS MS->HRMS Same nominal mass & similar fragments NMR NMR Spectroscopy (Definitive ID) HRMS->NMR Same elemental composition (C15H22NO3) Result Isomers Differentiated NMR->Result

  • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
  • Experiment Acquisition:
    • ¹H NMR: Acquire at 400 MHz (or higher). Number of scans: 16-32.
    • ¹³C NMR: Acquire at 100 MHz (or higher). Number of scans: 1024 or more due to lower sensitivity.
    • 2D Experiments: Perform COSY, HSQC, and HMBC experiments to confirm atom connectivity and full structural assignment.
  • Expected Results: The key differences lie in the chemical shifts of the aliphatic chain atoms, as shown in the tables below.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Differentiation [1]

Atom Position N-Butyl-Norbutylone This compound
2 5.18 (t, J = 5.4 Hz, 1H) 5.20 (t, J = 5.5 Hz, 1H)
3 1.94 (m, 1H); 2.02 (m, 1H) 1.89 (m, 2H)
4 0.77 (t, J = 7.5 Hz, 3H) 1.19 (m, 2H)
5 2.76 (m, 1H); 2.91 (m, 1H) 2.88 (m, 1H); 2.99 (m, 1H)
6 1.68 (m, 2H) 1.04 (m, 2H)
7 1.31 (m, 2H) 0.76 (t, J = 7.2 Hz, 3H)
8 0.88 (t, J = 7.4 Hz, 3H) 1.24 (t, J = 7.3 Hz, 3H)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Differentiation [1]

Atom Position N-Butyl-Norbutylone This compound
1 194.55 194.60
2 61.75 60.62
3 23.71 30.22
4 8.97 26.11
5 46.19 41.65
6 27.94 22.34
7 19.83 11.68
8 13.97 13.99

Key Conclusions and Recommendations

  • GC-MS is Insufficient for Definitive Identification: While GC-MS can detect the presence of a synthetic cathinone, the nearly identical retention times and mass spectra of these isomers mean they cannot be reliably differentiated with this technique alone [1] [2].
  • HR-MS Confirms Elemental Composition: HR-MS is essential to confirm the identical molecular formula (C₁₅H₂₂NO₃) and rules out other potential substances [1].
  • NMR is the Gold Standard: Proton and Carbon NMR spectroscopy provide the only unambiguous method for distinguishing between this compound and N-Butyl-Norbutylone. The differences in their alkyl chain structures are clearly reflected in the chemical shifts of carbon atoms 2 through 7 [1].
  • Recommended Workflow: For confident identification, a multi-technique approach is mandatory. The recommended workflow is to use GC-MS or LC-MS for initial screening, HR-MS to confirm the molecular formula, and finally NMR spectroscopy for definitive structural confirmation and differentiation.

References

Analytical Protocol for N-Ethylhexylone Screening

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from recent studies on cathinone analysis and general HRMS screening workflows. [1] [2] [3]

Sample Preparation
  • Matrix: Urine.
  • Procedure: Dilute the urine sample 5-fold with a diluent (e.g., 5 mM ammonium formate, pH 3.0, or 0.001% formic acid in water for positive ionization mode analysis). Vortex the mixture thoroughly to ensure homogeneity before analysis. [1]
  • Rationale: This "dilute-and-shoot" approach minimizes complex sample cleanup, reduces ion suppression, and is suitable for high-throughput analysis. [3]
Instrumentation and Data Acquisition
  • LC System: Ultra-High-Performance Liquid Chromatography (UPLC or HPLC).
  • MS System: High-Resolution Mass Spectrometer (e.g., QTOF), operating in positive electrospray ionization (ESI+) mode. [1] [3]
  • Acquisition Mode: Data-Independent Acquisition (DIA), such as MSE or SWATH, is recommended. [1] [3] This mode fragments all ions simultaneously, ensuring no data is missed and allowing for retrospective analysis.
Chromatographic Conditions

The goal is to achieve sufficient retention and separation, especially from isomeric compounds.

  • Column: Reversed-phase (e.g., C18), 20-50 mm in length. [3]
  • Mobile Phase:
    • A: 5 mM Ammonium formate in water, pH 3.0. [1]
    • B: Methanol or Acetonitrile containing 0.1% formic acid. [3]
  • Gradient: Fast linear gradient from 5% B to 95% B over 2.5-7.5 minutes. [1] [3]
  • Flow Rate: 0.4 - 0.6 mL/min.
  • Injection Volume: 5-10 µL. [3]

Identification Criteria and Data Interpretation

For confident identification, the following acceptance criteria should be met, comparing the sample data against a reference standard or an entry in a forensic toxicology library. [1]

Table 1: Acceptance Criteria for N-Ethylhexylone Identification

Parameter Acceptance Criterion Experimental Value for this compound

| Precursor Ion Accuracy | Within 5 ppm of theoretical mass | Theoretical [M+H]+: 264.1600 m/z (C15H22NO3) Measured: 264.1597 m/z (Error: 1.1 ppm) [2] | | Retention Time (RT) | Within ± 0.35 min of reference RT | Method-dependent; must be established with calibrator | | Fragment Ions | Detection of at least one diagnostic fragment | Key fragments must be time-aligned with the precursor ion [1] | | Isotope Ratio | Match within specified difference | Used as an additional confidence criterion [3] |

Table 2: Key Spectral Data for this compound

Data Type Characteristic Ions / Peaks Remarks
HR-MS Precursor Ion [M+H]+: 264.1597 m/z Elemental composition: C15H22NO3 [2]
MS/MS Fragment Ions To be confirmed with reference standard Requires a validated HR-MS/MS spectral library for matching [3]
NMR Data (for confirmation) 1H and 13C chemical shifts (see Table 2 in [2]) Definitive confirmation of structure and distinction from isomers [2]

Workflow and Pharmacological Context

The diagram below outlines the logical workflow for the screening and confirmation process.

G Start Urine Sample Prep Sample Preparation (5-fold dilution) Start->Prep LCMS LC-HRMS Analysis (DIA Acquisition Mode) Prep->LCMS ID Data Processing & Compound Identification LCMS->ID Criteria Identification Criteria ID->Criteria Confirmed Confirmed This compound Criteria->Confirmed All criteria met NMR Definitive Confirmation (NMR Spectroscopy) Criteria->NMR Isomer ambiguity or novel compound

This compound is a synthetic cathinone with the IUPAC name 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one. [2] [4] It belongs to the methylenedioxy-substituted class of cathinones, which are known to act as releasers and reuptake inhibitors of serotonin, dopamine, and norepinephrine, producing MDMA-like effects. [2] [5]

Key Considerations for Researchers

  • Isomeric Distinction: this compound is an isomer of N-Butyl-norbutylone (both C15H22NO3). They share an identical accurate mass and many fragments, making them indistinguishable by MS alone. Chromatographic separation is essential, and definitive confirmation requires Nuclear Magnetic Resonance (NMR) spectroscopy. [2]
  • Technique Superiority: While GC-MS and LC-MS/MS are useful, HRMS is the most powerful and flexible technique for this application. It provides exact mass measurements, facilitates retrospective data analysis, and is ideal for identifying unexpected or novel substances. [6]
  • Method Validation: Always use commercially available, certified reference materials to validate the method by establishing the precise retention time, characteristic fragment ions, and calibration curve for this compound.

I hope this detailed application note provides a solid foundation for your work. Should you require further clarification on specific instrumental parameters or data interpretation, please feel free to ask.

References

The Core Challenge: Separating and Identifying N-Ethylhexylone

Author: Smolecule Technical Support Team. Date: February 2026

The primary challenge for analysts is that N-Ethylhexylone and its isomer, N-Butyl-Norbutylone, are extremely difficult to distinguish using standard chromatographic techniques alone [1] [2]. They share identical molecular formulas (C15H22NO3) and molecular weights, leading to nearly identical analytical data in methods like GC-MS and LC-MS [1] [2].

Relying solely on these common techniques can result in misidentification [2]. The table below summarizes the key analytical data that highlights both the challenge and the path to a solution.

Analytical Technique Key Finding for Both Isomers Implication for Separation/ID
High-Resolution MS (HR-MS) [M+H]+: 264.1600 m/z (C15H22NO3) [1] [2] Confirms identical elemental composition; cannot distinguish isomers.
GC-MS (EI Mode) Base Peak: 114 m/z; Other fragments: 58, 149 m/z [2] Mass spectra are too similar for definitive identification [2].
ESI-MS/MS Major fragment: 246 m/z ([M+H−H2O]) [2] Fragmentation pathways are very similar; not sufficient for reliable distinction [2].
Retention Time (GC-MS) Very similar retention times [2] Makes baseline separation and identification based on time alone unreliable [2].

Recommended Workflow for Confident Identification

To overcome these challenges, the literature recommends a multi-technique approach, with Nuclear Magnetic Resonance (NMR) spectroscopy being the definitive method for confirming the identity and differentiating between these isomers [1] [2].

The following workflow, based on the 2025 study, outlines a robust strategy for their analysis:

Start Sample Containing This compound Isomers Step1 Initial Screening with GC-MS Start->Step1 Step2 Mass Spectrometry Confirmation (ESI-MS/MS or HR-MS) Step1->Step2 Observe similar spectra and retention times Step3 Definitive Identification via NMR Spectroscopy Step2->Step3 Confirm molecular formula but cannot distinguish isomers Result Confirmed Identity of This compound Step3->Result Analyze unique 1H/13C chemical shifts

Troubleshooting Guide & FAQs

Here are some specific questions and answers that would be relevant to a technical support center based on the available data.

FAQ 1: My GC-MS analysis of a suspected this compound sample shows a main fragment at 114 m/z and a very similar spectrum to known synthetic cathinones. Can I confirm its identity?

  • Answer: No, this is not sufficient for confirmation. While the base peak at 114 m/z is consistent with this compound, its isomer N-Butyl-Norbutylone produces an nearly identical mass spectrum [2]. The retention times are also very similar, making them hard to separate on standard GC columns like the HP-5 [2]. You must use a complementary technique, specifically NMR spectroscopy, to confirm the identity.

FAQ 2: I am using LC-ESI-MS/MS for analysis. What is the major fragment ion I should expect, and will it help me differentiate between isomers?

  • Answer: For both this compound and N-Butyl-Norbutylone, the primary fragment ion in ESI-MS/MS results from the loss of a water molecule, observed at 246 m/z ([M+H−H2O]) [2]. While this confirms the compound class, the fragmentation pathways are too similar to reliably differentiate between the two isomers. The study concludes that MS/MS data alone is not definitive for this purpose [2].

FAQ 3: What is the definitive analytical technique to distinguish this compound from N-Butyl-Norbutylone?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable technique. The 2025 study provides complete 1H and 13C NMR chemical shift assignments for both compounds [1] [2]. By comparing your sample's NMR data to the reference data in the published tables (e.g., chemical shifts for carbon atoms at positions 2, 3, 4, 5, 6, 7, and 8), you can unambiguously identify which isomer is present [1].

Conclusion and Best Practices

The key takeaway is that the analysis of this compound and its isomers requires moving beyond routine mass spectrometry.

  • Rely on Orthogonal Techniques: Always use multiple, complementary analytical methods. GC-MS or LC-MS is excellent for initial screening, but confirmation requires a technique like NMR that probes molecular structure directly [1] [2].
  • Consult Reference Data: The 2025 study provides a full set of reference data (GC-MS, HR-MS, NMR). Use this as a benchmark for your own analyses [1] [2].

References

minimizing N-Ethylhexylone degradation during sample storage

Author: Smolecule Technical Support Team. Date: February 2026

Sample Storage Stability Guide

The table below summarizes stability findings for synthetic cathinones, which can be directly applied to formulating guidelines for N-Ethylhexylone.

Matrix Temp. Conditions Stability Findings Recommendation Citation
Human Urine -20°C for 12 months Analytes remained stable (>80%) for 1 month; slower degradation over longer periods. Store at -20°C or below; limit freeze-thaw cycles. [1]
Human Urine Room Temp (22-23°C) for 3 days; 4°C for 14 days Significant degradation observed at room temperature and 4°C. Avoid room temperature and refrigerated storage for anything beyond very short periods. [1]
Oral Fluid (Neat & preserved) -20°C for 1 month; 3 freeze-thaw cycles Samples were stable with no significant losses. Store at -20°C; samples are resilient to freeze-thaw cycles. [2]
Oral Fluid (Neat & preserved) Room Temp & 4°C for 1 month Losses up to -71.2% to -100% at RT; up to -88.2% at 4°C. Immediate freezing is critical after collection. [2]
Solvent Solutions (Methanol) 20°C & 4°C for up to 30 days Mephedrone, MDPV, naphyrone degraded in methanol as early as day 3. Avoid methanolic solutions for long-term storage; use acetonitrile-based solutions which proved more stable. [3]

Experimental Stability Protocol

For researchers needing to validate the stability of this compound under their specific conditions, the following protocol adapted from a peer-reviewed study provides a robust methodology [1].

Aim: To evaluate the short- and long-term stability of this compound in a biological matrix (e.g., human urine).

Materials:

  • Drug-free human urine pool (pH should be measured, e.g., ~7.6)
  • This compound reference standard
  • Appropriate internal standard (e.g., a deuterated synthetic cathinone)
  • LC-MS/MS system with validated analytical method
  • Storage tubes and temperature-controlled environments (-40°C, 4°C, Room Temperature)

Methodology:

  • Sample Preparation: Fortify the pooled drug-free urine with the this compound standard to a target concentration relevant to your work (e.g., 800 ng/mL) [1].
  • Aliquoting: Transfer the fortified urine into multiple 2 mL capped tubes (e.g., 0.5 mL per tube).
  • Baseline (T0) Analysis: Immediately extract and analyze three aliquots in triplicate to establish the initial concentration (Day 0).
  • Storage and Time-Points:
    • Short-Term Stability: Store aliquots at Room Temperature (22-23°C) and analyze after 24 hours and 3 days. Store aliquots at 4°C and analyze after 7 and 14 days.
    • Long-Term Stability: Store aliquots at -40°C and analyze in triplicate over time points such as 7, 14, and 30 days, and 3, 6, and 12 months.
  • Analysis: Analyze all stored samples using the LC-MS/MS method. Compare the peak area or calculated concentration of the analyte (relative to the internal standard) to the T0 samples.
  • Data Interpretation: Stability is typically defined as a loss of less than 15-20% from the initial concentration. Calculate the percentage remaining at each time point and storage condition.

Troubleshooting & FAQs

This Q&A section addresses common issues users might encounter.

Q1: What is the single most critical factor for preventing this compound degradation? A1: Temperature. The evidence consistently shows that freezing at -20°C or lower is the most effective measure. Degradation occurs rapidly at room temperature and is still significant under refrigeration [1] [2].

Q2: My methanolic stock solution of a cathinone degraded quickly. What happened? A2: This is a known issue. Studies show that cathinones like mephedrone, MDPV, and naphyrone are unstable in methanolic solutions, with degradation starting as early as three days, even in the refrigerator. It is recommended to prepare working solutions in acetonitrile, which has demonstrated better stability for these compounds [3].

Q3: Why should I consider analyzing metabolites in addition to the parent drug? A3: For synthetic cathinones, dihydro-metabolites (reduced forms of the parent drug) have been shown to be significantly more stable than the parent compound in biological matrices like whole blood and urine over long-term storage. If the parent drug degrades, these metabolites can serve as more reliable biomarkers for confirming drug intake, especially when sample re-testing is required after many months [1].

Q4: Does pH adjustment of urine samples help with stability? A4: While not directly studied for this compound, instability of other synthetic cathinones (e.g., flephedrone) increases with increasing pH. Stabilizing urine samples at a slightly acidic pH (e.g., pH 4-5) may help reduce degradation, particularly if samples cannot be frozen immediately [1].

Experimental Workflow Diagram

The following diagram outlines the key decision points and steps for establishing a stability profile for this compound, based on the protocols discussed.

G Start Start Stability Evaluation Prep Prepare Fortified Samples in Relevant Matrix Start->Prep T0 Analyze Baseline (T0) Samples in Triplicate Prep->T0 Store Aliquot and Store Samples at Target Temperatures T0->Store Analyze Analyze Stored Samples at Predefined Time Points Store->Analyze Compare Compare to T0 Concentration Analyze->Compare Stable >85% Remaining? Stable Compare->Stable Unstable <85% Remaining? Unstable Compare->Unstable ActionS Recommend Storage Condition Stable->ActionS ActionU Troubleshoot: - Lower Temperature - Adjust pH - Change Solvent Unstable->ActionU

References

optimizing MS/MS fragmentation for N-Ethylhexylone confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: N-Ethylhexylone MS/MS Confirmation

A common challenge is the inability to distinguish this compound from its isomer, N-butyl-norbutylone, using MS/MS alone. The table below outlines this problem and the recommended solutions.

Problem Root Cause Recommended Solution Key Parameters / Expected Data

| Cannot distinguish between this compound and its isomer (N-butyl-norbutylone) | Isomers share identical molecular formula (C15H22NO3) and major fragments [1] [2]. | 1. Prioritize Chromatographic Separation [2] [3]. 2. Confirm with NMR Spectroscopy for definitive structural elucidation [1] [2]. | HR-MS [M+H]+: 264.1600 m/z (theoretical), observed 264.1597 m/z [2]. Major MS/MS fragment: 246 m/z ([M+H-H2O]+) [2]. GC-MS main fragment: 114 m/z [2]. | | Low confidence in MS/MS spectral matching | Standard MS/MS libraries may lack this new compound, and in-silico predictions can be uncertain [4]. | Utilize High-Resolution Mass Spectrometry (HR-MS) for accurate mass measurement of precursors and fragments [1] [3]. | Mass Accuracy: ≤ 1.1 ppm for protonated molecule [2]. |

The following workflow integrates these solutions into a systematic confirmation process.

G Start Start: Suspected NPS Sample MS Initial MS Screening (ESI-MS or GC-MS) Start->MS HRMS HR-MS Analysis MS->HRMS CheckMass Check for [M+H]+ m/z 264.1600 and mass accuracy < 2 ppm HRMS->CheckMass MSMS Perform MS/MS CheckMass->MSMS Mass confirmed CheckFrag Check for major fragment at m/z 246 ([M+H-H2O]+) MSMS->CheckFrag ChromSep Critical Step: Chromatographic Separation (LC or GC) CheckFrag->ChromSep IsomerResolved Are isomers chromatographically resolved? ChromSep->IsomerResolved NMR Definitive Confirmation: NMR Spectroscopy IsomerResolved->NMR No Confirmed Compound Confirmed IsomerResolved->Confirmed Yes NMR->Confirmed

Frequently Asked Questions (FAQs)

What is the primary challenge in confirming this compound using mass spectrometry?

The primary challenge is its status as an isomer. This compound and N-butyl-norbutylone have the same molecular formula and, therefore, the same molecular mass [1] [2]. They produce nearly identical mass spectra in both GC-EI-MS and LC-ESI-MS/MS, making them indistinguishable by MS alone. The most intense fragments are often common to both molecules and do not provide unique structural clues for differentiation [2].

Why is chromatographic separation more critical than MS/MS optimization for this specific case?

While MS/MS can reveal the compound's class, it cannot differentiate between these two isomers because they fragment in almost the same way [2]. The only reliable way to tell them apart is by separating them physically using chromatography. Even with general-purpose columns (like HP-5 in GC or C18 in LC), their retention times can be very similar. Therefore, method development must prioritize achieving baseline chromatographic separation; without it, confirmation is not possible [2] [3].

What is the role of NMR in this confirmation workflow?

Nuclear Magnetic Resonance (NMR) spectroscopy is considered a definitive confirmation technique. It provides detailed information about the carbon and hydrogen connectivity within the molecule [1] [2]. While mass spectrometry is excellent for detection and initial identification, NMR is used to unambiguously determine the exact chemical structure, which is crucial for distinguishing between isomers that co-elute or have identical mass spectra.

Are there advantages to using LC-MS/MS over GC-MS for synthetic cathinone analysis?

Yes, there are key advantages:

  • Reduced Risk of Degradation: Synthetic cathinones can undergo thermal degradation in the hot inlet and column of a GC, leading to oxidative breakdown products that can complicate analysis [3].
  • Softer Ionization: Electrospray Ionization (ESI) in LC-MS/MS typically produces a clear protonated molecule [M+H]⁺, which is ideal for MS/MS experiments. In contrast, GC-EI-MS often causes extensive fragmentation, which can limit structural information [3].

Experimental Protocol: Characterization of this compound

This protocol summarizes the multi-technique approach used in recent research to identify this compound in seized material [1] [2].

1. Sample Preparation

  • Prepare a standard solution of the seized material in a suitable solvent (e.g., methanol).

2. High-Resolution Mass Spectrometry (HR-MS)

  • Technique: Direct infusion ESI-HR-MS.
  • Purpose: To determine the exact mass of the protonated molecule and confirm the molecular formula.
  • Expected Result: A protonated molecule [M+H]⁺ at m/z 264.1600 (C1522NO3). Mass accuracy should be within 1-2 ppm [2].

3. Tandem Mass Spectrometry (MS/MS)

  • Technique: LC- or direct infusion-ESI-MS/MS.
  • Purpose: To observe the characteristic fragmentation pattern.
  • Key Expected Fragment: A major peak at m/z 246, corresponding to the loss of a water molecule [M+H-H2O]⁺ [2].

4. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Technique: GC-EI-MS.
  • Purpose: Complementary analysis and comparison with existing libraries.
  • Key Expected Fragment: A base peak at m/z 114 [2].
  • Note: Be aware of potential thermal degradation and nearly identical retention times to its isomer [2] [3].

5. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: ¹H and ¹³C NMR.
  • Purpose: Definitive structural confirmation and differentiation from isomers like N-butyl-norbutylone.
  • Procedure: Analyze the sample and compare the chemical shifts (δ) against published data for both isomers. Key distinguishing features will be found in the aliphatic chain regions of the spectrum [1] [2].

References

reducing matrix effects in N-Ethylhexylone bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects

What are matrix effects and why are they a problem? Matrix effects occur when non-analyte components in a sample co-elute with your target compound and interfere with its ionization in the mass spectrometer. This can cause signal suppression or enhancement, leading to inaccurate, non-reproducible, and unreliable quantitative results [1] [2]. For N-Ethylhexylone, which is a synthetic cathinone, analysis is often performed in complex biological matrices like plasma or urine, where interfering components like phospholipids, salts, proteins, or metabolites are common [1] [3].

How to Detect and Assess Matrix Effects

Before correction, you must first identify and quantify the matrix effect. The table below summarizes the standard assessment techniques.

Assessment Method Type of Information Key Procedure Interpretation
Post-column Infusion [1] [2] Qualitative (Location) A constant flow of analyte is infused into the MS while a blank matrix extract is injected onto the LC column. A stable signal indicates no matrix effect; a dip or rise in the baseline indicates ion suppression/enhancement at that retention time.
Post-extraction Spiking [1] Quantitative (Magnitude) The analyte is spiked into a cleaned-up blank matrix extract and into a neat solution. The responses are compared. The Matrix Factor (MF) is calculated. MF = Response in matrix / Response in neat solution. An MF <1 = suppression; >1 = enhancement.
Pre-extraction Spiking (QC Evaluation) [1] Qualitative (Consistency) Quality Control (QC) samples are prepared in at least six different lots of matrix and analyzed for accuracy and precision. Consistent results (e.g., ±15% bias) across different matrix lots indicate that any matrix effect is consistent and compensated for.

The following workflow outlines a systematic approach to tackling matrix effects, from initial detection to final mitigation:

matrix_effect_workflow cluster_mitigation Mitigation Strategies start Start: Suspected Matrix Effect detect Detect & Locate (Post-column Infusion) start->detect assess Assess Magnitude & Consistency (Post-extraction Spiking & Multi-lot QC) detect->assess mitigate Develop Mitigation Strategy assess->mitigate validate Validate Method Performance mitigate->validate prep Improve Sample Clean-up mitigate->prep lc Optimize Chromatography (Separate from phospholipids) is Use Stable Isotope-Labeled Internal Standard (SIL-IS) ion Switch Ionization Mode (Consider APCI) dilute Dilute the Sample

Strategies to Mitigate and Correct for Matrix Effects

Once assessed, you can apply the following strategies to reduce or correct for matrix effects.

Sample Preparation and Clean-up
  • Goal: Remove the interfering matrix components before analysis.
  • Techniques: While simple protein precipitation may not remove all phospholipids, Solid-Phase Extraction (SPE) is often more effective at providing a cleaner sample [1] [3].
  • Monitoring: The efficiency of clean-up can be evaluated by monitoring specific phospholipid transitions (e.g., m/z 184 → 184) to ensure they are separated from your analyte [4].
Chromatographic Optimization
  • Goal: Achieve baseline separation of the analyte from interfering compounds.
  • Action: Adjust the LC method (mobile phase composition, gradient, column type) to shift the retention time of this compound away from the regions of ion suppression/enhancement identified by post-column infusion [1] [2]. Using a different column can sometimes resolve co-eluting isomers [5].
Internal Standard (IS) Selection
  • Goal: Use an internal standard that experiences the same matrix effect as the analyte, thereby correcting for it in the final calculation.
  • Best Practice: A Stable Isotope-Labeled IS (SIL-IS), such as a deuterated version of this compound, is the gold standard. It has nearly identical chemical and chromatographic properties, ensuring it co-elutes with the analyte and experiences the same ionization suppression/enhancement [1] [2]. The IS-normalized MF should be close to 1.
Alternative Ionization Techniques
  • Background: Electrospray Ionization (ESI) is highly susceptible to matrix effects.
  • Solution: If other strategies fail, switching to Atmospheric Pressure Chemical Ionization (APCI) can be effective, as APCI is generally less prone to ionization suppression from non-volatile matrix components [1] [3].
Sample Dilution
  • When to Use: If your method is sufficiently sensitive, simply diluting the sample with mobile phase can reduce the concentration of interfering compounds below the threshold where they cause a significant effect [2]. This is a straightforward and often effective first step.

Key Recommendations for Your Method

  • Prioritize a Stable Isotope-Labeled IS: For a robust and reliable this compound assay, investing in a SIL-IS is the single most important step for correcting matrix effects [1].
  • Validate with Multiple Matrix Lots: During method validation, test your low and high QC samples in at least six different sources of blank matrix to ensure the matrix effect is consistent and controlled [1].
  • Monitor IS Response in Real Samples: During the analysis of actual study samples, keep a close watch on the IS response. An abnormally high or low IS response in a particular sample can indicate a subject-specific matrix effect that may require investigation, such as re-analysis with dilution [1].

References

improving sensitivity N-Ethylhexylone detection low concentrations

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What are the key identification parameters for N-Ethylhexylone? this compound is a synthetic cathinone with the systematic name 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one and a molecular formula of C15H21NO3 [1]. Its core structure consists of a methylenedioxy-substituted phenyl ring attached to a ketone group, with an ethylamino group and a hexyl side-chain on the alpha carbon [2] [3].

The table below summarizes its key analytical characteristics from recent studies:

Analytical Technique Key Parameter Value for this compound Experimental Context / Notes
HR-MS [2] [3] Protonated molecule [M+H]+ 264.1602 m/z (C15H22NO3) Direct infusion; Mass accuracy: 0.8 ppm
ESI-MS/MS [2] [3] Characteristic Fragments 246 m/z ([M+H-H2O]+), 188 m/z, 174 m/z, 149 m/z Protonated molecule observed at 264 m/z
GC-MS (EI) [3] Main Fragments 114 m/z, 149 m/z, 58 m/z Primary fragment at 114 m/z from α-cleavage
NMR ( [2]) 1H Chemical Shifts (ppm) 5.20 (t, 1H), 0.76 (t, 3H), 1.24 (t, 3H), 6.20 (s, 2H) See original publication for full assignment
13C Chemical Shifts (ppm) 194.60, 60.62, 30.22, 13.99, 103.02 See original publication for full assignment
LC-MS/MS (in urine) [4] Lower Limit of Quantification (LLOQ) 1 ng/mL Validated method; MRM transitions provided

FAQ 2: How can I resolve co-elution or misidentification of this compound? A major challenge is that this compound is an isomer of other cathinones, such as N-Butyl-norbutylone. They share an identical molecular weight and very similar, if not identical, mass spectral fragments [2] [3].

  • Problem: Using only GC-MS with a standard HP-5 type column may not resolve these isomers, leading to inaccurate identification [3].
  • Solution: Implement an orthogonal analysis strategy.
    • Employ LC-MS/MS: Use liquid chromatography for better separation. The different physicochemical properties of the isomers can lead to distinct retention times under optimized LC conditions [5].
    • Confirm with NMR: If a pure sample is available, Nuclear Magnetic Resonance spectroscopy is the definitive technique for distinguishing between isomers, as it provides detailed information about the carbon backbone and hydrogen environments [2] [3].

FAQ 3: What are the best practices for maximizing sensitivity in LC-MS/MS methods? For detecting low concentrations in complex biological matrices like urine or blood, LC-MS/MS is the preferred technique due to its high sensitivity and selectivity [5] [4] [6].

  • Sample Preparation: Use a optimized sample pre-treatment protocol. One recent study used enzymatic hydrolysis of urine followed by liquid-liquid extraction (LLE) with ethyl acetate to improve analyte recovery and reduce matrix effects [4].
  • Chromatography Optimization:
    • Column Choice: Use a column with a small particle size (e.g., 2.7 µm) for higher efficiency, which yields narrower and taller peaks, increasing signal intensity [7] [4].
    • Mobile Phase: Use high-purity, LC-MS-grade solvents and additives to reduce baseline noise, especially when using low UV wavelengths [7].
  • Mass Spectrometry Parameters:
    • Ionization: Electrospray Ionization (ESI) in positive mode is standard [4].
    • Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor one quantifier and at least two qualifier transitions per analyte for high specificity and reliable confirmation [5] [4].

The following diagram illustrates the recommended workflow for the sensitive and accurate identification of this compound.

Start Sample (e.g., Urine, Seized Material) A Sample Preparation Start->A Sub_A1 • Enzymatic Hydrolysis • Liquid-Liquid Extraction (LLE) A->Sub_A1 B Chromatographic Separation Sub_B1 • Use UHPLC with small particle columns • Optimize gradient for isomer separation B->Sub_B1 C Mass Spectrometric Detection Sub_C1 • ESI+ and MRM mode • Monitor quantifier/qualifier ions C->Sub_C1 D Data Analysis & Confirmation Sub_D1 • Compare RT and MRM ratios • Orthogonal confirmation (e.g., NMR) D->Sub_D1 End Confident Identification Sub_A1->B Reduces Matrix Effects Sub_B1->C Enhances Signal Sub_C1->D Ensures Specificity Sub_D1->End

FAQ 4: How can I improve the sensitivity of my general HPLC/LC method? Beyond MS detection, several chromatographic parameters can be tuned to improve the Limit of Detection (LOD) [7].

  • Increase Signal Intensity:
    • Reduce Column Internal Diameter (ID): A smaller ID column (e.g., 2.1 mm vs. 4.6 mm) reduces sample dilution, significantly increasing the analyte concentration reaching the detector.
    • Increase Column Efficiency: Columns packed with smaller, superficially porous particles (e.g., 2.7 µm core-shell) provide higher efficiency, yielding narrower and higher peaks.
    • Optimize Flow Rate: Operate at the optimal flow rate for your column as described by the van Deemter equation to achieve maximum efficiency.
  • Reduce Baseline Noise:
    • Use High-Purity Solvents: LC-MS grade solvents and additives minimize UV absorbance and chemical noise.
    • Maintain the System: Regularly check for contamination, air bubbles, pump fluctuations, and a aging UV lamp. Ensure the detector cell is clean.

References

addressing cross-reactivity N-Ethylhexylone immunoassays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Challenge with N-Ethylhexylone

Why is there no specific cross-reactivity data for this compound? this compound is a synthetic cathinone that has been identified more recently on the illicit drug market [1] [2]. As a new psychoactive substance (NPS), its cross-reactivity with standard clinical immunoassays has likely not been a primary focus for assay manufacturers. The process of identifying new cross-reactivities has traditionally been sporadic and inefficient, often relying on case reports [3]. Therefore, it is probable that this specific compound has not been included in the standard cross-reactivity testing panels for common urine drug screens.

A Framework for Investigating Potential Cross-Reactivity

In the absence of direct data, you can adopt a systematic, evidence-based approach to troubleshoot and investigate potential interference. The following workflow outlines this process.

Start Unexpected Immunoassay Result Step1 Analyze Molecular Structure Start->Step1 Step2 Review Known Cross-Reactants Step1->Step2 Step3 Perform Spiking Experiment Step2->Step3 Step4 Confirm with LC-MS/MS Step3->Step4 Outcome Document and Report Findings Step4->Outcome

Analyze Molecular Structure

The first step is a structural analysis to predict the potential for cross-reactivity.

  • Key Structural Features: this compound (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) is a methylenedioxy-substituted cathinone [1] [2].
  • Structural Analogs: It shares a core structure with other cathinones like butylone and pentylone, and with MDMA (3,4-methylenedioxymethamphetamine) [1] [2].
  • Prediction: Based on this similarity, assays targeting amphetamines or MDMA are the most likely candidates for cross-reactivity, though this is not confirmed.
Review Known Cross-Reactants for Related Assays

Investigate the package inserts for the specific immunoassay you are using. Look for data on compounds with structural similarities to this compound. The table below summarizes potential targets based on structural class.

Structural Class Example Compounds Potential Assay Targets Evidence Level
Methylenedioxy-substituted Cathinones Butylone, Pentylone, Methylone Amphetamine/MDMA Immunoassays Theoretical, based on structural similarity [1] [2]
Methylenedioxy-substituted Amphetamines MDMA (Ecstasy) Amphetamine/MDMA Immunoassays Known target for some specialized assays
Perform a Spiking Experiment

To conclusively determine cross-reactivity, you must perform your own experimental validation [3] [4] [5].

Experimental Protocol:

  • Preparation: Obtain a pure standard of this compound.
  • Matrix: Use drug-free urine or the appropriate biological matrix for your assay.
  • Spiking: Spike the matrix with the this compound standard to create a series of samples at various concentrations (e.g., 100 ng/mL, 1,000 ng/mL, 10,000 ng/mL).
  • Analysis: Run these spiked samples on the immunoassay systems .
  • Calculation: Determine the concentration of this compound that produces a signal equivalent to the assay's positive cutoff. The percent cross-reactivity can be calculated as: % CR = (IC50 of Target Analyte / IC50 of this compound) × 100 [4]
Confirm with a Definitive Method

Any presumptive positive result from an immunoassay, especially one potentially caused by cross-reactivity, must be confirmed by a highly specific method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose [3] [5]. It can definitively identify and quantify this compound, ruling out or confirming its presence and its role in the immunoassay result.

Key Factors Influencing Cross-Reactivity

Understanding these principles will help you interpret your findings and troubleshoot more effectively.

  • Assay Format and Reagent Concentration: Cross-reactivity is not an intrinsic property of an antibody. It can vary significantly between different immunoassay formats (e.g., ELISA vs. FPIA) and even with changes in reagent concentrations within the same format. Generally, assays with more sensitive detection that use lower reagent concentrations tend to be more specific [4].
  • Antibody Specificity: The cross-reactivity profile is fundamentally determined by the antibodies used in the assay and the hapten they were designed against [4] [5].
  • Structural Similarity: Computational methods using molecular similarity analysis can help predict potential cross-reactants by identifying compounds with high structural similarity to the assay's target molecule [5].

Frequently Asked Questions (FAQs)

Q1: A clinical urine drug screen was positive for amphetamines, but LC-MS/MS only found this compound. What happened? This is a classic false-positive result. While not yet documented for this compound, it is plausible that its structural features are similar enough to the assay's antibodies (possibly those designed to detect MDMA-like structures) to trigger a positive response. The LC-MS/MS result is definitive in this case.

Q2: How can I proactively assess new substances for cross-reactivity? You can use a two-pronged approach:

  • In Silico Prediction: Use chemoinformatic methods to calculate the structural similarity of the new substance to the target analytes of your assays [5].
  • Experimental Validation: Implement a spiking study, as described above, to empirically test any substances predicted to be high-risk for cross-reactivity [3].

Q3: Where can I find existing cross-reactivity data for my immunoassays? Always start with the manufacturer's package insert for the specific immunoassay. These documents contain extensive cross-reactivity data for commonly tested compounds [5]. For newer substances, the scientific literature and databases from forensic and toxicology organizations are the best resources.

References

method validation parameters N-Ethylhexylone quantification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Method Validation Parameters

For any quantitative analytical method, such as one for N-Ethylhexylone, you must demonstrate that it is suitable for its intended purpose. The table below summarizes the core validation parameters and their typical acceptance criteria based on ICH Q2(R2) guidelines [1].

Parameter Description Typical Acceptance Criteria
Specificity/Selectivity Ability to accurately measure the analyte (this compound) despite potential interferences (e.g., impurities, matrix components). No interference at the retention time of this compound. Peak purity confirmed by PDA or MS [2] [3].
Accuracy Closeness of the test results to the true value. Recovery of 98-102% for the API [3]. For low-level impurities, a sliding scale may be used (e.g., 90-107% at 1% level) [2].

| Precision | Repeatability: Closeness of results under the same operating conditions over a short time. Intermediate Precision: Consistency within a laboratory (different days, analysts, instruments). | %RSD < 2.0% for assay of the main component. Slightly higher %RSD may be acceptable for impurities [2] [3]. | | Linearity | The ability of the method to produce results directly proportional to analyte concentration. | Correlation coefficient (R²) ≥ 0.990 [3]. | | Range | The interval between the upper and lower concentrations of analyte for which the method has suitable levels of precision, accuracy, and linearity. | From the LOQ to 120% of the specification limit for impurities, and 80-120% for assay [2]. | | LOD & LOQ | LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount that can be quantified with acceptable accuracy and precision. | LOD = 3x Signal-to-Noise LOQ = 10x Signal-to-Noise [3]. |

Analytical Data for this compound

A 2025 study characterized a seized sample of this compound, providing essential data that can inform your method development [4]. Its IUPAC name is 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one [4].

Analytical Technique Key Data for this compound
High-Resolution MS (HR-MS) Protonated molecule [M+H]⁺: m/z 264.1597 (theoretical for C₁₅H₂₂NO₃: 264.1600). Mass accuracy: 1.1 ppm [4].
GC-MS (EI-MS) The protonated molecule was observed at m/z 264. The study provides a detailed fragmentation spectrum for reference [4].
NMR Spectroscopy The study provides complete 1H and 13C chemical shift assignments, which are crucial for confirming the molecular structure. For example, the methylene protons of the ethyl amino group appear at 2.88 and 2.99 ppm [4].

Troubleshooting Common HPLC Issues

Here are solutions to common problems you might encounter when developing or running an HPLC method.

Problem Potential Causes Solutions & Checks

| Poor Peak Shape (Tailing/Split Peaks) | - Column degradation/deactivation.

  • Inappropriate mobile phase pH.
  • Sample solvent stronger than mobile phase. | - Test with a known standard to check column performance.
  • Ensure mobile phase pH is optimal for your analyte.
  • Use a weaker solvent for sample reconstitution. | | High %RSD in Precision | - Inconsistent injection volume.
  • Sample preparation errors (pipetting, weighing).
  • Air bubbles in the system or a leaking seal. | - Check autosampler injector function.
  • Verify analyst technique and use calibrated pipettes.
  • Purge the system, check for high-pressure fluctuations. | | Retention Time Shifts | - Column temperature fluctuations.
  • Unstable mobile phase composition (evaporation, pH change).
  • Column aging. | - Use a column oven for stable temperature.
  • Prepare fresh mobile phase regularly.
  • Condition the column properly; replace if old. | | Unexpected Peaks | - Contamination from previous injections.
  • Sample degradation.
  • Reagent impurities. | - Run a procedural blank to identify contamination source.
  • Check sample stability in the solution.
  • Use high-purity reagents. |

Experimental Workflow for Method Validation

The following diagram outlines the key stages in developing and validating an analytical method, from initial setup to ongoing maintenance.

Method Validation Lifecycle Start Method Design & Development A Define Scope & Validation Plan Start->A Protocol Finalized B Perform Validation Experiments A->B Experiments Executed C Compile Final Validation Report B->C Data Analyzed D Routine Use & Ongoing Monitoring C->D Method Approved E Method Maintenance & Revalidation D->E Change or Failure E->D Method Updated

Specificity and Peak Purity Assessment Workflow

Demonstrating specificity is critical for a stability-indicating method. This workflow shows how to prove your method can accurately quantify this compound.

Specificity and Peak Purity Assessment Step1 Prepare and Inject Critical Samples Step2 Analyze Chromatograms for Separation Step1->Step2 Blank, Placebo, Stressed Sample Step3 Confirm Peak Purity with Orthogonal Technique Step2->Step3 Check baseline resolution Step4 Document Evidence of Specificity Step3->Step4 PDA or MS confirmation

Key Considerations for Your Project

  • Leverage Multiple Techniques: The identification of this compound was confirmed using a combination of GC-MS, HR-MS, and NMR [4]. Using orthogonal techniques strengthens your method's reliability.
  • Document Meticulously: For regulatory compliance, every step of the validation process must be fully documented, including the validation plan, raw data, and the final report [3].
  • Plan for the Lifecycle: Method validation is not a one-time event. A formal change control program is needed for any post-approval modifications [2].

References

extraction efficiency optimization N-Ethylhexylone from biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Characterization of N-Ethylhexylone

The table below summarizes key analytical data for this compound, which is essential for its identification and confirmation in your samples [1] [2].

Analysis Method Key Data for this compound Application & Notes

| High-Resolution MS (HR-MS) | [M+H]+: 264.1597 m/z Formula: C15H22NO3 Mass Accuracy: 1.1 ppm | Confirms molecular formula and exact mass. Crucial for definitive identification. | | GC-MS (EI Mode) | Main Fragments: 114, 149, 58 m/z | Primary screening technique. Isomers like N-butyl-norbutylone show nearly identical spectra and retention times, making them hard to distinguish by GC-MS alone [2]. | | LC-ESI-MS/MS | [M+H]+: 264 m/z Major Product Ion: 246 m/z ([M+H−H2O]) | Softer ionization. The loss of a water molecule is a characteristic fragmentation for many cathinones [2]. | | NMR Spectroscopy | 1H and 13C chemical shifts (See [1] for full data) | Provides definitive structural confirmation, especially critical for distinguishing between isomers. |

Generic Liquid-Liquid Extraction (LLE) Protocol for Biological Samples

Since a specific protocol for this compound was not found, here is a general LLE procedure used for synthetic cathinones in biological specimens. You will need to optimize this for this compound [3].

G A 1. Prepare Sample B 2. Alkalinize and Add IS A->B C 3. Add Organic Solvent B->C D 4. Mix and Centrifuge C->D E 5. Transfer Organic Layer D->E F 6. Evaporate and Reconstitute E->F

Title: LLE Workflow for Basic Drugs

Detailed Steps:

  • Sample: Use 2 mL of blood, plasma, or urine. For tissues, homogenize a 5-g sample first [3].
  • Alkalinize: Add 2 mL of a 15% ammonia solution (pH ~12) to the sample. This step helps convert the drug to its neutral form, improving its extraction into the organic solvent. Add an appropriate internal standard (IS) at this stage; pentedrone has been used for cathinone analysis [3].
  • Extract: Add 4 mL of a 1:1 mixture of acetonitrile and ethyl acetate. Acetonitrile helps precipitate proteins, while ethyl acetate is effective at extracting a wide range of psychoactive substances [3].
  • Mix: Shake the mixture vigorously for 2 hours, then centrifuge to separate the layers [3].
  • Collect: Transfer the upper organic layer (approximately 0.8 mL) to a new tube.
  • Concentrate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 1 mL of methanol for instrumental analysis [3].

Frequently Asked Questions & Troubleshooting

Q1: My GC-MS results show a peak, but I cannot definitively confirm it as this compound. What should I do?

  • Challenge: Isomeric cathinones like this compound and N-butyl-norbutylone have nearly identical mass spectra and very similar retention times on standard GC-MS columns (e.g., HP-5), making differentiation difficult [2].
  • Solution:
    • Use a Complementary Technique: Confirm your findings with LC-HR-MS. The high mass accuracy can distinguish the molecular formula, while LC separation may provide better resolution than GC.
    • Analyze by NMR: For absolute structural confirmation, especially when dealing with isomers, NMR spectroscopy is the definitive method [1] [2].

Q2: The extraction recovery for my method is low. How can I optimize it?

  • Troubleshooting Steps:
    • Check the pH: The alkalinity of the sample is critical for efficient extraction of basic drugs like cathinones. Verify that the pH is sufficiently high (≥10). You may need to test different buffer systems.
    • Evaluate Solvent Systems: Test different organic solvents or solvent mixtures (e.g., ethyl acetate, chloroform, hexane-ethyl acetate mixtures) to find the one with the highest partitioning efficiency for this compound.
    • Optimize Mixing Time: The original protocol suggests 2 hours of shaking, which is lengthy. Experiment with shorter times or different mixing methods (e.g., vortex mixing) to find a more efficient equilibrium.

Q3: Where can I find more authoritative information on emerging NPS?

  • Recommended Resources: Continuously monitor reports and databases from official organizations, as the NPS market evolves rapidly. Key sources mentioned in the literature include [4]:
    • UNODC Early Warning Advisory (EWA)
    • EMCDDA (European Monitoring Centre for Drugs and Drug Addiction)
    • NPS Discovery (from the Center for Forensic Science Research and Education - CFSRE)

Important Limitations and Future Directions

  • Extraction Protocol: The LLE method provided is a generalized framework from the search results, not a validated procedure for this compound. You must perform method validation (e.g., recovery, linearity, precision) in your specific laboratory conditions and matrices.
  • Lack of Specific Data: The search results lacked quantitative data on this compound's recovery rates, optimal pH, or best solvent systems. Future work should focus on publishing such method development and validation studies for this specific compound.

References

N-Ethylhexylone vs N-Ethylhexedrone pharmacological comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

The table below summarizes the core characteristics of NEH and NEP based on current research.

Feature N-Ethylhexedrone (NEH) N-Ethyl-nor-pentedrone (NEP)
Common Names Hexen, N-Ethyl-hex [1] [2] N-Ethylpentedrone [3] [4]
Chemical Structure N-ethyl analogue of hexedrone; alpha-carbon side chain: butyl (4-carbon) [5] [2] N-ethyl analogue of pentedrone; alpha-carbon side chain: propyl (3-carbon) [5]
Primary Molecular Target Potent inhibitor of the Dopamine Transporter (DAT) [1] [5] [2] Potent inhibitor of the Dopamine Transporter (DAT) [5]
In Vitro DAT Inhibition (IC50) 0.073 µM [5] 0.091 µM [5]
In Vitro SERT Inhibition (IC50) >100 µM [5] 76.39 µM [5]
DAT/SERT Selectivity Ratio 1,457 [5] 844 [5]
Abuse Potential High, associated with compulsive redosing [1] [2] High, user reports note frequent redosing or bingeing [4]

Experimental Data from Human Observational Study

A 2025 prospective observational study provides direct comparative data on the acute effects of NEH and NEP in humans [6] [3] [4].

  • Methodology: The study involved 16 participants with a history of recreational psychostimulant use. Subjects intranasally self-administered a single dose of either NEP (n=8, 20-40 mg) or NEH (n=8, 20-40 mg). Physiological and subjective effects were monitored at multiple time points over 4 hours [6] [3] [4].
  • Key Findings: The table below summarizes the peak physiological effects (Emax) and key subjective effect timelines observed in the study.
Parameter N-Ethylhexedrone (NEH) N-Ethyl-nor-pentedrone (NEP)
Systolic BP (Emax) +22.1 mmHg [3] +20.6 mmHg [3]
Diastolic BP (Emax) +16.8 mmHg [3] +11.9 mmHg [3]
Heart Rate (Emax) +21.6 bpm [3] +22.3 bpm [3]
Onset of Effects Within 20 minutes [6] Within 20 minutes [6]
Duration of Effects Return to baseline 3-4 hours post-administration [6] Return to baseline 3-4 hours post-administration [6]
Time-Course Profile Typical psychostimulant-like effect profile [6] Faster onset and more rapid disappearance of subjective effects compared to NEH [6]

kinetics Baseline Baseline Onset Onset Baseline->Onset 0-20 min Peak Peak Onset->Peak Rapid Rise Offset Offset Peak->Offset Decline Offset->Baseline 3-4 hrs

Detailed Experimental Protocols

For researchers looking to replicate or analyze the cited studies, here is a breakdown of the key methodological details.

1. Human Observational Study (Acute Effects) [6] [3] [4]

  • Participants: 16 adults (7 women, 9 men), mean age ~28-31 years, with prior recreational psychostimulant use. Baseline drug urine tests were negative.
  • Administration: Intranasal self-administration (insufflation) of a single dose of 20-40 mg of either NEP or NEH.
  • Physiological Measures: Systolic and diastolic blood pressure, heart rate, and cutaneous temperature were measured.
  • Subjective Effects: Assessed using Visual Analogue Scales (VAS), the Addiction Research Center Inventory (ARCI) questionnaire, and the Evaluation of Subjective Effects of Substances with Abuse Potential questionnaire.
  • Timing of Assessments: Data collected at 0, 20, and 40 minutes, and at 1, 1.5, 2, 3, and 4 hours post-administration.

2. In Vitro Transporter Assay [5]

  • System: HEK293 cells expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT).
  • Uptake Inhibition Assay: Cells were incubated with the test cathinones to determine their ability to inhibit the uptake of tritiated neurotransmitters ([3H]MPP+ for hDAT, [3H]5-HT for hSERT).
  • Data Analysis: IC50 values (concentration causing 50% inhibition of uptake) were determined from concentration-response curves.

3. Metabolic Profile Study [7]

  • Objective: To identify phase-I and phase-II metabolites of synthetic cathinones in urine.
  • Administration: Human volunteers administered 20-40 mg of NEH or NEP intranasally.
  • Sample Collection: Urine samples collected at 0-2 and 2-4 (or 2-5) hours post-administration.
  • Analysis: Urine samples were analyzed using UHPLC-QTOF-HRMS (Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry).
  • Identified Metabolic Pathways: Keto group reduction, hydroxylation, N-dealkylation, and glucuronide conjugation (phase-II).

Key Conclusions for Researchers

  • NEH shows slightly higher potency in inhibiting the dopamine transporter in vitro compared to NEP, which may correlate with a higher risk of abuse [5].
  • In a human observational study, both substances produced comparable acute physiological effects (increased blood pressure, heart rate) and a similar overall duration of action [6] [3].
  • The primary clinical difference noted was that NEP had a faster onset and offset of subjective effects compared to NEH [6]. This faster kinetic profile can influence patterns of use, potentially leading to more frequent redosing.
  • Both substances are metabolized via similar pathways, but specific metabolic markers can be identified and used for toxicological screening [7].

References

N-Ethylhexylone vs other synthetic cathinones DAT SERT affinity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of In Vitro Monoamine Transporter Affinities

The following table summarizes experimental data on the potency of various N-ethyl substituted cathinones to inhibit the dopamine (DAT) and serotonin (SERT) transporters, providing a measure of their affinity and selectivity [1]. Lower IC₅₀ and Kᵢ values indicate higher potency.

Table 1: Monoamine Transporter Inhibition and Binding Affinities of Selected Synthetic Cathinones [1]

Compound [³H]MPP+ Uptake Inhibition at hDAT (IC₅₀, μM) [³H]5-HT Uptake Inhibition at hSERT (IC₅₀, μM) hDAT/hSERT Inhibition Ratio [³H]WIN 35,428 Binding at hDAT (Kᵢ, μM) [³H]Imipramine Binding at hSERT (Kᵢ, μM)
NEC (N-ethyl-cathinone) 1.44 (±0.11) >100 157 2.33 (±0.45) >100
NEB (N-ethyl-buphedrone) 0.305 (±0.025) 51.20 (±1.51) 168 0.198 (±0.019) 90.07 (±6.13)
NEPD (N-ethyl-pentedrone) 0.091 (±0.018) 76.39 (±2.09) 844 0.042 (±0.007) 24.64 (±2.48)
NEH (N-ethyl-hexedrone) 0.073 (±0.013) >100 1457 0.121 (±0.012) 35.94 (±8.51)
NEHP (N-ethyl-heptedrone) 0.251 (±0.024) >100 426 0.107 (±0.018) 40.58 (±3.21)
α-PVP (control) 0.124 (±0.006) >100 3222 0.019 (±0.002) >100
Cocaine (control) 0.238 (±0.016) 2.01 (±0.28) 8 0.307 (±0.04) 0.56 (±0.04)

Key Experimental Protocols

The data in Table 1 was generated using standardized in vitro assays [1]:

  • Cell Model: Experiments were conducted using HEK293 cells expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).
  • Uptake Inhibition Assay: This measures the compound's ability to block the transport of radiolabeled neurotransmitters ([³H]dopamine or [³H]serotonin). The IC₅₀ value represents the concentration of the cathinone needed to inhibit 50% of the neurotransmitter uptake.
  • Binding Affinity Assay: This determines how effectively the compound displaces a known radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]imipramine for SERT) from the transporter binding site. The Kᵢ value (inhibition constant) quantifies the binding affinity, with a lower Kᵢ indicating higher affinity.
  • DAT/SERT Ratio Calculation: This ratio (calculated as (1/DAT IC₅₀) / (1/SERT IC₅₀)) indicates selectivity for DAT over SERT. A higher ratio suggests greater dopaminergic activity and is associated with a higher abuse liability [1].

This experimental workflow for determining the pharmacological profile of a cathinone can be visualized as follows:

G Start Start: Pharmacological Characterization A Cell-Based Assay System (HEK293 cells expressing hDAT/hSERT) Start->A B Uptake Inhibition Assay (Measure IC₅₀) A->B C Radioligand Binding Assay (Determine Kᵢ) A->C D Data Analysis B->D C->D E Key Parameters: - Transporter Potency (IC₅₀, Kᵢ) - Selectivity (DAT/SERT Ratio) D->E

Insights and Relationship to N-Ethylhexylone

While this compound was not included in the primary study above, understanding the structure-activity relationships (SAR) of cathinones can provide context.

  • Structural Considerations: this compound is a 3,4-methylenedioxy-N-alkyl cathinone, sharing the benzodioxol ring substitution with MDMA-like compounds [2] [3]. In contrast, the compounds in Table 1 (like NEH and NEPD) are N-alkyl cathinones without this ring substitution [1]. The methylenedioxy group typically enhances serotonin transporter (SERT) activity.
  • Predicted Profile: Based on its structure, this compound would be expected to have a different pharmacological profile than the compounds listed. It would likely exhibit lower DAT selectivity and a more balanced or serotonergic profile compared to the highly DAT-selective N-ethyl-hexedrone (NEH) [3]. This aligns with the general classification where methylenedioxy cathinones (like methylone) often have MDMA-like effects with significant SERT activity.

References

N-Ethylhexylone potency comparison methamphetamine cocaine

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Comparison of N-Ethyl Cathinones

The table below summarizes in vitro data for a series of N-ethyl cathinones that differ only in the length of their alpha-carbon side chain. This data allows for a structure-activity relationship analysis. N-Ethylhexedrone (NEH) is the most directly comparable substance for which data was found, differing from N-Ethylhexylone only by the absence of a methylenedioxy ring substitution [1].

Compound DAT Uptake Inhibition (IC50 in μM) SERT Uptake Inhibition (IC50 in μM) DAT/SERT Selectivity Ratio Comparison to Controls
N-Ethyl-Hexedrone (NEH) 0.073 ± 0.013 [1] >100 [1] 1,457 [1] More potent DAT inhibitor than cocaine
N-Ethyl-Pentedrone (NEP) 0.091 ± 0.018 [1] 76.39 ± 2.09 [1] 844 [1] More potent DAT inhibitor than cocaine
N-Ethyl-Heptedrone (NEHP) 0.251 ± 0.024 [1] >100 [1] 426 [1] Similar potency to cocaine at DAT
Cocaine 0.238 ± 0.016 [1] 2.01 ± 0.28 [1] 8 [1] Reference substance
α-PVP 0.124 ± 0.006 [1] >100 [1] 3,222 [1] Reference substance

Key Insights from the Data:

  • High Potency at DAT: N-Ethyl substituted cathinones like NEH and NEP are potent dopamine reuptake inhibitors, with IC50 values in the nanomolar range. NEH's IC50 of 0.073 μM indicates it is over three times more potent than cocaine (IC50 0.238 μM) at inhibiting dopamine uptake in vitro [1].
  • High Selectivity for DAT over SERT: These compounds are highly selective for the dopamine transporter versus the serotonin transporter. A high DAT/SERT ratio is associated with a greater abuse liability, as it favors stimulant and reinforcing effects over serotonergic, "entactogen-like" effects [1].
  • Structure-Activity Relationship: The potency of these cathinones at DAT follows an inverted U-shape relative to the length of the alpha-carbon side chain. It increases from a methyl to a propyl/butyl chain (peaking with NEH) and then decreases with a longer pentyl chain (NEHP) [1].

Detailed Experimental Protocols

The quantitative data in the table above was generated using standard in vitro assays. Here are the detailed methodologies as described in the research:

1. Monoamine Uptake Inhibition Assay [1]

  • Objective: To determine a compound's ability to block the reuptake of dopamine (DA) and serotonin (5-HT) via their respective human transporters.
  • Cell Model: HEK293 cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).
  • Procedure:
    • Cells are incubated with the test cathinone compound across a range of concentrations.
    • A radiolabeled neurotransmitter analogue ([³H]MPP+ for hDAT or [³H]5-HT for hSERT) is introduced.
    • After a set time, the experiment is terminated, and cellular uptake of the radioligand is measured.
    • The concentration of the test drug that inhibits 50% of the radioligand uptake (IC50) is calculated.
  • Key Output: IC50 values, which represent the functional potency of the drug as a transporter inhibitor.

2. Transporter Binding Affinity Assay [1]

  • Objective: To measure a compound's affinity for binding to the transporter protein, distinct from its functional inhibition of uptake.
  • Cell Preparation: Membranes are prepared from HEK293 cells expressing hDAT or hSERT.
  • Procedure:
    • Membrane preparations are incubated with a known radiolabeled ligand that binds specifically to the transporter (e.g., [³H]WIN 35,428 for hDAT or [³H]imipramine for hSERT).
    • The test compound is added at various concentrations to compete with the radiolabeled ligand for binding sites.
    • The mixture is filtered to separate bound from free radioligand, and the bound radioactivity is quantified.
    • The inhibition constant (Ki), which represents the binding affinity of the test drug, is calculated.
  • Key Output: Ki values, which indicate how tightly a drug binds to the transporter.

The workflow for these key experiments is summarized in the following diagram:

G Start Start: Pharmacological Profiling Obj1 Objective 1: Measure functional reuptake inhibition Start->Obj1 Obj2 Objective 2: Measure binding affinity to transporter Start->Obj2 Model1 Cell Model: HEK293 cells expressing hDAT or hSERT Obj1->Model1 Model2 Cell Prep: Membranes from HEK293-hDAT/hSERT cells Obj2->Model2 Assay1 Assay: Incubate cells with test drug and radiolabeled substrate (³H-MPP+ for DAT, ³H-5-HT for SERT) Model1->Assay1 Assay2 Assay: Incubate membranes with test drug and radiolabeled ligand (³H-WIN 35,428 for DAT) Model2->Assay2 Measure1 Measurement: Quantify cellular radioligand uptake Assay1->Measure1 Measure2 Measurement: Quantify bound radioligand Assay2->Measure2 Output1 Output: Calculate IC₅₀ Measure1->Output1 Output2 Output: Calculate Kᵢ Measure2->Output2

References

N-Ethylhexylone cytotoxicity comparison PC12 cells

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity of N-Ethyl Cathinones in PC12 Cells

The table below summarizes the relative cytotoxicity of several N-ethyl cathinones from a structure-activity relationship study. The compounds differ in the length of their alpha-carbon side chain, and all were found to be more cytotoxic than methamphetamine [1].

Compound Name Alpha-Carbon Side Chain Relative Cytotoxicity in PC12 Cells
N-Ethyl-Cathinone (NEC) Methyl Lower cytotoxicity
N-Ethyl-Buphedrone (NEB) Ethyl Increasing cytotoxicity
N-Ethyl-Pentedrone (NEPD) Propyl Higher cytotoxicity
N-Ethyl-Hexedrone (NEH) Butyl
N-Ethyl-Heptedrone (NEHP) Pentyl Highest cytotoxicity

Key Finding: The study concluded that an increase in the α-carbon side-chain length correlates with an increase in cytotoxic properties in PC12 cells, likely due to improved membrane penetration of the molecule [1].

While N-Ethylhexylone itself was not tested in this series, it shares structural similarities. The provided data establishes a clear trend that can inform your assessment of similar compounds.

Experimental Context

Understanding the experimental protocols is crucial for interpreting the data.

  • Cell Model - PC12 Cell Line: PC12 cells are derived from a rat adrenal medulla tumor and have an embryonic origin from the neural crest. They are a well-established in vitro model for neurobiological research, including studies of neurotoxicity, neuronal differentiation, and neurosecretion [2] [3]. Their relevance lies in their neuroendocrine properties and sensitivity to oxidative stress, making them suitable for assessing the neurotoxic potential of substances [3].
  • Cytotoxicity Assay - MTT Principle: The cited study likely used an MTT assay, the standard method for such assessments. This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan dissolved by a solvent is proportional to the number of viable cells and is quantified by measuring absorbance at around 570 nm [4] [5] [6]. A decrease in absorbance indicates a reduction in cell viability, i.e., cytotoxicity.

The following diagram illustrates the workflow of a typical MTT assay.

MTT_Workflow Start Seed PC12 cells in multi-well plate Treat Treat cells with test compound Start->Treat Incubate Incubate for defined period Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Viable cells reduce MTT to formazan Add_MTT->Incubate_MTT Solubilize Add solubilization solution (DMSO, isopropanol) Incubate_MTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Analyze data Calculate cell viability Measure->Analyze

Research and Reporting Considerations

For a comprehensive comparison guide, you may need to address the following:

  • Mechanism of Cytotoxicity: The available study does not elucidate the precise mechanism. Future experiments could investigate apoptosis, oxidative stress (reactive oxygen species generation), or disruption of mitochondrial membrane potential. The diagram below outlines a general pathway for mitochondrial apoptosis, a common cytotoxicity mechanism.
  • Expand the Comparison: A robust guide would require data on this compound and other specific alternatives (e.g., other methylenedioxy-substituted cathinones like N-ethylpentylone) tested side-by-side under identical experimental conditions.
  • Note on this compound: One source identifies this compound as a substance found in the illicit drug market, confirming its relevance as a subject of study [7].

Apoptosis_Pathway Cytotoxic_Stress Cytotoxic Stress Mitochondria Mitochondrial Dysfunction Cytotoxic_Stress->Mitochondria Bax ↑ Pro-apoptotic proteins (Bax, Bad) Mitochondria->Bax Bcl2 ↓ Anti-apoptotic proteins (Bcl-2, Bcl-xL) Mitochondria->Bcl2 Pore Mitochondrial membrane permeabilization Bax->Pore Bcl2->Pore Inhibits CytoC Cytochrome c release Pore->CytoC Caspase9 Activation of caspase-9 CytoC->Caspase9 Caspase3 Activation of caspase-3 (executioner caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

How to Proceed

Given the lack of direct data, here are suggestions for your work:

  • Note the Data Gap: In your guide, clearly state that a direct, quantitative comparison for this compound is not currently available and present the data for structurally related N-ethyl cathinones as the best available evidence.
  • Consult Specialized Databases: For the most up-to-date toxicological data, consider searching forensic science and toxicology-specific databases.
  • Focus on the Trend: Emphasize the established structure-activity relationship, as the length of the alkyl side chain is a critical factor influencing cytotoxicity within this chemical class.

References

analytical differentiation N-Ethylhexylone structural isomers

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Data Comparison

Analytical Parameter N-Ethylhexylone N-Butyl-Norbutylone
Molecular Formula C₁₅H₂₁NO₃ [1] [2] C₁₅H₂₁NO₃ [1] [2]
Molecular Weight 263.16 g/mol [1] [2] 263.16 g/mol [1] [2]
HR-MS [M+H]⁺ 264.1597 m/z [1] [2] 264.1602 m/z [1] [2]
¹³C NMR (Carbon-1) 194.60 ppm [1] [2] 194.55 ppm [1] [2]
¹³C NMR (Carbon-2) 60.62 ppm [1] [2] 61.75 ppm [1] [2]
¹³C NMR (Carbon-3) 30.22 ppm [1] [2] 23.71 ppm [1] [2]
¹³C NMR (Carbon-6) 11.68 ppm [1] [2] 13.97 ppm [1] [2]
¹³C NMR (Carbon-7) 41.65 ppm [1] [2] 46.19 ppm [1] [2]
¹³C NMR (Carbon-8) 13.99 ppm [1] [2] 27.94 ppm [1] [2]

Experimental Protocols for Differentiation

The following section details the methodologies cited in the 2025 study for obtaining the data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: Initial separation and fingerprinting of the compounds.
  • Protocol: The samples were analyzed using GC-MS with electron impact (EI) ionization. A general-purpose HP-5 type column (or equivalent) was used, which is standard in many forensic laboratories [1] [2].
  • Key Findings: Both isomers showed an identical base peak at 114 m/z and very similar retention times, making them nearly indistinguishable by GC-MS alone. This highlights a significant limitation of relying solely on this technique for these particular isomers [1] [2].
High-Resolution Mass Spectrometry (HR-MS)
  • Objective: To confirm the exact molecular formula by providing precise mass measurement.
  • Protocol: The samples were directly infused into the HR-MS system. The protonated molecule [M+H]⁺ was accurately measured [1] [2].
  • Key Findings: While both isomers have the same nominal mass, HR-MS can differentiate them based on the exact mass of the protonated molecule, with a slight but measurable difference (this compound: 264.1597 m/z, N-Butyl-Norbutylone: 264.1602 m/z) [1] [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To unambiguously determine the molecular structure by identifying the specific carbon and hydrogen environments.
  • Protocol: The structures of the isomers were confirmed using ¹H and ¹³C NMR spectroscopy. The chemical shifts for the carbon atoms were assigned, as shown in the table above [1] [2].
  • Key Findings: NMR is the definitive technique for differentiation. The carbon chemical shifts, particularly for positions 2, 3, 6, 7, and 8, are distinctly different between the two isomers due to their unique alkyl chain arrangements (e.g., a butyl group on the nitrogen for N-Butyl-Norbutylone vs. a hexyl chain on the α-carbon for this compound) [1] [2].

Analytical Differentiation Workflow

The following diagram illustrates the recommended step-by-step workflow for reliably differentiating between these structural isomers, based on the experimental findings.

G Start Sample containing isomeric cathinones Step1 GC-MS Analysis Start->Step1 Initial Screening Step2 High-Resolution MS (HR-MS) Step1->Step2 Confirm molecular formula and exact mass Note GC-MS alone is insufficient for reliable differentiation Step1->Note Step3 NMR Spectroscopy Step2->Step3 Unambiguous structural elucidation Result Definitive Identification of Isomer Step3->Result

Key Takeaways for Researchers

  • GC-MS is insufficient alone: Due to identical major fragments and similar retention times, these isomers cannot be reliably distinguished using only standard GC-MS [1] [2].
  • HR-MS confirms identity: This technique provides the exact mass, helping to confirm the molecular formula and is a critical step before structural analysis [1] [2].
  • NMR is the gold standard: For definitive structural elucidation and differentiation of these isomers, NMR spectroscopy is essential. The distinct chemical shifts in the ¹³C NMR spectrum provide unambiguous evidence of their different structures [1] [2].

References

N-Ethylhexylone rewarding effects comparison other cathinones

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Select Cathinones

Compound DAT Inhibition IC₅₀ (μM) SERT Inhibition IC₅₀ (μM) DAT/SERT Selectivity Ratio Rewarding Effects (In Vivo)
N-Ethylhexylone Information Limited [1] Information Limited [1] Information Limited [1] Information Limited; human studies report psychostimulant-like effects (e.g., euphoria) after insufflation (20-40 mg) [2].
N-Ethylhexedrone (NEH) 0.073 ± 0.013 [3] >100 [3] 1457 [3] Induces place preference (reward) and anxiety-like behavior at high doses in mice [3].
N-Ethyl-Nor-Pentedrone (NEP) Potently inhibits DAT [2] Information Limited [2] Information Limited [2] Induces psychostimulant and rewarding effects in rodents; human users report short-acting, stimulating, and euphoric effects [2].
N-Ethyl-Pentedrone (NEPD) 0.091 ± 0.018 [3] 76.39 ± 2.09 [3] 844 [3] Demonstrates rewarding properties in conditioned place preference (CPP) tests in mice [3].
N-Ethyl-Buphedrone (NEB) 0.305 ± 0.025 [3] 51.20 ± 1.51 [3] 168 [3] Demonstrates rewarding properties in CPP tests in mice [3].
N-Ethyl-Cathinone (NEC) 1.44 ± 0.11 [3] >100 [3] 157 [3] Demonstrates rewarding properties in CPP tests in mice [3].
α-PVP 0.124 ± 0.006 [3] >100 [3] 3222 [3] Known high abuse liability and potent rewarding effects.
Cocaine 0.238 ± 0.016 [3] 2.01 ± 0.28 [3] 8 [3] Reference drug of abuse.

Experimental Protocols for Assessing Rewarding Effects

The data in the table, particularly for rewarding effects, is primarily derived from standardized animal behavioral tests. The key methodology is the Conditioned Place Preference (CPP) test [3] [4].

  • Objective: To measure the rewarding properties of a substance by assessing if an animal will spend more time in an environment previously paired with the drug's effects.
  • Typical Workflow:
    • Pre-Test: Mice or rats are allowed to freely explore a CPP apparatus with two distinct compartments. The time spent in each compartment is recorded to determine any innate bias.
    • Conditioning: Over several days, animals are injected with the test cathinone and confined to one compartment. On alternating days, they are injected with a saline control and confined to the other compartment.
    • Post-Test: The animal is again allowed free access to both compartments in a drug-free state. A significant increase in time spent in the drug-paired compartment compared to the pre-test indicates a rewarding effect of the substance.

This experimental design allows researchers to infer abuse potential in a controlled setting [3] [4].

Mechanism of Action and Signaling Pathways

Synthetic cathinones exert their rewarding and psychostimulant effects primarily by interacting with monoamine transporters in the brain. The following diagram illustrates this shared mechanism of action, which underlies their abuse potential.

cathinone_mechanism Cathinone Cathinone DAT DAT Cathinone->DAT Inhibits NET NET Cathinone->NET Inhibits SERT SERT Cathinone->SERT Inhibits DA Dopamine (DA) DAT->DA Reuptake Blocked NE Norepinephrine (NE) NET->NE Reuptake Blocked FiveHT Serotonin (5-HT) SERT->FiveHT Reuptake Blocked SynapticCleft Synaptic Cleft PostsynapticNeuron Postsynaptic Neuron SynapticCleft->PostsynapticNeuron Stimulation DA->SynapticCleft Increased NE->SynapticCleft Increased FiveHT->SynapticCleft Increased RewardActivation Activation of Reward Pathway PostsynapticNeuron->RewardActivation

The mechanism shows that synthetic cathinones like this compound primarily work by inhibiting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) [5]. This inhibition prevents the reuptake of neurotransmitters like dopamine, leading to a substantial increase in their concentrations in the synaptic cleft. The surge in dopamine, in particular, within the brain's reward pathways (e.g., the mesolimbic pathway), is directly responsible for the powerful rewarding and reinforcing effects of these substances [3] [4]. Compounds with higher selectivity for DAT over SERT (higher DAT/SERT ratio) are generally associated with greater abuse liability [3].

Research Implications and Future Directions

The available data allows for a structure-activity relationship (SAR) observation: among N-ethyl substituted cathinones, the length of the alpha-carbon alkyl side chain influences potency. Potency at inhibiting dopamine uptake increases from a methyl (NEC) to a propyl (NEPD) chain, then begins to decrease with longer chains (NEH) [3]. This nonlinear relationship is crucial for medicinal chemists.

For a researcher, the key takeaways are:

  • This compound's classification: It is a methylenedioxy-substituted cathinone, structurally similar to MDMA, which suggests its effects might have both stimulant and entactogenic (empathogenic) properties [1].
  • Critical data gap: Direct, quantitative comparisons of this compound's rewarding effects against other cathinones in controlled animal models (like CPP or self-administration) are not yet available in the public scientific literature.
  • Research focus: Current analytical efforts are on identifying and characterizing newly emerged cathinones like this compound in seized materials, which is a prerequisite for deeper pharmacological study [1] [6].

References

validating analytical methods N-Ethylhexylone detection

Author: Smolecule Technical Support Team. Date: February 2026

Validated LC-MS/MS Method for Quantitative Analysis

The table below summarizes a validated LC-MS/MS method specifically designed for detecting N-Ethylhexylone and other synthetic cathinones in postmortem specimens, as detailed in a 2020 study [1].

Parameter Specifications / Values
Analytical Technique Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Sample Matrices Iliac blood, serum, liver, brain [1]
Sample Preparation Solid-phase extraction (SPE) [1]
Calibration Range 0.01 to 0.5 mg/L (6-point calibration curve) [1]
Prevalence Data This compound was the most prevalent synthetic cathinone detected in casework from 2016-2018 [1].
Reported Concentrations Iliac blood: 0.01 - 2.7 mg/L (Average: 0.312 mg/L, Median: 0.137 mg/L, n=72) [1]

This method is particularly significant for forensic and toxicological purposes. The study reported that the psychostimulant effects of this compound may result in excited delirium and/or a hallucinogenic state [1].

Spectroscopic and Chromatographic Characterization

A 2025 study provided a full characterization of a seized sample of this compound using a suite of analytical techniques [2]. The following workflow illustrates the typical process for identifying a new psychoactive substance like this compound.

Start Seized Drug Sample MS Mass Spectrometry (MS) Start->MS GCMS Gas Chromatography-MS (GC-MS) Start->GCMS NMR Nuclear Magnetic Resonance (NMR) Start->NMR HRMS High-Resolution MS (HRMS) MS->HRMS ID Confirmed Identity: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one HRMS->ID GCMS->ID NMR->ID

The experimental data obtained from these techniques are summarized in the table below [2].

Analytical Technique Key Experimental Data and Parameters for this compound
Electrospray Ionization MS (ESI-MS) Protonated molecule [M+H]⁺ observed at m/z 264 [2].
High-Resolution MS (HR-MS) Accurate mass of protonated molecule: m/z 264.1597 (theoretical for C₁₅H₂₂NO₃: 264.1600; mass accuracy: 1.1 ppm) [2].
Gas Chromatography-MS (GC-MS) Mass spectrum and retention time were provided (specific data points were in a figure not fully detailed in the text) [2].
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy confirmed the molecular structure. Key data included: Carbonyl carbon (C1) at 194.60 ppm, methine hydrogen (H2) at 5.20 ppm, and methyl group (H8) at 1.24 ppm [2].

Experimental Protocols Overview

Here are the core experimental protocols as described in the search results:

  • LC-MS/MS Method for Biological Samples [1]:
    • Sample Preparation: Postmortem specimens (blood, serum, liver, brain) are prepared using solid-phase extraction (SPE).
    • Instrumentation: Analysis is performed by UHPLC-MS/MS.
    • Calibration: A six-point calibration curve is used, with a linear range of 0.01 to 0.5 mg/L.
  • Structural Characterization of Seized Material [2]:
    • Mass Spectrometry: The sample is analyzed by direct infusion in ESI-MS mode to observe the protonated molecule, followed by HR-MS for accurate mass confirmation.
    • GC-MS: The sample is vaporized and separated by a gas chromatograph, with the components detected and fragmented by an electron impact (EI) mass spectrometer.
    • NMR Spectroscopy: The sample is dissolved in a deuterated solvent, and ¹H and ¹³C NMR spectra are acquired to determine the carbon and hydrogen framework of the molecule.

References

N-Ethylhexylone structure-activity relationship alpha-carbon chain length

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacological & Toxicological Data

The following tables consolidate quantitative data from a key study that synthesized and investigated a series of N-ethyl cathinones, including N-Ethyl-Hexedrone (NEH), by systematically varying the alpha-carbon side-chain length [1] [2].

Table 1: In Vitro Pharmacological Profile at Human Monoamine Transporters

This table shows the potency of different cathinones in inhibiting dopamine (DA) uptake and their selectivity for the DA transporter (DAT) over the serotonin transporter (SERT) [1] [2].

Compound α-Carbon Chain Length DA Uptake Inhibition (IC50, μM) SERT Uptake Inhibition (IC50, μM) DAT/SERT Inhibition Ratio
NEC Methyl 1.440 > 100 157
NEB Ethyl 0.305 51.200 168
NEPD Propyl 0.091 76.390 844
NEH Butyl 0.073 > 100 1457
NEHP Pentyl 0.251 > 100 426
Cocaine (Control) - 0.238 2.010 8

Key Findings from Table 1:

  • Potency: DA uptake inhibition potency follows an inverted U-shape, increasing from a methyl (NEC) to a butyl (NEH) chain and then decreasing with a pentyl chain (NEHP) [1] [2].
  • Selectivity: All tested cathinones were DAT-selective. Elongating the chain from methyl to butyl increased DAT/SERT selectivity, with NEH showing the highest selectivity [1] [2].

Table 2: Cytotoxicity and Behavioral Effects in Mice

This table summarizes the toxicological and in vivo effects, demonstrating a trade-off between desired and adverse effects [1] [2].

Compound α-Carbon Chain Length Cytotoxicity in PC12 Cells (TC50, μM) Psychostimulant Effect (Locomotion) Rewarding Properties Anxiogenic Effects
NEC Methyl 281.3 Medium Dose Yes High Dose
NEB Ethyl 144.2 Medium Dose Yes High Dose
NEPD Propyl 71.2 Medium Dose Not Shown High Dose
NEH Butyl 42.1 Medium Dose Not Shown High Dose
NEHP Pentyl 29.5 Medium Dose Not Shown High Dose
Methamphetamine (Control) - 709.6 - - -

Key Findings from Table 2:

  • Cytotoxicity: There is a clear inverse relationship between chain length and cell viability. Longer chains correlate with higher cytotoxicity, likely due to enhanced membrane penetration. All tested cathinones were more cytotoxic than methamphetamine [1] [2].
  • Behavioral Effects: All compounds induced psychostimulant effects at medium doses and anxiety-like behavior at high doses. Reward was demonstrated for NEC and NEB [1] [2].

Experimental Protocol Overview

The data in the tables above were generated using the following standardized experimental methodologies [1] [2]:

  • 1. Compound Synthesis & Characterization

    • Five N-ethyl cathinone analogues were synthesized, differing only in the length of the aliphatic chain on the alpha-carbon (from methyl to pentyl).
    • The chemical structures were verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [2].
  • 2. In Vitro Neuropharmacology

    • Cell Model: HEK293 cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT).
    • Uptake Inhibition Assay: Cells were incubated with the test cathinone and a radiolabeled neurotransmitter ([³H]DA or [³H]5-HT). The IC50 value (concentration that inhibits 50% of neurotransmitter uptake) was determined to measure potency [1] [2].
    • Binding Affinity Assay: The ability of cathinones to displace a known radioligand from the transporter was measured to determine binding affinity (Ki) [2].
  • 3. In Vitro Cytotoxicity

    • Cell Model: PC12 cell line (a model for neuronal cells).
    • Assay: Cells were exposed to various concentrations of the cathinones. Cell viability was measured to determine the TC50 value (toxic concentration that reduces cell survival by 50%) [1] [2].
  • 4. In Vivo Behavioral Studies

    • Animal Model: Swiss CD-1 mice.
    • Locomotor Activity: Measured using activity cages after acute intraperitoneal (i.p.) injection of the compounds at low, medium, and high doses.
    • Rewarding Properties: Assessed using the Conditioned Place Preference (CPP) paradigm.
    • Anxiogenic Effects: Evaluated using behavioral tests like the Elevated Plus Maze [1] [2].

Structure-Activity Relationship Workflow

Start Increasing α-Carbon Chain Length A DAT Inhibition Potency Start->A From Methyl to Butyl C Membrane Penetration Start->C Linear Increase F Anxiogenic Effects (at high doses) Start->F Observed for all compounds B Inverted U-Shape Relationship A->B E Psychostimulant & Rewarding Effects B->E Optimal at Medium Chain Length D Increased Cytotoxicity C->D

Key Conclusions for Researchers

The structure-activity relationship analysis reveals critical trade-offs for drug development professionals:

  • Optimizing for Target Engagement: For mechanisms where potent and selective dopamine transporter inhibition is desired, a butyl side-chain (as in NEH) appears optimal. It provides the peak of the inverted U-shape for both potency and DAT/SERT selectivity [1] [2].
  • Toxicological Considerations: The same structural feature that enhances potency (longer alkyl chain) also directly increases cellular cytotoxicity. This presents a significant challenge for candidate optimization, as improving pharmacological activity may concurrently elevate toxicological risk [1] [2].
  • Behavioral Correlates: The in vitro DAT inhibition potency correlates with in vivo psychostimulant and rewarding effects, which are maximal at medium chain lengths. However, all compounds in the series induced anxiety-like behavior at high doses, indicating a common risk of adverse effects [1] [2].

References

×

XLogP3

3.2

Sequence

X

Wikipedia

N-ethylhexylone

Dates

Last modified: 07-22-2023

Explore Compound Types